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Core Science & Biosynthesis

Foundational

4-Hydroxy-3-methylbenzoic acid hydrate chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylbenzoic Acid Hydrate Introduction 4-Hydroxy-3-methylbenzoic acid, a substituted hydroxybenzoic acid, is a molecule of significant interest in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Introduction

4-Hydroxy-3-methylbenzoic acid, a substituted hydroxybenzoic acid, is a molecule of significant interest in the fields of pharmaceutical development, polymer chemistry, and organic synthesis.[1][2] Its utility as a versatile intermediate stems from its specific molecular architecture: an aromatic ring functionalized with a carboxylic acid, a hydroxyl group, and a methyl group.[2] These features dictate its reactivity, solubility, and potential for derivatization, making it a valuable building block for more complex molecules, including anti-inflammatory agents, analgesics, and azo dyes.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of its hydrate form (C₈H₈O₃·H₂O), grounded in established analytical techniques and field-proven insights. We will explore the causality behind its physicochemical characteristics and provide self-validating experimental protocols for their determination.

Core Physicochemical Properties

The fundamental identity and physical state of a compound are the bedrock of its application. 4-Hydroxy-3-methylbenzoic acid hydrate is typically supplied as a solid, ranging in appearance from a white or orange-red to red powder.[1][3] The presence of a water molecule in the crystal lattice (hydrate) influences its molecular weight and can affect its stability and solubility profile.

PropertyValueSource(s)
CAS Number 499-76-3[1][4][5]
Molecular Formula C₈H₈O₃·H₂O (Hydrate)[1]
Molecular Weight 170.16 g/mol (Hydrate)[1]
152.15 g/mol (Anhydrous)[4][5][6]
Appearance White to red powder[1]
Melting Point 172-177 °C[1][5][7]

Solubility Profile: A Multifactorial Property

Solubility is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The solubility of 4-Hydroxy-3-methylbenzoic acid is governed by the interplay of its polar functional groups (hydroxyl and carboxyl) and the largely nonpolar aromatic ring. Its hydrophilic nature contributes to improved solubility in aqueous solutions.[1] It is also reported to be soluble in methanol.[7]

The quantitative solubility in water is temperature-dependent, with one source reporting a solubility of 11.6 mg/mL at 100 °C.[6] Computational models predict an aqueous solubility of approximately 4.52 g/L at standard conditions.[8] The presence of the hydrate's water molecule can facilitate dissolution in aqueous media by pre-organizing water molecules for solvation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] Its trustworthiness lies in ensuring the solution has reached a true saturation point.

Causality: This method is chosen for its ability to allow sufficient time for the dissolution equilibrium to be reached between the solid compound and the solvent, providing a true measure of thermodynamic solubility rather than a kinetically limited one.[9] Temperature control is critical as solubility is highly temperature-dependent.[9]

Methodology:

  • Preparation: Add an excess amount of 4-Hydroxy-3-methylbenzoic acid hydrate to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container. The presence of undissolved solid is necessary to confirm that saturation has been achieved.[9]

  • Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.[10]

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to known volume of solvent equil1 Agitate at constant T (24-48 hours) prep1->equil1 Seal container sep1 Centrifuge or Filter to get clear supernatant equil1->sep1 Allow to settle quant1 Dilute supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 calc1 Determine solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa Determination

The acidity of 4-Hydroxy-3-methylbenzoic acid is primarily due to the carboxylic acid group (-COOH), which is a weak acid. The pKa, the pH at which the acid is 50% ionized, is a crucial parameter for predicting its behavior in different pH environments, which is fundamental for drug formulation and understanding physiological absorption. A computationally predicted pKa for the most acidic proton (from the carboxylic acid) is 4.38.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration provides a reliable method for experimentally determining the pKa of a weak acid.[11] The self-validating nature of this protocol comes from the full titration curve, where the equivalence point and half-equivalence point provide an internal check on the process.

Causality: This method works by monitoring the change in pH of a weak acid solution as a strong base of known concentration is added. At the half-equivalence point, the concentrations of the weak acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus, the pH at this specific point is equal to the pKa of the acid.[12]

Methodology:

  • Solution Preparation: Accurately weigh a sample of 4-Hydroxy-3-methylbenzoic acid hydrate and dissolve it in a known volume of deionized water. A magnetic stirrer should be used to ensure homogeneity.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Place the calibrated pH electrode in the acid solution. Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

  • Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL), recording the pH after each addition. Stir the solution continuously.

  • Data Collection: Continue adding titrant past the equivalence point (the point of steepest pH change) until the pH begins to plateau at a high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first or second derivative of the plot).

    • Identify the volume at the half-equivalence point (Veq/2).

    • The pH of the solution at the half-equivalence point is the experimental pKa of the acid.[11][12]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare aqueous solution of the acid D Add NaOH in small increments A->D B Calibrate pH meter B->D C Add standardized NaOH to burette C->D E Record pH after each addition D->E F Plot pH vs. Volume NaOH E->F G Determine Equivalence Point (Veq) F->G H Find Veq/2 G->H I Read pH at Veq/2 H->I Result pH = pKa I->Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and environment of hydrogen atoms. For 4-Hydroxy-3-methylbenzoic acid in H₂O, characteristic shifts are observed for the methyl protons, the aromatic protons, and the acidic protons (which may exchange with the solvent).[6]

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carboxyl carbon, the aromatic carbons (some bearing H, O, or C substituents), and the methyl carbon.[6]

¹H NMR Shifts (in H₂O) ¹³C NMR Shifts (in H₂O)
~2.23 ppm (s, 3H, -CH₃)~17.94 ppm (-CH₃)
~6.91 ppm (d, 1H, Ar-H)~117.16 ppm (Ar-C)
~7.64 ppm (d, 1H, Ar-H)~131.10 ppm (Ar-C)
~7.69 ppm (s, 1H, Ar-H)~134.88 ppm (Ar-C)
(Data sourced from PubChem and may vary based on solvent and conditions)[6]
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] The spectrum of 4-Hydroxy-3-methylbenzoic acid is expected to show characteristic absorption bands:

    • A broad O-H stretch (~2500-3300 cm⁻¹) from the hydrogen-bonded carboxylic acid group.

    • Another O-H stretch (~3200-3600 cm⁻¹) from the phenolic hydroxyl group.

    • A strong C=O stretch (~1680-1710 cm⁻¹) from the carboxylic acid.

    • C=C stretches (~1450-1600 cm⁻¹) from the aromatic ring.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

For solid samples, preparing a potassium bromide (KBr) pellet is a common and reliable method for obtaining a high-quality transmission IR spectrum.[14]

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range and has a refractive index similar to many organic compounds when ground, which minimizes light scattering.[15] The sample is ground to a fine powder to reduce scattering and pressed under high pressure to create a transparent or translucent disc, allowing the IR beam to pass through.[14]

Methodology:

  • Sample Preparation: Grind approximately 1 mg of 4-Hydroxy-3-methylbenzoic acid hydrate with about 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[14]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[14]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.[16]

  • Sample Scan: Run the sample scan to obtain the IR spectrum of the compound. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[16]

Stability and Reactivity

Understanding a compound's stability is paramount for ensuring its quality and safety during storage and handling.

  • Storage: 4-Hydroxy-3-methylbenzoic acid hydrate is stable under recommended storage conditions.[17] It is advisable to store the compound in a cool, dry place, with some suppliers recommending temperatures between 0-8°C.[1]

  • Incompatibilities: The compound should be kept away from strong oxidizing agents, as these can react with the electron-rich aromatic ring and the hydroxyl group.[17]

  • Hazardous Decomposition: When exposed to fire, it can decompose to produce carbon oxides (CO, CO₂).[17]

Reactivity_Map Compound 4-Hydroxy-3-methylbenzoic Acid Hydrate Condition1 Recommended Storage (Cool, Dry, 0-8°C) Compound->Condition1 under Condition2 Strong Oxidizing Agents Compound->Condition2 exposed to Condition3 Fire / High Heat Compound->Condition3 exposed to Outcome1 Stable Compound Condition1->Outcome1 Outcome2 Potential for Exothermic Reaction Condition2->Outcome2 Outcome3 Decomposition to Carbon Oxides Condition3->Outcome3

Caption: Stability and Reactivity Pathways.

Conclusion

4-Hydroxy-3-methylbenzoic acid hydrate is a well-defined chemical entity whose utility is a direct consequence of its inherent properties. Its solubility, acidity, and spectroscopic profile are all predictable and measurable through standardized, reliable protocols. For the research scientist or drug development professional, a thorough understanding of these core chemical characteristics is not merely academic; it is the foundation for rational experimental design, from synthesizing novel pharmaceutical agents to formulating stable and effective final products.

References

  • Determining pKa of Weak Acid Experiment. Scribd. [Link]

  • How to Determine Solubility: 14 Steps (with Pictures). wikiHow. [Link]

  • Method for determining solubility of a chemical compound.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. [Link]

  • Pka value of weak acid experiment by titrations method. Slideshare. [Link]

  • Infrared spectroscopy. Royal Society of Chemistry. [Link]

  • Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. The Journal of Organic Chemistry. [Link]

  • 4-Hydroxy-3-methylbenzoic Acid. LabSolutions. [Link]

  • 4-Hydroxy-3-methylbenzoic acid. PubChem. [Link]

  • EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. eGyanKosh. [Link]

  • IR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • 4-hydroxy-3-methylbenzoic acid. Stenutz. [Link]

  • Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). FooDB. [Link]

  • IR Spectroscopy. Chemistry LibreTexts. [Link]

  • IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. TOFWERK. [Link]

  • Infrared Spectroscopy. MMRC. [Link]

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Exploratory

Technical Whitepaper: 4-Hydroxy-3-methylbenzoic Acid Hydrate (CAS 499-76-3)

Comprehensive Profiling, Synthetic Utility, and Analytical Methodologies Executive Summary 4-Hydroxy-3-methylbenzoic acid hydrate (frequently referred to as 4-hydroxy-m-toluic acid or 3-methyl-4-hydroxybenzoic acid) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Profiling, Synthetic Utility, and Analytical Methodologies

Executive Summary

4-Hydroxy-3-methylbenzoic acid hydrate (frequently referred to as 4-hydroxy-m-toluic acid or 3-methyl-4-hydroxybenzoic acid) is a highly versatile phenolic acid utilized extensively across pharmaceutical development, cosmetic formulation, and polymer chemistry[1]. While the anhydrous form is universally recognized under CAS Number 499-76-3 , commercial and laboratory-grade materials frequently exist as the hydrate ( C8​H8​O3​⋅H2​O ), sharing the same CAS registry number and offering distinct advantages in solubility and formulation stability[1]. Beyond its industrial utility, it is also identified as a normal endogenous organic acid metabolite in human urine specimens[2][3].

This whitepaper provides an authoritative guide to the physicochemical properties, structural dynamics, and field-proven laboratory protocols for handling, synthesizing, and analyzing 4-Hydroxy-3-methylbenzoic acid hydrate.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 4-Hydroxy-3-methylbenzoic acid features a carboxylic acid, a phenolic hydroxyl, and a methyl group[4]. This trifunctional nature allows it to participate in a broad spectrum of organic reactions, including esterification, condensation, and oxidation[4]. The presence of the hydration sphere in the hydrate form improves its handling by reducing electrostatic dusting and enhancing its function as a pH regulator in aqueous formulations[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Hydroxy-3-methylbenzoic acid hydrate
Synonyms 4-Hydroxy-m-toluic acid, 3-Methyl-4-hydroxybenzoic acid, 4,3-Cresotic acid[5][6]
CAS Number 499-76-3[1][2][4]
Molecular Formula C8​H8​O3​⋅H2​O (Hydrate) / C8​H8​O3​ (Anhydrous)[1][4]
Molecular Weight 170.16 g/mol (Hydrate)[1] / 152.15 g/mol (Anhydrous)[4][5]
Melting Point 172–177 °C[1][6]
Predicted pKa ~4.0[6]
Appearance White to orange-red powder/solid[1][6]
PubChem CID 68138[1][5]

Core Applications & Mechanistic Pathways

The strategic integration of 4-Hydroxy-3-methylbenzoic acid hydrate into various industries is driven by its predictable reactivity and biological compatibility.

  • Pharmaceutical Development: Acts as a critical building block in the synthesis of anti-inflammatory and analgesic agents[1]. Its structural flexibility allows chemists to efficiently access complex target molecules[4].

  • Cosmetics & Skincare: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, making it a potent antioxidant that protects skin from oxidative stress[1].

  • Polymer Chemistry: Utilized as a modifier to enhance the thermal and mechanical durability of plastics[1].

G Start 4-Hydroxy-3-methylbenzoic Acid Hydrate Dehydration Thermal Dehydration (-H2O) Start->Dehydration Water Removal Cosmetics Cosmetic Formulations (Antioxidant) Start->Cosmetics Direct Formulation Anhydrous Anhydrous Intermediate Dehydration->Anhydrous Yields Active Species Pharma Pharmaceuticals (Anti-inflammatory) Anhydrous->Pharma Condensation Rxn Polymers Polymer Chemistry (Modifier) Anhydrous->Polymers Esterification

Workflow from 4-Hydroxy-3-methylbenzoic acid hydrate to industrial applications.

Synthetic Utility & Reaction Protocols

When utilizing the hydrate form in moisture-sensitive reactions (such as Fischer esterification or peptide coupling), the bound water must be accounted for. Causality in experimental design: If the water of hydration is not removed, it will shift the equilibrium of condensation reactions backward, severely depressing the yield.

Step-by-Step Methodology: Anhydrous Esterification

This protocol outlines the conversion of the hydrate into a methyl ester, a common intermediate step in drug synthesis. It is designed as a self-validating system by incorporating in-process Thin Layer Chromatography (TLC) checks to ensure dehydration and reaction completion.

  • Azeotropic Dehydration:

    • Suspend 10 mmol (1.70 g) of 4-Hydroxy-3-methylbenzoic acid hydrate in 50 mL of anhydrous toluene.

    • Reflux the mixture using a Dean-Stark apparatus for 2 hours. Rationale: Toluene forms an azeotrope with the water of hydration, physically removing it from the system and yielding the anhydrous active species.

  • Solvent Exchange & Activation:

    • Concentrate the toluene under reduced pressure. Dissolve the resulting anhydrous solid in 30 mL of anhydrous methanol[6].

    • Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0 °C.

  • Reflux & In-Process Validation:

    • Heat the reaction to reflux (65 °C) for 4–6 hours.

    • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is only deemed complete when the lower Rf starting material spot completely disappears.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acid catalyst.

    • Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and evaporate to yield the esterified product.

Analytical Characterization & Quality Control (QC)

Accurate quantification of 4-Hydroxy-3-methylbenzoic acid hydrate is critical when it is used as a chromatographic standard[1]. Because the molecule possesses a carboxylic acid with a predicted pKa of ~4.0[6], the HPLC mobile phase must be carefully controlled. Causality in experimental design: Running this compound in a neutral mobile phase will cause partial ionization, leading to split or severely tailing peaks. By acidifying the mobile phase to pH ~2.5 (using 0.1% Formic Acid), the ionization is suppressed, ensuring sharp, symmetrical peak resolution.

HPLC_Workflow SamplePrep Sample Prep (MeOH Dissolution) Filtration Filtration (0.22 µm PTFE) SamplePrep->Filtration Remove Particulates Injection HPLC Injection (C18 Column) Filtration->Injection Load Sample Detection UV Detection (254 nm) Injection->Detection Isocratic Elution

Step-by-step HPLC quality control workflow for purity validation.

Step-by-Step Methodology: HPLC Purity Validation

This protocol is a self-validating QC system utilizing a System Suitability Test (SST) to prevent erroneous reporting.

  • Sample Preparation:

    • Accurately weigh 10 mg of the hydrate standard.

    • Dissolve in 10 mL of HPLC-grade Methanol[6] to create a 1 mg/mL stock. Sonicate for 5 minutes.

    • Dilute to a 100 µg/mL working solution and filter through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically compatible with methanol and prevents column frit clogging.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 60% Methanol and 40% Water (containing 0.1% Formic Acid). Rationale: Isocratic elution is highly reproducible for single-compound purity checks and avoids column re-equilibration time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the aromatic ring absorbance).

  • System Suitability Test (Self-Validation):

    • Inject 10 µL of the working solution.

    • Validation Gate: The run is only accepted if the theoretical plate count (N) is >2000 and the tailing factor (Tf) is <1.5. If these parameters fail, the system must be purged and re-calibrated before analyzing unknown batches.

  • Data Analysis:

    • Integrate the main peak area against total peak area to confirm purity ≥ 98%[1].

Sources

Foundational

Physicochemical Profiling and Molecular Weight Dynamics of 4-Hydroxy-3-methylbenzoic Acid Hydrate

An In-Depth Technical Guide for Analytical and Formulation Scientists Executive Summary 4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3), frequently referred to by its synonym 4-hydroxy-m-toluic acid, is a highly utilized o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical and Formulation Scientists

Executive Summary

4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3), frequently referred to by its synonym 4-hydroxy-m-toluic acid, is a highly utilized organic intermediate in 1[1]. While literature often cites the molecular weight of its anhydrous base, the compound readily crystallizes from aqueous environments as a stable monohydrate. Failing to account for this hydration state introduces a critical ~11.8% stoichiometric error during Active Pharmaceutical Ingredient (API) formulation. This whitepaper establishes the definitive molecular weight parameters for the hydrate form and provides a self-validating analytical workflow for its verification.

Stoichiometry and Molecular Weight Dynamics

The molecular weight of an analytical standard dictates the accuracy of downstream molar calculations. 4-Hydroxy-3-methylbenzoic acid features both a carboxylic acid moiety and a phenolic hydroxyl group. These functional groups act as robust hydrogen bond donors and acceptors (2 donors, 3 acceptors in the anhydrous form)[2]. During crystallization, these moieties incorporate a single water molecule into the crystal lattice, transitioning the empirical formula from C8​H8​O3​ to C8​H8​O3​⋅H2​O [1].

Consequently, the molecular weight shifts from 152.15 g/mol (anhydrous)[2] to 170.16 g/mol (monohydrate)[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for accurate stoichiometric calculations:

ParameterAnhydrous BaseMonohydrate Form
Chemical Formula C8​H8​O3​ C8​H8​O3​⋅H2​O
Molecular Weight 152.15 g/mol 170.16 g/mol
Monoisotopic Exact Mass 152.0473 Da170.0579 Da
CAS Registry Number 3499-76-3
Hydrogen Bond Donors 24 (including lattice water)
Melting Point 172–177 °C

The Causality of Hydration in Drug Development

Why does the precise molecular weight of the hydrate matter? In formulation science, the transition from an anhydrous base to a monohydrate fundamentally alters solid-state thermodynamics. The lattice-bound water molecules stabilize the crystal structure via extensive hydrogen-bonding networks, which typically lowers the intrinsic dissolution rate compared to the anhydrous form.

If a researcher erroneously assumes the anhydrous molecular weight (152.15 g/mol ) when weighing the monohydrate (170.16 g/mol ) to prepare a standard solution, the resulting concentration will be precisely 10.59% sub-potent . In quantitative bioanalysis or API salt screening, this discrepancy cascades into failed calibration curves, inaccurate pharmacokinetic (PK) modeling, and out-of-specification (OOS) batch failures.

Self-Validating Analytical Workflows for Hydrate Verification

To ensure scientific integrity, the molecular weight and hydration state must be verified using an orthogonal, self-validating system. The following protocols pair solid-state thermal analysis to quantify the water mass, with solution-state mass spectrometry to confirm the intact base molecule.

Protocol 1: Solid-State Hydration Verification via TGA-DSC
  • Objective: Quantify lattice-bound water to confirm the 170.16 g/mol monohydrate state.

  • Causality: Differentiating between hygroscopic surface moisture and lattice-bound hydrate water is critical. Surface moisture evaporates continuously from 25°C, whereas lattice water requires breaking specific hydrogen bonds, resulting in a distinct endothermic event (DSC) correlated with a sharp mass drop (TGA) at a specific dehydration temperature.

  • Methodology:

    • Calibration: Calibrate the TGA microbalance and DSC heat flow using a certified indium standard to ensure thermodynamic accuracy.

    • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the hydrate powder into an alumina crucible. Rationale: A small, precisely weighed mass prevents thermal lag and ensures uniform heat distribution.

    • Thermal Program: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Rationale: Nitrogen prevents oxidative degradation before the melting/dehydration point.

    • Data Interpretation: Integrate the mass loss curve. A mass loss of exactly 10.59% ( 18.015 g/mol/170.16 g/mol ) confirms a 1:1 stoichiometric ratio of water to the anhydrous base.

Protocol 2: Solution-State Intact Mass Confirmation via LC-ESI-HRMS
  • Objective: Verify the structural integrity and exact mass of the anhydrous base molecule.

  • Causality: Once dissolved, the hydrate dissociates. Analyzing the solution confirms that the base molecule hasn't degraded and validates the anhydrous molecular weight component (152.15 g/mol ). Electrospray Ionization (ESI) in negative mode is chosen because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]- ion without extensive in-source fragmentation.

  • Methodology:

    • Sample Preparation: Dissolve the compound in LC-MS grade methanol/water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometry: Operate the High-Resolution Mass Spectrometer (HRMS) in ESI negative mode. Set the collision energy to 2 to minimize fragmentation[2].

    • Data Interpretation: Extract the chromatogram for the theoretical exact mass of the deprotonated ion ([M-H]-) at m/z 151.0400 [2]. Mass accuracy must be within 3 ppm to self-validate the molecular formula C8​H8​O3​ .

Visualizing the Analytical Workflow

MW_Validation Start 4-Hydroxy-3-methylbenzoic Acid Hydrate TGA TGA-DSC Analysis (Solid-State) Start->TGA LCMS LC-HRMS Analysis (Solution-State) Start->LCMS MassLoss 10.59% Mass Loss (Endothermic peak) TGA->MassLoss Ionization ESI Negative Mode [M-H]- m/z 151.0400 LCMS->Ionization HydrateConf Confirms Monohydrate (+18.01 g/mol) MassLoss->HydrateConf BaseConf Confirms Anhydrous Base (152.15 g/mol) Ionization->BaseConf Final Validated Molecular Weight: 170.16 g/mol HydrateConf->Final BaseConf->Final

Orthogonal validation workflow for hydrate molecular weight determination.

Conclusion

The molecular weight of 4-Hydroxy-3-methylbenzoic acid hydrate is strictly 170.16 g/mol . Utilizing the anhydrous molecular weight (152.15 g/mol ) for the hydrated solid introduces severe stoichiometric errors. By employing the orthogonal TGA-DSC and LC-HRMS workflow outlined above, analytical scientists can definitively validate both the hydration state and the structural integrity of the base API, ensuring rigorous compliance with pharmaceutical quality standards.

References

  • PubChem. "4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem". National Institutes of Health. 2

  • Chem-Impex International. "4-Hydroxy-3-methylbenzoic acid hydrate". 1

  • Santa Cruz Biotechnology. "4-Hydroxy-3-methylbenzoic acid | CAS 499-76-3 | SCBT".3

  • Sigma-Aldrich. "4-Hydroxy-3-methylbenzoic acid 97 499-76-3".

Sources

Exploratory

Comprehensive Solubility Profiling of 4-Hydroxy-3-Methylbenzoic Acid Hydrate: Thermodynamic Data and Experimental Methodologies

Introduction & Rationale 4-Hydroxy-3-methylbenzoic acid (frequently referred to as 4-hydroxy-m-toluic acid) is a monohydroxybenzoic acid characterized by a methyl substitution at the 3-position[1]. Recognized primarily a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Hydroxy-3-methylbenzoic acid (frequently referred to as 4-hydroxy-m-toluic acid) is a monohydroxybenzoic acid characterized by a methyl substitution at the 3-position[1]. Recognized primarily as an endogenous human blood serum and urine metabolite, it serves as a critical compound in metabolomics and biomarker research[1][2].

In pharmaceutical development, understanding the precise thermodynamic solubility of its hydrate form is paramount. Hydrates possess a pre-incorporated water lattice, fundamentally altering their dissolution enthalpy and entropy compared to their anhydrous counterparts. This whitepaper provides a rigorous, self-validating framework for determining, interpreting, and utilizing the solubility data of 4-hydroxy-3-methylbenzoic acid hydrate, moving beyond basic kinetic dissolution to true thermodynamic profiling.

Physicochemical Properties & Baseline Solubility

Before designing a complex solubility assay or in vivo formulation, it is imperative to establish the baseline physicochemical properties. The compound is sparingly soluble in water at room temperature but exhibits high solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[2][3].

Table 1: Baseline Physicochemical and Solubility Data

PropertyValueCondition / Notes
Molecular Weight 152.15 g/mol Anhydrous basis[3]
pKa ~4.0 ± 0.10Predicted; dictates pH-dependent solubility[3]
Aqueous Solubility 11.6 mg/mLMeasured at 100 °C[1]
DMSO Solubility ≥ 100 mg/mL (657.25 mM)At 25 °C; requires sonication[2]
Methanol Solubility Freely SolubleStandard laboratory conditions[3]

Thermodynamic Principles of Hydrate Dissolution

Expertise & Causality: When evaluating a hydrate, the solid phase must remain in equilibrium with the saturated solution. The emphasizes that for accurate thermodynamic modeling of substituted benzoic acids, the secondary medium activity coefficient of the solid in saturated solutions must be near unity, and strictly, no solvate or hydrate formation (or dehydration) should occur during the assay[4].

If 4-hydroxy-3-methylbenzoic acid hydrate is placed in a highly hygroscopic solvent (such as neat DMSO), the solvent's affinity for water can strip the hydration sphere from the crystal lattice. This induces a solvent-mediated phase transition, converting the hydrate into an anhydrous form[2]. Consequently, solubility values obtained in neat organic solvents often reflect the solubility of the anhydrous form generated in situ. To prevent this and measure true hydrate solubility, aqueous-organic mixtures with tightly controlled water activity are required.

Methodology: Self-Validating Thermodynamic Solubility Protocol

To ensure absolute trustworthiness, the standard shake-flask method must be coupled with rigorous solid-state verification. This creates a self-validating system : the liquid phase quantifies the dissolved solute, while the solid phase simultaneously confirms the crystal lattice has not dehydrated.

Step-by-Step Protocol:

  • Media Preparation: Prepare the target solvent system (e.g., pH 7.4 phosphate buffer to mimic physiological conditions, ensuring sufficient water activity to maintain the hydrate).

  • Excess Solid Addition: Add an excess of 4-hydroxy-3-methylbenzoic acid hydrate to the solvent in a sealed borosilicate glass vial to guarantee saturation.

  • Thermodynamic Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 72 hours. Causality: A 72-hour window ensures that the initial kinetic dissolution phase has passed, supersaturation has resolved, and true thermodynamic equilibrium is achieved.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Pre-saturate the filter with a small volume of the solution and discard the first few drops to prevent solute adsorption onto the membrane.

  • Liquid Phase Analysis (HPLC-UV): Dilute the filtered supernatant appropriately and quantify the concentration of 4-hydroxy-3-methylbenzoic acid using a validated HPLC-UV method (typical detection wavelength at ~254 nm).

  • Solid Phase Verification (XRPD): Recover the residual solid pellet from the centrifuge tube. Gently dry it under ambient conditions and analyze via X-Ray Powder Diffraction (XRPD). Causality: This step is non-negotiable. It confirms the solid remains in the hydrate form. If the diffractogram shifts to match the anhydrous form, the measured liquid-phase solubility is invalid for the hydrate and must be discarded.

Workflow Visualization

The following diagram illustrates the interconnected, self-validating workflow required to prevent phase-transition errors during hydrate solubility determination.

G Start Start: 4-Hydroxy-3-methylbenzoic Acid Hydrate Equilibration Thermodynamic Equilibration (Shake-Flask, 25°C, 72h) Start->Equilibration Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation LiquidPhase Liquid Phase Analysis (HPLC-UV Quantitation) Separation->LiquidPhase SolidPhase Solid Phase Verification (XRPD / DSC Analysis) Separation->SolidPhase Data Validated Hydrate Solubility Data LiquidPhase->Data SolidPhase->Data Confirms Hydrate Lattice

Figure 1: Thermodynamic solubility and solid-state verification workflow.

In Vivo Formulation Solvent Systems

For drug development professionals conducting in vivo efficacy or pharmacokinetic studies, achieving a clear, stable solution at biologically relevant concentrations is a primary hurdle. Because the baseline aqueous solubility of 4-hydroxy-3-methylbenzoic acid is highly restricted at room temperature, engineered co-solvent systems are strictly required to reach dosing concentrations ≥ 2.5 mg/mL[2].

Table 2: Proven Co-Solvent Formulations for In Vivo Dosing[2]

Solvent System CompositionFinal SolubilitySolution State
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (16.43 mM)Clear Solution
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.43 mM)Clear Solution
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (16.43 mM)Clear Solution

Application Note: When utilizing DMSO as the primary solubilizer, it is critical to use newly opened, anhydrous DMSO to prepare the initial highly concentrated stock (up to 100 mg/mL) before diluting into the aqueous phase[2]. Hygroscopic absorption of ambient moisture by older DMSO stocks significantly reduces its solvation capacity, which can cause premature precipitation of the hydrate prior to complete formulation.

References

  • National Center for Biotechnology Information (PubChem). "4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138." PubChem Database.[Link]

  • AIP Publishing (IUPAC-NIST). "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." Journal of Physical and Chemical Reference Data.[Link]

Sources

Foundational

Thermodynamic Characterization and Melting Point Dynamics of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Executive Summary In pharmaceutical synthesis and materials science, the precise thermal characterization of active intermediates is non-negotiable. 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 3-Methyl-4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and materials science, the precise thermal characterization of active intermediates is non-negotiable. 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 3-Methyl-4-hydroxybenzoic acid hydrate) is a highly versatile compound utilized as a pH regulator and a critical intermediate in the production of anti-inflammatory agents 1[1].

As a Senior Application Scientist, I approach the thermal profiling of this hydrate not as a simple quality control metric, but as a complex thermodynamic system. Understanding its melting point requires decoupling the dehydration event from the actual fusion of the crystal lattice. This whitepaper provides a comprehensive, self-validating methodology for determining and interpreting the melting point of 4-Hydroxy-3-methylbenzoic acid hydrate.

Physicochemical Profiling: Hydrate vs. Anhydrous Forms

The presence of water within the crystal lattice fundamentally alters the compound's stability, solubility, and storage requirements. While the anhydrous form is stable at room temperature, the hydrate benefits from refrigerated storage to prevent premature desolvation 1[1].

Table 1: Comparative Physicochemical Properties

Parameter4-Hydroxy-3-methylbenzoic Acid (Anhydrous)4-Hydroxy-3-methylbenzoic Acid Hydrate
CAS Number 499-76-3499-76-3
Molecular Formula C8H8O3C8H8O3 · H2O
Molecular Weight 152.15 g/mol 170.16 g/mol
Melting Point 173–177 °C172–177 °C (Post-dehydration)
Appearance White to orange-red powderWhite to red powder
Storage Conditions Room Temperature / Inert0–8 °C

Data synthesized from authoritative chemical standards 2[2] and 3[3].

The Mechanistic Causality of Hydrate Melting Points

When evaluating the melting point of 4-Hydroxy-3-methylbenzoic acid hydrate, it is critical to recognize that the reported range of 172–177 °C 4[4] does not represent the direct melting of the hydrated lattice.

Instead, the compound undergoes a sequential thermodynamic phase transition. Upon initial heating, the intermolecular hydrogen bonds tethering the water molecules to the carboxylic and phenolic hydroxyl groups are broken. This endothermic dehydration yields the anhydrous crystal structure. As heating continues, the newly formed anhydrous lattice reaches its intrinsic fusion point at 173–177 °C 2[2].

PhaseTransition H 4H3MBA Hydrate (C8H8O3 · H2O) A Anhydrous 4H3MBA (C8H8O3) H->A Endothermic Dehydration (Loss of H2O) M Liquid Phase (Melt) A->M Endothermic Melting (172-177 °C)

Fig 1. Thermodynamic phase transition pathway of 4-Hydroxy-3-methylbenzoic acid hydrate.

Self-Validating Analytical Protocol for Thermal Characterization

To prevent false readings caused by trapped moisture or oxidative degradation, the melting point must be determined using an orthogonal, self-validating system. By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we ensure that the mass loss (water) perfectly correlates with the initial endothermic heat flow, validating that the final peak at ~175 °C is a pure melting event.

Step-by-Step Methodology
  • Sample Preparation & Mass Optimization:

    • Action: Weigh precisely 3.0 to 5.0 mg of 4-Hydroxy-3-methylbenzoic acid hydrate into an aluminum crucible.

    • Causality: A low sample mass minimizes thermal gradients within the powder bed. This prevents peak broadening and ensures a sharp, highly resolved melting endotherm at 173–177 °C 4[4].

  • Crucible Selection (DSC):

    • Action: Seal the sample using a hermetic aluminum lid equipped with a 50 µm pin-hole.

    • Causality: The pin-hole allows the liberated water vapor to escape dynamically during dehydration. If a completely sealed pan were used, the trapped vapor would generate internal pressure, artificially depressing the melting point via hydrothermal flux effects.

  • Atmospheric Control:

    • Action: Purge the furnace with dry, high-purity Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents the oxidative degradation of the compound's phenolic hydroxyl group at elevated temperatures, ensuring the transition observed is strictly physical fusion, not chemical decomposition 3[3].

  • Thermal Ramp Execution:

    • Action: Equilibrate at 25 °C, then heat to 200 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance between signal sensitivity (heat flow amplitude) and precise temperature resolution.

  • Data Synthesis & Validation:

    • Action: Overlay the TGA mass loss derivative (DTG) with the DSC thermogram.

    • Causality: The TGA will show a mass loss corresponding to one mole of water (~10.5%), aligning perfectly with a broad endotherm on the DSC. The subsequent sharp DSC endotherm with an onset near 173 °C confirms the true melting point of the anhydrous lattice.

ThermalWorkflow A Sample Preparation (4H3MBA Hydrate) B Thermogravimetric Analysis (TGA) Detect Mass Loss A->B Aliquot 1 C Differential Scanning Calorimetry (DSC) Measure Heat Flow A->C Aliquot 2 D Data Synthesis (Correlate TGA & DSC) B->D C->D E Determine True Melting Point (172-177 °C) D->E

Fig 2. Self-validating thermal analysis workflow for hydrate characterization.

Implications in Drug Development

The hydration state of 4-Hydroxy-3-methylbenzoic acid directly impacts its utility in drug development. Its hydrophilic nature allows for improved solubility in aqueous solutions compared to the anhydrous form, making it an excellent candidate for liquid formulations and as an active pH regulator in medicinal products 1[1]. By strictly controlling and validating its melting point (172–177 °C) through the protocols outlined above, researchers can guarantee batch-to-batch consistency, ensuring that the crystalline integrity of the intermediate is maintained throughout the pharmaceutical synthesis pipeline.

References

  • Chem-Impex. "4-Hydroxy-3-methylbenzoic acid hydrate".
  • Fisher Scientific.
  • Sigma-Aldrich. "4-Hydroxy-3-methylbenzoic acid 97". MilliporeSigma.
  • ChemicalBook. "4-HYDROXY-3-METHYLBENZOIC ACID".

Sources

Exploratory

Synthesis of 4-Hydroxy-3-methylbenzoic Acid Hydrate from o-Cresol: Mechanistic Insights and Scalable Protocols

Executive Summary 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a highly valued intermediate in the synthesis of azo dyes, advanced poly(ether ketone) polymers, and pharmaceutical agents[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a highly valued intermediate in the synthesis of azo dyes, advanced poly(ether ketone) polymers, and pharmaceutical agents[1]. The physical form of the compound—specifically its needle-like hydrate crystals—is critical for downstream handling, ensuring batch-to-batch consistency and exceptional purity (≥99.0%)[1].

The established industrial synthesis of this molecule relies on the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). However, achieving high regioselectivity for the para-carboxylation product over the ortho-carboxylation product requires precise control over the reaction's thermodynamic and kinetic parameters. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing and isolating the target hydrate.

Mechanistic Grounding: The Causality of Regioselectivity

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where carbon dioxide acts as the electrophile. When carboxylating o-cresol, the substitution can occur at the ortho position (C6) or the para position (C4) relative to the hydroxyl group.

The regioselectivity is fundamentally dictated by the choice of the alkali metal cation[2].

  • Sodium ( Na+ ) Directs Ortho: The small ionic radius of Na+ (1.02 Å) allows for tight bidentate chelation between the phenoxide oxygen, the sodium cation, and the incoming CO2​ molecule. This transition state acts as an intramolecular delivery system, forcing the CO2​ to attack the adjacent ortho position, yielding 2-hydroxy-3-methylbenzoic acid.

  • Potassium ( K+ ) Directs Para: The larger ionic radius of K+ (1.38 Å) prevents this tight chelation. Without the geometric constraint of the cation, the reaction is governed by steric and electronic factors. The para position (C4) is sterically less hindered than the ortho position (C6, which is adjacent to the methyl group at C2) and is strongly activated by the resonance electron-donating effect of the phenoxide oxygen. Thus, potassium o-cresolate predominantly yields the desired 4-hydroxy-3-methylbenzoic acid[2].

Recent advancements have also demonstrated that using larger cations like Rubidium ( Rb+ ) or Cesium ( Cs+ ) in homogeneous solvents like DMSO[3], or utilizing non-nucleophilic organic bases like DBU in supercritical CO2​ ( scCO2​ )[4], can further enhance this para-selectivity.

Pathway A o-Cresol (Starting Material) B Potassium o-Cresolate (Anhydrous) A->B KOH, Toluene (-H2O) C Carboxylation Complex (CO2 Addition) B->C CO2 (5-10 bar) 180-200 °C D Dipotassium Salt (para-substituted) C->D Rearrangement & Proton Transfer E 4-Hydroxy-3-methylbenzoic Acid Hydrate D->E 1. HCl (aq) 2. Crystallization

Figure 1: Reaction pathway for the potassium-directed Kolbe-Schmitt carboxylation of o-cresol.

Quantitative Data Presentation

The following table summarizes the causal relationship between the reaction environment and the resulting regioselectivity and yield.

Reaction SystemBase / CationPhase / SolventTemp (°C) CO2​ Pressure (bar)Major RegioisomerRegioselectivity (p:o)Yield (%)
Classical KS (Ortho) NaOH Solid-Gas1805–102-Hydroxy-3-methylbenzoic acid< 1:10~75
Classical KS (Para) KOH Solid-Gas 190 5–10 4-Hydroxy-3-methylbenzoic acid > 10:1 ~88
Homogeneous KS K2​CO3​ DMSO12014-Hydroxy-3-methylbenzoic acid~ 15:1~80
Organic Base KSDBU scCO2​ (Neat)80204-Hydroxy-3-methylbenzoic acid> 20:166

Data synthesized from industrial benchmarks[1], homogeneous catalysis studies[3], and scCO2 methodologies[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Classical Potassium-Mediated Solid-Gas Carboxylation (Industrial Standard)

This protocol utilizes high temperature and pressure to drive the carboxylation of the solid phenoxide salt[2].

Step 1: Preparation of Anhydrous Potassium o-Cresolate

  • Charge a reaction vessel with o-cresol (1.0 eq) and toluene (5 volumes).

  • Add potassium hydroxide (1.0 eq) as a 50% w/w aqueous solution.

  • Attach a Dean-Stark trap and heat the mixture to reflux (approx. 110 °C).

  • Self-Validation Checkpoint: Continue azeotropic distillation until the vapor temperature stabilizes at 110.6 °C (boiling point of pure toluene) and no further aqueous phase separates in the trap. This visual confirmation ensures the complete removal of water. Causality: Trace water acts as a nucleophile, reacting with CO2​ to form potassium bicarbonate, which irreversibly poisons the nucleophilicity of the phenoxide.

  • Remove toluene under reduced pressure to yield a dry, white to off-white powder.

Step 2: High-Pressure Carboxylation

  • Transfer the anhydrous salt to a high-pressure stainless steel autoclave.

  • Purge the vessel three times with dry CO2​ to displace atmospheric oxygen and moisture.

  • Pressurize the vessel with CO2​ to 5–10 bar.

  • Heat the sealed vessel to 180–200 °C and maintain for 4–6 hours. Causality: The elevated temperature provides the activation energy required to temporarily break the aromaticity of the ring during the electrophilic attack of CO2​ .

Protocol B: Organic Base-Mediated Carboxylation (Green Chemistry Alternative)

This protocol leverages supercritical CO2​ and an organic superbase to achieve carboxylation under milder thermal conditions[4].

Step 1: Reaction Setup

  • In a high-pressure reactor, combine o-cresol (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq). Causality: DBU acts as a strong, non-nucleophilic organic base that deprotonates o-cresol without tightly coordinating the resulting phenoxide oxygen, leaving the para position highly accessible for electrophilic attack.

Step 2: scCO2​ Carboxylation

  • Introduce CO2​ to reach a pressure of 20 bar.

  • Heat the mixture to 80 °C (substantially lower than Protocol A).

  • Stir vigorously for 12–16 hours.

Downstream Processing: Hydrate Formation and Isolation

The isolation of the hydrate form is critical for the compound's physical stability and handling properties[1]. Hydrates are thermally labile; therefore, the crystallization must be carefully controlled.

Downstream Step1 Crude Reaction Mixture (Aqueous Dipotassium Salt) Step2 Acidification (pH 2) using conc. HCl Step1->Step2 Protonation Step3 Filtration of Crude Precipitate Step2->Step3 Precipitation Step4 Hot Aqueous Recrystallization Step3->Step4 Impurity Removal Step5 Controlled Cooling (< 50 °C) Step4->Step5 Hydration Step6 4-Hydroxy-3-methylbenzoic Acid Hydrate (Needles) Step5->Step6 Crystal Growth

Figure 2: Downstream processing workflow for the isolation of the target hydrate.

Step-by-Step Isolation Protocol:

  • Dissolution: Cool the reactor to room temperature, vent excess CO2​ , and dissolve the crude dipotassium salt in deionized water.

  • Acidification: Slowly add concentrated HCl under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the pH using a calibrated pH meter. Continue addition until the pH stabilizes at exactly 2.0. Causality: The pKa of the carboxylic acid group is approximately 4.5. Acidifying to pH 2.0 ensures complete protonation of both the phenoxide and carboxylate groups, driving the equilibrium entirely toward the insoluble free acid form.

  • Filtration: Filter the crude precipitated solid.

  • Hydrate Crystallization: Suspend the crude solid in hot deionized water (approx. 90 °C) until fully dissolved. Add decolorizing charcoal to remove colored phenolic byproducts, and perform a hot filtration.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature, then chill to 4 °C. Causality: Slow cooling in an aqueous medium allows water molecules to integrate thermodynamically into the crystal lattice, forming the characteristic needle-like hydrate crystals.

  • Drying: Filter the crystals and dry under a mild vacuum at < 45 °C. Warning: Drying at temperatures above 50 °C will drive off the lattice water, converting the product to the anhydrous form and altering its physical properties.

References

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. nbinno.com. 1

  • Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2). thieme-connect.com. 4

  • Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. benchchem.com. 2

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. nih.gov. 3

Sources

Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Technical Whitepaper

Executive Summary In pharmaceutical development and complex chemical synthesis, the rigorous structural validation of intermediate compounds is paramount to ensuring downstream efficacy and stability. 4-Hydroxy-3-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and complex chemical synthesis, the rigorous structural validation of intermediate compounds is paramount to ensuring downstream efficacy and stability. 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3), a monohydroxybenzoic acid substituted by a methyl group at position 3, serves as a critical building block in the synthesis of anti-inflammatory agents, cosmetic antioxidants, and advanced polymers[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. This whitepaper synthesizes the spectroscopic data (FT-IR, NMR, and LC-MS) of 4-hydroxy-3-methylbenzoic acid hydrate, explaining the causality behind the observed signals. By understanding the electronic effects of its substituents and the impact of its hydration state, researchers can establish self-validating analytical workflows that guarantee high-fidelity structural elucidation.

Structural Causality & Electronic Effects

The spectroscopic behavior of 4-hydroxy-3-methylbenzoic acid is dictated by the competing electronic effects of its three functional groups attached to the aromatic ring:

  • Hydroxyl Group (-OH) at C4: Exerts a strong electron-donating resonance effect (+M), shielding the ortho and para positions.

  • Methyl Group (-CH3) at C3: Provides weak electron donation via hyperconjugation (+I), subtly increasing electron density.

  • Carboxyl Group (-COOH) at C1: Acts as a strong electron-withdrawing group (-M, -I), deshielding the ring and directing meta-substitution.

The presence of the hydrate (H₂O) molecule in the crystal lattice further complicates solid-state analysis by establishing a dense intermolecular hydrogen-bonding network. This network directly impacts the vibrational modes observed in FT-IR spectroscopy, causing significant broadening of the O-H stretching bands.

G Sub_OH Hydroxyl (-OH) Electron Donating (+M) Benzene Aromatic Ring Electron Density Modulation Sub_OH->Benzene Increases density (ortho/para) Sub_CH3 Methyl (-CH3) Weak Donating (+I) Sub_CH3->Benzene Hyperconjugation Sub_COOH Carboxyl (-COOH) Electron Withdrawing (-M) Sub_COOH->Benzene Decreases density (meta) IR_Impact FT-IR: Shift in C=C & O-H bands Benzene->IR_Impact Alters Vibrational Modes NMR_Impact NMR: Shielding/Deshielding of Protons Benzene->NMR_Impact Shifts Resonance Frequencies

Logical flow of substituent electronic effects on spectroscopic signals.

Vibrational Spectroscopy (FT-IR & FT-Raman)

In solid-state vibrational spectroscopy, the hydrate form of 4-hydroxy-3-methylbenzoic acid exhibits distinct spectral signatures compared to its anhydrous counterpart. The Total Energy Distribution (TED) calculations derived from Density Functional Theory (DFT) confirm that the active IR band at 2955 cm⁻¹ is attributed to the in-plane stretching vibration of the CH₃ group[3].

Crucially, the O-H stretching vibrations are detected at 3285 cm⁻¹ and 3231 cm⁻¹[3]. The broadening of these peaks is a direct causal result of the hydrate's water molecule participating in intermolecular hydrogen bonding with the carboxylic and phenolic hydroxyl groups.

Table 1: Key Vibrational Assignments (FT-IR & FT-Raman)
Functional Group / ModeFT-IR Wavenumber (cm⁻¹)FT-Raman Wavenumber (cm⁻¹)Causality / Structural Note
O-H Stretching 3285, 3231-Broadened due to hydrate H-bonding network[3].
CH₃ Asymmetric Stretch 2955-High TED contribution (95%); distinct methyl signature[3].
CH₃ Symmetric Stretch -2927Raman-active symmetric mode[3].
CH₃ In-plane Bending 1470-Standard deformation region for substituted toluenes[3].
O-H In-plane Bending 14371370Shifted due to strong intermolecular interactions[3].

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution NMR provides the definitive map of the molecule's carbon framework. The electron-donating hydroxyl group at C4 shields the adjacent proton at C5, causing it to resonate upfield (lower ppm), while the electron-withdrawing carboxyl group deshields the protons at C2 and C6, pushing them downfield[1].

Table 2: ¹H and ¹³C NMR Chemical Shifts (600 MHz, H₂O/D₂O)
Nucleus TypeChemical Shift (ppm)Multiplicity / IntensityAssignment / Correlation
¹H (Methyl) 2.23 - 2.26Singlet (3H)-CH₃ group at C3[1].
¹H (Aromatic) 6.91 - 6.92Doublet (1H)Proton at C5 (shielded by ortho -OH)[1].
¹H (Aromatic) 7.64Doublet of DoubletsProton at C6 (deshielded by para -COOH)[1].
¹H (Aromatic) 7.69 - 7.70Singlet/Fine DoubletProton at C2 (deshielded by ortho -COOH)[1].
¹³C (Methyl) 17.94-C of the -CH₃ group[1].
¹³C (Aromatic) 117.16, 131.10, 134.88-Aromatic carbons correlated via ¹H-¹³C HSQC[1].
Protocol 1: Self-Validating High-Resolution NMR Acquisition

To ensure spectral integrity and avoid artifacts from the hydrate's water molecule, follow this rigorous protocol:

  • Sample Preparation: Dissolve 15-20 mg of 4-hydroxy-3-methylbenzoic acid hydrate in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or D2O). Analytical Insight: If using DMSO-d6, ensure it is strictly anhydrous to prevent the HDO peak from masking the phenolic -OH signal.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) to optimize the probe for the specific dielectric constant of the sample.

  • Locking and Shimming: Lock the magnetic field to the deuterium frequency of the solvent. Perform gradient shimming (TopShim) to achieve a highly homogeneous magnetic field, ensuring sharp, symmetrical peaks.

  • Acquisition (1D & 2D):

    • Acquire a standard 1D ¹H spectrum (16 scans, 10s relaxation delay to ensure full quantification).

    • Acquire a 2D ¹H-¹³C HSQC spectrum to map direct carbon-proton connectivities, validating the assignments in Table 2[1].

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually to ensure accurate integration.

Mass Spectrometry (LC-MS/MS) & Fragmentation Dynamics

In complex matrices, such as lignin degradation mixtures or blood serum metabolomics, 4-hydroxy-3-methylbenzoic acid is best identified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)[4].

Under positive Electrospray Ionization (ESI+), the anhydrous molecule yields a protonated precursor ion [M+H]⁺ at m/z 153.05. Collision-Induced Dissociation (CID) of this precursor results in characteristic neutral losses. The primary fragmentation pathway involves the loss of water (-18 Da) from the carboxyl group, followed by the loss of carbon monoxide (-28 Da), which is a hallmark of phenolic acids.

LCMS Step1 1. Sample Preparation (Dilution in MeOH/H2O + 0.1% Formic Acid) Step2 2. UHPLC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 3. ESI Ionization (Positive Mode, Capillary 3.25 kV) Step2->Step3 Step4 4. Mass Analysis (CID) (Precursor m/z 153 -> Fragmentation) Step3->Step4 Step5 5. Data Processing (Extracted Ion Chromatogram & MS/MS Matching) Step4->Step5

Step-by-step UHPLC-MS/MS workflow for compound characterization.

Protocol 2: UHPLC-ESI-MS/MS Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Formic acid acts as a proton source, enhancing ionization efficiency in ESI+ mode[5].

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 × 150 mm, 1.7 µm particle size). Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Source Parameters: Set the ESI source to positive mode. Configure the capillary voltage to 3.25 kV, desolvation temperature to 550°C, and desolvation gas flow to 900 L/hr to ensure complete droplet evaporation and efficient ion release[5].

  • Tandem MS Acquisition: Isolate the precursor ion (m/z 153) in the first quadrupole (Q1). Apply a collision energy ramp (15-30 eV) in the collision cell using Argon gas to induce fragmentation. Scan the resulting product ions in the final analyzer (Q3 or TOF).

  • Validation: Compare the resulting MS/MS spectra against established libraries (e.g., mzCloud) or synthetic standards to confirm the structural isomer, differentiating it from closely related compounds like 4-methoxybenzoic acid[4][6].

Conclusion

The comprehensive characterization of 4-hydroxy-3-methylbenzoic acid hydrate requires a multi-modal spectroscopic approach. FT-IR provides critical insights into the hydration state and hydrogen-bonding network, while 600 MHz NMR delivers atomic-level resolution of the carbon-proton framework. Finally, LC-MS/MS ensures trace-level identification and structural confirmation through predictable fragmentation pathways. By adhering to the causality-driven protocols outlined in this whitepaper, researchers can achieve highly reliable, self-validating analytical data for downstream pharmaceutical and chemical applications.

References

  • 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem National Institutes of Health (NIH) URL:[Link]

  • VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID Rasayan Journal of Chemistry URL:[Link]

  • Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing MDPI - Molecules URL:[Link]

  • 4 Hydroxy 3 methylbenzoic acid - mzCloud mzCloud Spectral Database URL:[Link]

  • High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis SciSpace URL:[Link]

Sources

Exploratory

4-Hydroxy-3-methylbenzoic acid hydrate natural occurrence

An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxy-3-methylbenzoic Acid Introduction 4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxy-3-methylbenzoic Acid

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid with the chemical formula C₈H₈O₃.[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and as a component in various industrial applications.[3] While its synthetic routes and chemical properties are well-documented, its presence in the natural world is a subject of increasing interest for researchers in pharmacognosy, chemical ecology, and drug discovery. This guide provides a comprehensive overview of the known and potential natural sources of 4-Hydroxy-3-methylbenzoic acid, delving into its occurrence in the plant, microbial, and animal kingdoms.

It is pertinent to address the nomenclature, specifically the term "hydrate." 4-Hydroxy-3-methylbenzoic acid hydrate refers to the crystalline form of the compound that incorporates one or more molecules of water.[3] This form is common for the commercially supplied chemical due to its enhanced stability and solubility characteristics. However, in the context of natural products chemistry, the compound is typically isolated and referred to in its anhydrous form. Therefore, this guide will focus on the natural occurrence of the parent compound, 4-Hydroxy-3-methylbenzoic acid, with the understanding that its hydrated form is primarily relevant to its post-isolation, solid-state chemistry.

Part 1: Occurrence in the Plant Kingdom

The plant kingdom is a rich source of phenolic compounds, including a vast array of benzoic acid derivatives. The biosynthesis of these compounds is generally rooted in the shikimate pathway.

Documented Occurrence in Incarvillea delavayi

The most direct evidence for the presence of 4-Hydroxy-3-methylbenzoic acid in plants comes from its reported occurrence in Incarvillea delavayi, a plant species in the Bignoniaceae family.[1] This finding is documented in the PubChem database, which collates information from various chemical and biological sources. While phytochemical investigations of the Incarvillea genus have led to the isolation of numerous other compounds, including alkaloids, iridoids, and other phenolic acids like protocatechuic acid and coumaric acid, the specific isolation and characterization of 4-Hydroxy-3-methylbenzoic acid from I. delavayi in a primary research article is not prominently cited, suggesting it may be a minor constituent.[4][5]

Plausible Biosynthetic Pathway in Plants

The biosynthesis of benzoic acids in plants primarily proceeds through the shikimate pathway, leading to the formation of L-phenylalanine.[6] From phenylalanine, several routes can lead to benzoic acid. A common pathway involves the deamination of L-phenylalanine to trans-cinnamic acid, followed by a series of enzymatic reactions, including a β-oxidative pathway, to shorten the side chain and yield benzoic acid.[7] Subsequent hydroxylation and methylation would be required to produce 4-Hydroxy-3-methylbenzoic acid. The hydroxylation at the para-position (C4) and methylation at the meta-position (C3) are common modifications in plant secondary metabolism, catalyzed by hydroxylases and methyltransferases, respectively.

Plant_Biosynthesis_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid_Scaffold Benzoic Acid Scaffold Formation CinnamicAcid->BenzoicAcid_Scaffold β-oxidation pathway pCoumaricAcid p-Coumaric Acid HydroxybenzoicAcid 4-Hydroxybenzoic Acid BenzoicAcid_Scaffold->HydroxybenzoicAcid Hydroxylation FinalProduct 4-Hydroxy-3-methylbenzoic Acid HydroxybenzoicAcid->FinalProduct Methylation (SAM)

A plausible biosynthetic pathway for 4-Hydroxy-3-methylbenzoic acid in plants.

Part 2: Occurrence in the Microbial Kingdom

Microorganisms are prolific producers of a vast array of secondary metabolites, including many unique phenolic compounds. Both fungi and bacteria have been identified as sources of 4-Hydroxy-3-methylbenzoic acid or its close derivatives.

Fungal Sources: A Potential Reservoir

While the direct isolation of 4-Hydroxy-3-methylbenzoic acid from fungi has not been extensively documented, the production of a structurally related compound points towards the biosynthetic capability within this kingdom. The fungal metabolite 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid was isolated from Curvularia sp. KF119.[8] This demonstrates that the core 4-hydroxy-3-substituted benzoic acid scaffold can be synthesized by fungi. Genera such as Aspergillus and Penicillium are well-known for their diverse secondary metabolite profiles, which include a variety of phenolic compounds.[9][10][11][12][13] This makes them prime candidates for future screening efforts to identify novel fungal sources of 4-Hydroxy-3-methylbenzoic acid.

Bacterial Metabolism: A Confirmed Pathway

A definitive pathway for the production of 4-Hydroxy-3-methylbenzoic acid has been identified in certain denitrifying bacteria. These bacteria can utilize cresols (methylphenols) as a carbon source. Specifically, a Paracoccus-like strain has been shown to metabolize o-cresol via carboxylation to 4-hydroxy-3-methylbenzoate.[14] This metabolic process is a key step in the anaerobic degradation of o-cresol. The pathway involves the following key enzymatic steps:

  • Carboxylation: o-Cresol is carboxylated to form 4-hydroxy-3-methylbenzoate. This reaction is catalyzed by an o-cresol carboxylase.

  • Activation: The resulting 4-hydroxy-3-methylbenzoate is then activated to its coenzyme A (CoA) thioester, 4-hydroxy-3-methylbenzoyl-CoA, by a synthetase.

  • Reductive Dehydroxylation: The 4-hydroxyl group is subsequently removed to yield 3-methylbenzoyl-CoA, which can then enter central metabolism.

This confirmed bacterial pathway is significant as it not only establishes a natural source but also provides a well-defined enzymatic route for the production of the target compound.

Bacterial_Metabolism oCresol o-Cresol HMBA 4-Hydroxy-3-methylbenzoate oCresol->HMBA o-cresol carboxylase HMBACoA 4-Hydroxy-3-methylbenzoyl-CoA HMBA->HMBACoA synthetase MBACoA 3-Methylbenzoyl-CoA HMBACoA->MBACoA reductive dehydroxylation CentralMetabolism Central Metabolism MBACoA->CentralMetabolism

Bacterial metabolic pathway of o-cresol to 4-Hydroxy-3-methylbenzoate.

Part 3: Occurrence in the Animal Kingdom

4-Hydroxy-3-methylbenzoic acid has been detected in several animal sources, suggesting it may be an endogenous metabolite, a product of gut microbiota metabolism, or derived from dietary sources.

Detection in Animal Tissues

The FooDB (Food Database) reports the detection of 4-Hydroxy-3-methylbenzoic acid in a few food products of animal origin, although it has not been quantified.[15] These sources include:

Animal SourceCommon Name(s)
AnatidaeDucks, Geese, Swans
Gallus gallusChickens
Sus scrofa domesticaDomestic Pigs

The presence of this compound in these animals could make it a potential biomarker for the consumption of these foods.[15]

Potential Origins in Animals

The origin of 4-Hydroxy-3-methylbenzoic acid in animal tissues is likely multifactorial:

  • Dietary Intake: Phenolic compounds are abundant in plants, which are common components of animal feed.[16][17][18][19] It is plausible that 4-Hydroxy-3-methylbenzoic acid or its precursors are ingested through feed and subsequently absorbed and distributed in the tissues.

  • Gut Microbiota Metabolism: The gut microbiome plays a crucial role in metabolizing dietary compounds. For instance, the gut microbiota is known to produce p-cresol from the amino acid tyrosine.[20][21] It is conceivable that gut microbes could also metabolize other dietary precursors to produce 4-Hydroxy-3-methylbenzoic acid.

  • Endogenous Metabolism: The compound is recognized as a normal organic acid found in human urine and a human blood serum metabolite, which suggests the possibility of endogenous metabolic pathways in vertebrates.[1][22][23]

Part 4: General Methodologies for Isolation and Identification

While specific protocols for the isolation of 4-Hydroxy-3-methylbenzoic acid from its natural sources are not widely published, a general workflow for the extraction and identification of phenolic acids from natural matrices can be applied.

Workflow for Isolation and Identification

Isolation_Workflow Start Natural Source Material (e.g., Plant, Fungal Culture) Extraction Extraction (e.g., Maceration, Soxhlet with MeOH, EtOH, or EtOAc) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) CrudeExtract->Partitioning Fraction Enriched Phenolic Fraction Partitioning->Fraction Chromatography Chromatographic Purification (Column Chromatography, HPLC) Fraction->Chromatography PureCompound Pure 4-Hydroxy-3-methylbenzoic Acid Chromatography->PureCompound Identification Structural Elucidation PureCompound->Identification Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Identification->Spectroscopy

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Foundational

Biological Activity and Pharmacological Potential of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the multifaceted biological roles of endogenous metabolites is critical for advancing targeted therapeutics and diagnostic biomarkers. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the multifaceted biological roles of endogenous metabolites is critical for advancing targeted therapeutics and diagnostic biomarkers. 4-Hydroxy-3-methylbenzoic acid hydrate (HMBA), a phenolic acid derivative naturally found in human populations, has emerged as a compound of significant pharmacological interest. This whitepaper synthesizes current data on HMBA’s immunomodulatory properties, its role as an enzymatic substrate in cellular metabolism, and its utility in radiation metabolomics.

Chemical Identity & Endogenous Profile

4-Hydroxy-3-methylbenzoic acid (also known as 3-methyl-4-hydroxybenzoic acid) is an endogenous organic acid routinely identified in the urine specimens of healthy human populations[1]. Structurally, it features a benzene ring substituted with a hydroxyl group, a methyl group, and a carboxylic acid moiety. In its hydrate form, the compound exhibits enhanced solubility and stability, making it an ideal candidate for aqueous pharmaceutical formulations and in vitro assay development. Beyond its endogenous presence, HMBA is a known product of the oxidation of 2,4-xylenol[1] and shares structural homology with various gut microbiota-derived phenolic acids that actively modulate human health[2].

Pharmacological Mechanisms of Action

Immunomodulation & Antiviral Defense

Recent pharmacological profiling has revealed that HMBA and its close structural analogs exert profound effects on the host immune system. HMBA acts as a dual-action immunomodulator:

  • Interferon Enhancement: HMBA actively enhances Type I interferon responses, a pathway critical for establishing an antiviral state in host cells and preventing mortality in viral challenge models, such as influenza[2].

  • Cytokine Suppression: Concurrently, phenolic acids structurally related to HMBA inhibit the secretion of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by suppressing the nuclear translocation of the NF-κB complex[2]. This prevents the hyper-inflammatory "cytokine storms" often associated with severe viral infections.

G HMBA 4-Hydroxy-3-methylbenzoic Acid NFKB NF-κB Pathway HMBA->NFKB Inhibits IFN Type I Interferon Signaling HMBA->IFN Enhances Cytokines Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Cytokines Downregulates Antiviral Antiviral State (Influenza Resistance) IFN->Antiviral Promotes

Fig 1. HMBA-mediated immunomodulatory and antiviral signaling pathways.

Enzymatic Interactions in Cellular Metabolism

In the realm of cellular bioenergetics, HMBA derivatives serve as critical substrates for enzymes involved in Coenzyme Q (ubiquinone) biosynthesis. Specifically, the FAD-dependent monooxygenase Coq6 utilizes structurally related phenolic acids to catalyze ring hydroxylation[3]. During in vitro enzymatic assays, HMBA and its analogs are utilized as model substrates to probe the substrate access channels of Coq6, allowing researchers to map the active sites responsible for ubiquinone precursor maturation[3].

Radiation Metabolomics & Biomarker Utility

HMBA and its isomeric conjugates have been identified as minimally invasive urine biomarkers for gamma-radiation exposure[4]. Following radiation events, the metabolic flux of organic anions shifts drastically. High-resolution metabolomics has shown that specific sulfate conjugates of methylbenzoic acids (empirical formula C8H8O3) are significantly upregulated in response to ionizing radiation[4]. Differentiating HMBA from its 14 possible carboxylic acid isomers (such as mandelic acid or cresotic acids) is a critical analytical challenge that requires advanced tandem mass spectrometry[4].

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and biological activities of HMBA to aid in experimental design.

Table 1: Physicochemical & Analytical Properties

Property Value / Description Analytical Significance
Chemical Formula C8H8O3 · xH2O Hydrate form ensures predictable molarity in aqueous buffers.
Endogenous Source Human urine Establishes a baseline for pharmacokinetic (PK) studies[1].
Mass-to-Charge (m/z) [M-H]⁻ ≈ 151.04 Primary target ion for negative-mode ESI mass spectrometry.

| Major Conjugates | O-sulfate derivatives | Key targets for radiation exposure biomarker panels[4]. |

Table 2: Biological Activities & Targets

Biological Target / System Observed Activity Experimental Context
Type I Interferon Enhancement In vivo viral challenge models (Influenza)[2].
Proinflammatory Cytokines Secretion Inhibition In vitro macrophage assays (IL-1β, IL-6 reduction)[2].

| Coq6 Monooxygenase | Substrate Binding | Enzymatic assays measuring NADH consumption[3]. |

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following workflows detail the causality behind each experimental choice to ensure high-fidelity data generation.

Protocol 1: UPLC-TOFMS Quantification of HMBA Biomarkers

This protocol is designed to isolate and quantify HMBA and its sulfate conjugates from biological matrices, distinguishing them from closely related isomers[4].

  • Sample Preparation: Collect urine or plasma. Centrifuge at 1,811 × g at 4°C for 10 minutes.

    • Causality: Cold centrifugation halts enzymatic degradation and precipitates large cellular debris without shearing delicate metabolites.

  • Protein Precipitation: Add cold acetonitrile (1:3 v/v) to the supernatant, vortex, and centrifuge.

    • Causality: Acetonitrile efficiently denatures binding proteins, releasing protein-bound HMBA into the solvent phase for accurate total quantification.

  • Chromatographic Separation: Inject the extract onto a C18 UPLC column using a gradient of water (0.1% formic acid) and acetonitrile.

    • Causality: The acidic gradient suppresses the ionization of the carboxylic acid moiety during the run, increasing retention time on the hydrophobic C18 stationary phase and ensuring baseline resolution from other C8H8O3 isomers.

  • Mass Spectrometry (TOF-MS): Operate in negative electrospray ionization (ESI⁻) mode.

    • Causality: Phenolic acids like HMBA readily deprotonate at their carboxylic and phenolic hydroxyl groups. Negative ion mode is drastically more sensitive for these compounds than positive mode[4].

  • Data Normalization: Normalize peak areas against an internal standard (e.g., 4-nitrobenzoic acid).

    • Causality: This self-validates the run by correcting for any ion suppression caused by the complex biological matrix.

Workflow Sample Sample Prep (Centrifugation) Extract Extraction (Acetonitrile) Sample->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC TOFMS TOF-MS Detection (Negative ESI) UPLC->TOFMS Data Data Analysis (Normalization) TOFMS->Data

Fig 2. UPLC-TOFMS metabolomic workflow for HMBA biomarker quantification.

Protocol 2: In Vitro Assessment of HMBA-Mediated Cytokine Inhibition

To evaluate the anti-inflammatory efficacy of HMBA, researchers must utilize a controlled macrophage model.

  • Cell Culture & Seeding: Seed RAW264.7 murine macrophages in 96-well plates and incubate overnight.

  • Pre-treatment: Incubate cells with HMBA (10–100 μM) for 2 hours prior to stimulation.

    • Causality: Pre-treatment allows the compound to penetrate the cell membrane and interact with cytosolic targets (like the NF-κB complex) before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells.

    • Causality: LPS binds to TLR4 receptors, reliably inducing a hyper-inflammatory state. This creates a standardized baseline to measure HMBA's suppressive capabilities.

  • Cytokine Quantification: After 24 hours, harvest the supernatant and perform ELISA for IL-6 and IL-1β.

  • Viability Control (Critical Step): Perform an MTT or CellTiter-Glo assay on the remaining adhered cells.

    • Causality: This is the self-validating mechanism of the protocol. If cytokine levels drop but cell viability also drops, the effect is merely cytotoxic. A valid immunomodulatory claim requires >95% cell viability alongside cytokine reduction.

Conclusion

4-Hydroxy-3-methylbenzoic acid hydrate is far more than a passive endogenous metabolite. Its active role in enhancing interferon responses, mitigating proinflammatory cytokine release, and serving as a substrate in crucial bioenergetic pathways positions it as a highly valuable compound in modern pharmacology. By employing rigorous, self-validating analytical and in vitro workflows, researchers can reliably harness HMBA for drug development and biomarker discovery.

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Exploratory

Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid Hydrate: Discovery, Synthesis, and Industrial Applications

Executive Summary 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 3-methyl-4-hydroxybenzoic acid hydrate) is a highly versatile aromatic compound that serves as a critical intermediate in organic synthesis, pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methylbenzoic acid hydrate (also known as 3-methyl-4-hydroxybenzoic acid hydrate) is a highly versatile aromatic compound that serves as a critical intermediate in organic synthesis, pharmaceutical development, and materials science[1]. Characterized by its bifunctional nature—featuring both a reactive phenolic hydroxyl group and a carboxylic acid moiety—this compound enables orthogonal chemical modifications[2]. This technical whitepaper provides an in-depth analysis of its historical discovery, physicochemical properties, mechanistic synthesis via the Kolbe-Schmitt reaction, and downstream applications.

Historical Context and Discovery

The discovery and industrialization of 4-hydroxy-3-methylbenzoic acid are deeply intertwined with the evolution of the Kolbe-Schmitt reaction[3]. Originally developed in the 19th century for the synthesis of salicylic acid from phenol, chemists soon sought to adapt this carboxylation technique to substituted phenols like o-cresol.

Early attempts to carboxylate o-cresol using sodium hydroxide predominantly yielded ortho-carboxylated byproducts due to the tight chelation between the sodium cation, the phenoxide oxygen, and the incoming carbon dioxide. However, researchers discovered that altering the alkali metal to potassium, or utilizing modern organic superbases in supercritical CO₂ (scCO₂), disrupted this chelation[4]. Coupled with the steric hindrance provided by the methyl group at the ortho position, these optimized conditions successfully directed the electrophilic CO₂ to the para position, enabling the high-yield synthesis of 4-hydroxy-3-methylbenzoic acid[3][4].

Physicochemical Properties

Understanding the quantitative physical properties of 4-hydroxy-3-methylbenzoic acid hydrate is essential for optimizing reaction conditions, particularly in crystallization and formulation phases. The hydration state significantly impacts its solubility profile, making it highly amenable to aqueous and polar organic environments[1].

PropertySpecification / Value
CAS Number 499-76-3 (Applies to Anhydrous and Hydrate forms)
Molecular Formula C₈H₈O₃ · H₂O
Molecular Weight 170.16 g/mol (Hydrate) / 152.15 g/mol (Anhydrous)
Melting Point 172 °C – 177 °C
Appearance White to orange-red powder or needle crystals
Purity Standard ≥ 98.0% (Typically ≥ 99.0% for fine chemicals)
Solubility Soluble in alcohols and aqueous alkaline solutions; moderately soluble in water

Data aggregated from standardized chemical inventories and material safety data sheets[1][2][5].

Mechanistic Synthesis: The Regioselective Kolbe-Schmitt Pathway

The industrial gold standard for synthesizing 4-hydroxy-3-methylbenzoic acid hydrate is the regioselective Kolbe-Schmitt carboxylation of o-cresol[2].

SynthesisWorkflow N1 o-Cresol (Starting Material) N3 Potassium o-Cresolate (Intermediate) N1->N3 Deprotonation N2 Potassium Hydroxide (KOH) N2->N3 Salt Formation N5 Potassium 4-Hydroxy- 3-methylbenzoate N3->N5 Kolbe-Schmitt Carboxylation N4 Supercritical CO2 (High Pressure/Temp) N4->N5 Electrophilic Addition N7 4-Hydroxy-3-methylbenzoic Acid Hydrate N5->N7 Precipitation & Crystallization N6 Acidification (HCl) & Hydration N6->N7 pH Adjustment

Fig 1: Kolbe-Schmitt synthesis workflow for 4-Hydroxy-3-methylbenzoic acid hydrate.

Protocol 1: Self-Validating Synthesis Methodology

To achieve a product purity of ≥98%, the following causality-driven protocol must be strictly adhered to:

Phase 1: Potassium o-Cresolate Formation

  • Charge Reactor: In a dry, inert-gas-purged pressure vessel, dissolve 1.0 molar equivalent of high-purity o-cresol in an anhydrous solvent (e.g., toluene).

  • Base Addition: Slowly add 1.05 equivalents of potassium hydroxide (KOH) in methanol.

    • Causality: KOH is explicitly selected over NaOH. The larger ionic radius of the K⁺ cation prevents tight chelation with the phenoxide oxygen. This leaves the para-position electronically accessible for electrophilic attack, whereas Na⁺ would direct the reaction toward the ortho-position[3][4].

  • Dehydration: Heat the mixture to 110 °C under a Dean-Stark trap to remove water azeotropically.

    • Self-Validation Check: The reaction must not proceed to pressurization until water collection ceases. Residual moisture quenches the phenoxide intermediate, severely depressing the final yield.

Phase 2: High-Pressure Carboxylation 4. Pressurization: Introduce anhydrous CO₂ to reach a pressure of 15–20 bar. Modern green-chemistry adaptations may utilize supercritical CO₂ (scCO₂) to enhance mass transfer[4]. 5. Thermal Activation: Elevate the temperature to 160–180 °C and maintain for 6–8 hours.

  • Causality: Elevated thermal energy is required to overcome the activation barrier for electrophilic substitution at the para position, counteracting the steric hindrance of the ortho-methyl group[3].

  • In-Process Monitoring: Sample the reactor and analyze via HPLC.

    • Self-Validation Check: The carboxylation phase is complete only when the o-cresol peak area falls below 2.0%.

Phase 3: Acidification and Hydrate Crystallization 7. Quenching & Acidification: Cool the reactor to 25 °C, vent excess CO₂, and dissolve the crude potassium salt in deionized water. Slowly add 6M HCl until the pH reaches 2.0–2.5.

  • Causality: Lowering the pH below the pKa of the carboxylic acid ensures complete protonation and precipitation of the free acid.

  • Hydration & Isolation: Recrystallize the crude precipitate from an aqueous ethanol mixture. The presence of water in the crystallization matrix enforces the formation of the stable hydrate lattice[1].

  • Drying & Validation: Dry the needle-like crystals under a mild vacuum at 40 °C.

    • Self-Validation Check: Perform Karl Fischer titration to confirm the stoichiometric presence of water (approx. 10.5% water by weight for the monohydrate).

Industrial and Biological Applications

The structural flexibility of 4-hydroxy-3-methylbenzoic acid hydrate makes it a highly sought-after building block across multiple high-value industries[1][2].

Applications Core 4-Hydroxy-3-methylbenzoic Acid Hydrate Pharma Pharmaceutical Synthesis Core->Pharma Esterification/ Amidation Dyes Azo Dye Manufacturing Core->Dyes Diazotization Coupling Cosmetics Cosmetic Formulations Core->Cosmetics Formulation Additive AntiInflam Anti-inflammatory Agents Pharma->AntiInflam API Development Chromophores Stable Chromophoric Systems Dyes->Chromophores Color Fastness Antiox ROS Scavenging (Antioxidant) Cosmetics->Antiox Shelf-life Extension

Fig 2: Industrial applications and mechanistic pathways of 4-Hydroxy-3-methylbenzoic acid hydrate.

  • Pharmaceutical Development: The compound is a critical active pharmaceutical ingredient (API) precursor. Its hydroxyl (-OH) and carboxylic acid (-COOH) groups act as orthogonal handles for esterification and amidation, facilitating the synthesis of targeted anti-inflammatory drugs and analgesics[1].

  • Azo Dye Intermediates: In the fine chemical sector, its exceptional purity (≥99.0%) and functional group placement dictate its reactivity in forming chromophoric systems. The specific placement of the methyl group influences the electronic and steric properties of the resulting dye, ensuring predictable color outcomes and enhanced fastness[2].

  • Cosmetics and Food Preservation: Due to its inherent ability to neutralize reactive oxygen species (ROS), it is utilized as an antioxidant and pH regulator. It protects skin from oxidative damage in topical formulations and extends the shelf life of products by preventing ingredient degradation[1].

Analytical Characterization and Quality Control

To ensure the compound meets the stringent requirements of pharmaceutical and fine chemical applications, robust analytical profiling is mandatory[2].

  • HPLC Analysis: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is utilized to detect closely eluting isomeric impurities (e.g., 2-hydroxy-3-methylbenzoic acid) or unreacted o-cresol[3].

  • GC-MS: Gas Chromatography-Mass Spectrometry is employed to identify volatile phenolic byproducts[3].

  • Moisture Analysis: Because the compound exists as a hydrate, Thermogravimetric Analysis (TGA) or Karl Fischer titration is required to differentiate between surface moisture and true crystalline hydration, ensuring accurate molar dosing in downstream API synthesis.

References

  • 4-Hydroxy-3-methylbenzoic acid hydr
  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-HYDROXY-3-METHYLBENZOIC ACID | 499-76-3 - ChemicalBook.
  • Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2) - Thieme Connect.
  • 3-Hydroxy-4-methylbenzoic Acid | High Purity RUO - Benchchem.

Sources

Foundational

Theoretical and Computational Insights into 4-Hydroxy-3-methylbenzoic Acid Hydrate

Executive Summary 4-Hydroxy-3-methylbenzoic acid (HMBA), commonly referred to as 4-hydroxy-m-toluic acid, is a highly versatile benzoic acid derivative with significant applications in pharmaceutical development, acting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methylbenzoic acid (HMBA), commonly referred to as 4-hydroxy-m-toluic acid, is a highly versatile benzoic acid derivative with significant applications in pharmaceutical development, acting as a potent antioxidant, antimicrobial, and anti-inflammatory agent[1]. In its hydrated form, the inclusion of water molecules establishes a complex intermolecular hydrogen-bonded network that fundamentally alters its electronic distribution, Molecular Electrostatic Potential (MEP), and receptor binding affinity.

This whitepaper provides an in-depth technical analysis of HMBA hydrate, synthesizing Density Functional Theory (DFT) calculations, vibrational spectroscopy (FTIR/FT-Raman), and molecular docking studies. By establishing a rigorous, self-validating computational framework, we elucidate the causality behind its molecular behavior and its pharmacological potential against viral and inflammatory targets.

Quantum Chemical Profiling: DFT Analysis

The Causality of Basis Set Selection

To accurately model the electronic structure of HMBA hydrate, computational chemistry relies on DFT. The functional B3LYP paired with the 6-311++G(d,p) basis set is the industry standard for this class of molecules[1][2].

  • Diffuse Functions (++) : The inclusion of diffuse functions is non-negotiable for modeling hydrates. They allow the electron density of the oxygen lone pairs (on both the HMBA hydroxyl/carboxyl groups and the water molecules) to expand, accurately capturing the weak intermolecular hydrogen bonds.

  • Polarization Functions (d,p) : These functions account for the deformation of atomic orbitals in the highly asymmetric environment of the substituted benzene ring, ensuring accurate prediction of dipole moments and polarizability[2].

Geometry Optimization and Electronic Properties

The optimized ground-state geometry of HMBA reveals significant deviations from the ideal 120° angles of a standard benzene ring due to the steric and electronic repulsion between the carboxyl (-COOH), hydroxyl (-OH), and methyl (-CH₃) groups[1]. The synergistic directing effects of these substituents dictate the molecule's regioselectivity, making it a valuable intermediate for further functionalization, such as regioselective bromination[2].

Table 1: Key DFT Parameters for HMBA (B3LYP/6-311++G(d,p))

ParameterTheoretical ValueSignificance
Minimum Energy -535.52558325 HartreesIndicates a highly stable, converged ground state[1].
Dipole Moment 2.190 DebyeHigh polarity, critical for solubility and receptor interaction[1].
C2–C1–C6 Angle 119.13°Asymmetry due to -COOH group steric hindrance[1].
C2–C3–C4 Angle 117.51°Compression caused by adjacent -CH₃ and -OH groups[1].
C3–C4–C5 Angle 121.28°Expansion reflecting electron donation from the -OH group[1].

Vibrational Spectroscopy: Bridging Theory and Experiment

Vibrational spectroscopy (FTIR and FT-Raman) serves as the empirical validation for DFT-optimized geometries. Because DFT assumes harmonic oscillation, theoretical wavenumbers systematically overestimate experimental values due to molecular anharmonicity. Therefore, a scaling factor (typically ~0.96 for B3LYP) is applied to align theory with empirical data. Normal coordinate analysis via Total Energy Distribution (TED) is used to unambiguously assign these modes[1].

Table 2: Vibrational Assignments for HMBA

Mode DescriptionExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Structural Implication
O-H Stretching Broad (3200–3550)Broad (3200–3550)Broadening is a direct causal indicator of the hydrate's extensive hydrogen-bonding network[1].
C-H Stretching 29803077, 3058, 2982Characteristic of the aromatic ring; unaffected by substituents[1].
CH₃ Asym/Sym Stretch 29552927Validates the electron-donating nature of the methyl group[1].

Molecular Docking and Pharmacological Potential

HMBA has demonstrated significant potential as a therapeutic ligand. In silico investigations into Brazilian Green Propolis extracts identified HMBA as a bioactive component capable of interacting with critical SARS-CoV-2 enzymes, including the papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the Spike glycoprotein[3].

Furthermore, metabolomic and docking studies have linked HMBA to the modulation of gut microbiota and the attenuation of colitis. HMBA exhibits strong binding affinities for pro-inflammatory cytokines such as TNF-α and IL-1β, providing a mechanistic basis for its anti-inflammatory efficacy[4].

Pathway HMBA HMBA Hydrate (H-Bond Network) Target1 Viral Proteases (PLpro, RdRp) HMBA->Target1 Molecular Docking Target2 Pro-inflammatory Cytokines (TNF-α, IL-1β) HMBA->Target2 Receptor Binding Outcome1 Viral Replication Inhibition Target1->Outcome1 Enzymatic Blockade Outcome2 Inflammation Attenuation Target2->Outcome2 Pathway Modulation

Biological interaction pathways of HMBA hydrate with viral and inflammatory targets.

Standardized Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when investigating HMBA hydrate.

Protocol A: Self-Validating DFT Optimization Workflow
  • Coordinate Generation : Construct the initial 3D geometry of HMBA hydrate using GaussView. Ensure explicit water molecules are placed near the -COOH and -OH groups to simulate the primary hydration sphere.

  • Level of Theory : Execute the optimization in Gaussian 16 using the keyword route: #P B3LYP/6-311++G(d,p) opt freq.

  • Convergence Criteria : The optimization is only valid when the maximum force falls below 0.000450 a.u., and the maximum displacement is below 0.001800 a.u.

  • Self-Validation (Frequency Check) : Analyze the thermochemistry output. Crucial Step : The protocol is self-validating only if zero imaginary frequencies are present. An imaginary frequency indicates a transition state rather than a true local energy minimum.

Protocol B: Molecular Docking & Active Site Prediction
  • Ligand Preparation : Import the DFT-optimized HMBA hydrate into AutoDock Tools. Merge non-polar hydrogens, assign Gasteiger partial charges, and define rotatable bonds.

  • Receptor Preparation : Download the target crystal structure (e.g., TNF-α or SARS-CoV-2 PLpro) from the PDB[3][4]. Strip co-crystallized water molecules unless they are structural waters bridging the ligand-receptor interaction. Add Kollman charges.

  • Grid Box Definition : Center the grid box on the known active site of the receptor with a spacing of 0.375 Å.

  • Self-Validation (Redocking) : Before evaluating HMBA, redock the receptor's native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

  • Execution : Run AutoDock Vina with an exhaustiveness of 8. Extract the lowest binding energy (kcal/mol) and visualize hydrogen bonds and hydrophobic interactions using PyMOL[4].

Workflow N1 Initial HMBA Hydrate Geometry N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Gaussian 16 N3 Vibrational Frequencies (IR/Raman & TED) N2->N3 Minima check (No imaginary freq) N4 Electronic Properties (HOMO-LUMO, MEP) N2->N4 Wavefunction analysis N5 Molecular Docking (AutoDock Vina) N4->N5 Active site prediction

Computational workflow for HMBA hydrate theoretical analysis.

Conclusion

The theoretical study of 4-Hydroxy-3-methylbenzoic acid hydrate underscores the critical intersection of quantum chemistry and drug discovery. By employing robust DFT methodologies (B3LYP/6-311++G(d,p)), researchers can accurately map the electronic and vibrational landscape of the molecule[1]. When coupled with validated molecular docking protocols, these theoretical insights provide a predictive framework for HMBA's efficacy against complex biological targets, paving the way for its optimization as a lead compound in antiviral and anti-inflammatory therapies[3][4].

References

  • Title: VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID Source: Rasayan Journal of Chemistry URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: 3-Bromo-4-hydroxy-5-methylbenzoic acid Source: Benchchem URL

Sources

Exploratory

Physicochemical Profiling of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comprehensive Technical Guide

Executive Summary 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid hydrate, CAS RN:) is a highly versatile monohydroxybenzoic acid derivative[1]. Characterized by a methyl substitution at pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid hydrate, CAS RN:) is a highly versatile monohydroxybenzoic acid derivative[1]. Characterized by a methyl substitution at position 3 of the 4-hydroxybenzoic acid scaffold, this compound serves as a critical intermediate in pharmaceutical synthesis, a biomarker in human metabolomics, and a functional building block in polymer chemistry[1],[2].

Understanding the precise physical constants of its hydrated form is paramount for downstream applications. The presence of water molecules within the crystalline lattice fundamentally alters the compound's thermodynamic stability, dissolution kinetics, and melting behavior. This whitepaper provides an in-depth, self-validating framework for determining and interpreting the core physical constants of 4-Hydroxy-3-methylbenzoic acid hydrate.

Core Physical Constants

The following table summarizes the foundational physicochemical properties of 4-Hydroxy-3-methylbenzoic acid. Note that while molecular weight is often reported on an anhydrous basis, the melting point and solubility are heavily influenced by the hydration state.

Physicochemical PropertyValueCondition / NotesSource
Chemical Formula C₈H₈O₃ · xH₂OHydrate stoichiometry varies[1]
Molecular Weight 152.15 g/mol Anhydrous basis[1]
Melting Point (Tₘ) 172 – 177 °CDehydration precedes melting[3]
Boiling Point 112 °CMeasured at reduced pressure (1 Torr)[4]
pKa (Carboxylic Acid) ~4.25Predicted / Extrapolated[5]
Aqueous Solubility 11.6 mg/mLMeasured at 100 °C[1]
Lipophilicity (XLogP3) 0.9Indicates moderate hydrophilicity[1]

Causality in Physicochemical Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand the mechanistic causality behind these physical constants.

The Role of the Hydration State

A hydrate is not merely a wet powder; the water molecules are stoichiometrically integrated into the crystal lattice via hydrogen bonding. This lattice energy must be overcome during processing. If this compound is subjected to hot-melt extrusion or high-temperature synthesis, it will undergo a phase transition (dehydration) prior to reaching its true melting point of [3]. Failing to account for this endothermic dehydration event can lead to batch inconsistencies or premature degradation of heat-sensitive co-excipients.

Dual Ionization and pH-Dependent Solubility

4-Hydroxy-3-methylbenzoic acid possesses two distinct ionizable functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). The carboxylic acid has a pKa of approximately 4.25[5], while the phenol group typically deprotonates at a pH > 9.5.

  • Causality in Chromatography: When developing an HPLC assay for this compound, the mobile phase pH must be strictly controlled. Operating at a pH of 4.25 would mean 50% of the molecules are ionized and 50% are unionized, leading to severe peak tailing and split peaks. The buffer must be set at least 2 pH units away from the pKa (e.g., pH 2.0 or pH 6.5) to ensure a single, uniform ionization state.

Experimental Methodologies & Self-Validating Protocols

To establish a trustworthy physicochemical profile, the analytical workflows must be self-validating. Below are the step-by-step methodologies used to derive and verify the constants listed in Section 2.

Protocol 1: Thermal Analysis (TGA/DSC) for Melting Point & Hydration

Objective: To separate the dehydration endotherm from the true melting endotherm.

  • Sample Preparation: Accurately weigh 3–5 mg of the hydrate into an aluminum standard crucible. Crucial Step: Pierce the lid with a pin-hole. This allows evolved water vapor to escape, preventing a localized high-pressure environment that could artificially shift the dehydration temperature.

  • TGA Execution (Self-Validation): Run Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge. The mass loss step validates the exact stoichiometry of the hydrate (e.g., a ~10.6% mass loss confirms a monohydrate).

  • DSC Execution: Concurrently run Differential Scanning Calorimetry (DSC) using identical parameters.

  • Data Interpretation: The DSC will show two endotherms. The first correlates with the TGA mass loss (dehydration). The second, sharp endotherm without concurrent mass loss represents the true melting point (Tₘ = 172–177 °C)[2].

Protocol 2: Potentiometric Titration for pKa Determination

Objective: To map the ionization profile of the carboxylic acid group.

  • Solvent Selection: Because the unionized form of 4-Hydroxy-3-methylbenzoic acid has limited cold-water solubility, dissolve 20 mg of the sample in 50 mL of a methanol/water co-solvent system containing 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Submerge a calibrated glass pH electrode and titrate with standardized 0.1 M NaOH using an automated titrator.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Perform the titration at three different co-solvent ratios (e.g., 20%, 30%, 40% methanol). Plot the apparent pKa against the inverse dielectric constant of the mixtures to extrapolate the true aqueous pKa (~4.25)[5]. This validates that precipitation did not skew the electrode readings.

Protocol 3: Thermodynamic Solubility via HPLC-UV

Objective: To determine the absolute saturation limit at physiological pH.

  • Saturation: Add excess solid compound to 10 mL of pH 7.4 phosphate buffer in a sealed glass vial.

  • Equilibration: Agitate in a thermostatic shaker at 25.0 ± 0.5 °C for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation (Self-Validation): Centrifuge the suspension, then filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of the filtrate. This self-validating step ensures that any adsorption of the analyte onto the filter membrane does not artificially lower the calculated solubility.

  • Quantification: Dilute the remaining filtrate and analyze via HPLC-UV at 254 nm against a multi-point calibration curve.

Workflow Visualization

The following diagram illustrates the integrated workflow for physicochemical characterization, highlighting how parallel analytical streams converge to form a complete profile.

Workflow cluster_0 Thermal Profiling cluster_1 Aqueous Profiling Start 4-Hydroxy-3-methylbenzoic Acid Hydrate TGA TGA Analysis (Mass Loss / Stoichiometry) Start->TGA Al Crucible DSC DSC Analysis (Endotherms / Melting Point) Start->DSC Pinhole Lid Titration Potentiometric Titration (pKa Mapping) Start->Titration Co-solvent HPLC HPLC-UV Analysis (Thermodynamic Solubility) Start->HPLC Shake-Flask Data Physicochemical Profile Integration TGA->Data Hydration State DSC->Data Tm = 172-177 °C Titration->Data Ionization limits HPLC->Data Saturation Conc.

Figure 1: Multidisciplinary workflow for the physicochemical characterization of 4-Hydroxy-3-methylbenzoic acid hydrate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid". PubChem.[Link]

Sources

Foundational

Thermodynamic Profiling of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Technical Whitepaper

Executive Summary Understanding the thermodynamic landscape of active pharmaceutical intermediates and chemical building blocks is the cornerstone of rational formulation and crystallization design. 4-Hydroxy-3-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic landscape of active pharmaceutical intermediates and chemical building blocks is the cornerstone of rational formulation and crystallization design. 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3), also known as 3-methyl-4-hydroxybenzoic acid, is a critical compound utilized across pharmaceutical synthesis, polymer modification, and cosmetic formulations[1][2].

As a Senior Application Scientist, I frequently observe that failures in scale-up and formulation often stem from a fundamental misunderstanding of hydrate thermodynamics. The incorporation of water into the crystal lattice of 4-hydroxy-3-methylbenzoic acid fundamentally alters its lattice energy, solubility profile, and phase boundaries compared to its anhydrous counterpart. This whitepaper provides an authoritative, in-depth guide to the thermodynamic properties, phase behavior, and the rigorous experimental protocols required to characterize this hydrate system.

Chemical Identity & Crystal Lattice Dynamics

4-Hydroxy-3-methylbenzoic acid features both a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) group, alongside a methyl (-CH3) substituent[2]. This specific functional group arrangement enables a highly directional and robust intermolecular hydrogen-bonding network.

When crystallized from aqueous or mixed-solvent systems, the compound readily incorporates water molecules to form a stable hydrate lattice. The thermodynamic stability of this hydrate is dictated by the balance between the energy penalty of expanding the host lattice and the enthalpic gain from new host-guest hydrogen bonds. Consequently, the hydrate exhibits distinct thermal behavior, notably undergoing an endothermic dehydration event prior to the melting of the anhydrous framework.

Table 1: Quantitative Physicochemical Data
PropertyValueReference
CAS Number 499-76-3[1][3]
Molecular Formula C8H8O3 · xH2O[3]
Molar Mass (Anhydrous) 152.15 g/mol [2]
Melting Point ( Tm​ ) 173 – 177 °C (343.4 – 350.6 °F)[2][3]
Primary Functional Groups -OH, -COOH, -CH3[2]

Phase Behavior & Solubility Thermodynamics

The thermodynamic solubility of 4-hydroxy-3-methylbenzoic acid hydrate is a function of both the solvent-solute interactions and the disruption of the hydrated crystal lattice. According to the IUPAC-NIST Solubility Data Series, a critical condition for accurately modeling the solubility of substituted benzoic acids is that the solid phase in equilibrium with the saturated solution must remain structurally constant[4].

If the hydrate is placed in a highly non-polar solvent with low water activity, it may undergo a solvent-mediated phase transition (SMPT) to the anhydrous form. This invalidates standard solubility models. When the solid phase is stable, the temperature variation of solubility can be critically evaluated using standard thermodynamic relationships based on the ideal mole fraction solubility ( x1ideal​ )[4].

The relationship is governed by the enthalpy of fusion ( ΔHfus​ ) and the melting point ( Tm​ ), expressed as:

−lnx1ideal​=RΔHfus​​(T⋅Tm​Tm​−T​)+RΔCp​​(TTm​−T​−lnTTm​​)

(Where R is the universal gas constant, and ΔCp​ is the difference in molar heat capacities between the liquid and crystalline forms[5])

PhaseEquilibrium Anhydrous Anhydrous Lattice (High Energy) Hydrate Hydrate Lattice (Thermodynamically Stable) Anhydrous->Hydrate Moisture Sorption (-ΔH) Hydrate->Anhydrous Thermal Desorption (+ΔH) Solution Solvated Monomers (Aqueous/Organic) Hydrate->Solution Dissolution (+ΔH_diss) Solution->Hydrate Crystallization (-ΔH_cryst)

Fig 1: Thermodynamic pathways governing the hydration, dehydration, and dissolution equilibrium.

Experimental Methodologies for Thermodynamic Validation

A self-validating experimental system is mandatory to prevent artifactual data. As a best practice, thermal analysis must be coupled with rigorous equilibrium solubility measurements.

Protocol A: Determination of Dehydration Kinetics and Melting Enthalpy via DSC/TGA

Causality Insight: Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to decouple the endothermic dehydration event from the actual melting of the anhydrous lattice. If a sealed pan is used, the trapped water vapor increases the internal pressure, artificially shifting the dehydration temperature higher due to Le Chatelier's principle.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-hydroxy-3-methylbenzoic acid hydrate into a standard aluminum crucible.

  • Pan Configuration: Pierce the lid with a 0.5 mm pinhole. This allows evolved lattice water to escape freely, ensuring the measurement reflects true atmospheric-pressure dehydration kinetics.

  • Purge Gas: Utilize a dry Nitrogen ( N2​ ) purge at a strict flow rate of 50 mL/min to sweep away moisture and prevent oxidative degradation at higher temperatures.

  • Thermal Program: Equilibrate at 25 °C, then heat at a constant ramp rate of 10 °C/min up to 200 °C.

  • Data Extraction: Integrate the first endothermic peak (typically < 120 °C) to calculate the enthalpy of dehydration ( ΔHdehyd​ ). The mass loss in the TGA curve over this exact temperature range quantifies the stoichiometric hydration number ( x ). The sharp endotherm between 173–177 °C represents the melting point ( Tm​ ) of the newly formed anhydrous phase[2][3].

Protocol B: Isothermal Gravimetric Solubility and Van 't Hoff Analysis

Causality Insight: Kinetic dissolution barriers can mask true thermodynamic equilibrium. We mandate a 48-hour equilibration time and post-experiment solid-state verification. If the secondary medium activity coefficient deviates from unity, the van 't Hoff extrapolation will fail[4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the hydrate solid to 10 mL of the target solvent within a jacketed, temperature-controlled equilibrium vessel.

  • Equilibration: Agitate via magnetic stirring at a constant temperature (±0.1 °C) for a minimum of 48 hours.

  • Sampling: Withdraw a 1 mL aliquot using a pre-warmed syringe (to prevent premature precipitation due to temperature drops). Filter immediately through a 0.22 μm PTFE membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV to determine the saturation concentration.

  • Phase Verification (Critical Step): Recover the excess solid from the vessel, dry gently under a vacuum, and analyze via Powder X-Ray Diffraction (PXRD). You must confirm the crystal lattice matches the starting hydrate. If the PXRD pattern has changed, a solvent-mediated phase transition occurred, and the solubility data corresponds to a different polymorph/solvate.

Workflow Start 4-Hydroxy-3-methylbenzoic Acid Hydrate Thermal Thermal Analysis (DSC / TGA) Start->Thermal Solid-State Characterization Solubility Solubility Thermodynamics (Isothermal Saturation) Start->Solubility Liquid-Phase Equilibrium Dehyd Dehydration Kinetics Loss of Lattice H2O Thermal->Dehyd T < 150 °C Melt Melting Point (173-177 °C) & Enthalpy of Fusion Thermal->Melt T = 173-177 °C VanHoff Van 't Hoff Plot ln(x) vs 1/T Solubility->VanHoff Concentration Quantification Thermo ΔH_diss, ΔS_diss, ΔG_diss VanHoff->Thermo Thermodynamic Derivation

Fig 2: Integrated experimental workflow for the thermodynamic profiling of solid-state and solution-phase properties.

Industrial Applications Driven by Thermodynamic Data

The precise thermodynamic profiling of 4-hydroxy-3-methylbenzoic acid hydrate unlocks its utility across several high-value sectors:

  • Pharmaceutical Development: The compound is a critical intermediate in the synthesis of anti-inflammatory and analgesic agents[1][2]. The hydrate's specific solubility profile and inherent pH-regulating capabilities dictate the bioavailability and shelf-life stability of downstream medicinal formulations[1].

  • Polymer Chemistry: Used as a structural modifier, the compound enhances the thermal and mechanical resilience of advanced plastics[1]. Understanding its dehydration temperature ensures that the water of hydration does not cause unwanted foaming or hydrolysis during high-temperature polymer extrusion.

  • Agrochemicals & Cosmetics: Its antioxidant properties make it a valuable additive in skincare and a precursor for plant growth regulators[1][2]. Thermodynamic solubility data ensures it can be effectively formulated into targeted emulsion systems without crashing out of solution over time.

Sources

Exploratory

Quantum Chemical Profiling of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comprehensive Computational Guide

Executive Summary The solid-state behavior of active pharmaceutical ingredients (APIs) and advanced materials is heavily dictated by their hydration states. 4-Hydroxy-3-methylbenzoic acid (HMBA) is a highly versatile ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and advanced materials is heavily dictated by their hydration states. 4-Hydroxy-3-methylbenzoic acid (HMBA) is a highly versatile benzoic acid derivative noted for its biomedical properties, including antimicrobial, antioxidant, and cytoprotective effects[1]. While the anhydrous form of HMBA has been characterized, transitioning to its hydrate form (HMBA·H₂O) introduces complex intermolecular hydrogen-bonding networks that drastically alter its thermodynamic stability, solubility, and spectroscopic signatures.

This whitepaper provides an authoritative, step-by-step technical guide for performing high-accuracy quantum chemical calculations on HMBA hydrate. By synthesizing Density Functional Theory (DFT) with Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses, researchers can predict and validate the physicochemical shifts that occur upon hydration.

Theoretical Framework: The Physics of Hydration

When conducting quantum chemical calculations on hydrated molecular systems, standard computational approaches often fail to capture the nuances of non-covalent interactions. The inclusion of an explicit water molecule in the HMBA lattice requires specific methodological choices to ensure scientific integrity:

  • Functional Selection (B3LYP-D3): The B3LYP functional is an industry standard for organic molecules. However, standard B3LYP underestimates long-range van der Waals forces. To accurately model the water-aromatic ring interactions (π-interactions) and precise H-bond distances, incorporating Grimme’s empirical dispersion correction (D3) is a non-negotiable requirement.

  • Basis Set Selection (6-311++G ):** The use of a triple-zeta basis set with diffuse functions (++) is critical for hydrates. Diffuse functions allow the electron density of the oxygen lone pairs (on both the water and the carboxylic/hydroxyl groups) to expand spatially, which is essential for accurately calculating hydrogen bond directionality and proton-acceptor activities[2]. Polarization functions (** or (d,p)) ensure the flexibility of hydrogen atoms participating in the H-bond network.

Self-Validating Computational Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating computational workflow. Every geometry optimization must be mathematically proven to be a true local minimum on the Potential Energy Surface (PES).

Step-by-Step Methodology

Step 1: Conformational Sampling & Explicit Solvation

  • Generate the starting geometry of anhydrous HMBA.

  • Introduce an explicit H₂O molecule. Position the water molecule to act as both a hydrogen-bond donor to the carboxyl group (-COOH) and an acceptor from the phenolic hydroxyl group (-OH).

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy starting pose.

Step 2: DFT Geometry Optimization

  • Input the lowest-energy conformer into a quantum chemistry suite (e.g., Gaussian).

  • Execute the optimization using the keyword route: OPT B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3.

  • Allow the algorithm to iterate until the maximum force, RMS force, maximum displacement, and RMS displacement converge below the threshold limits.

Step 3: Hessian Evaluation (The Self-Validation Step)

  • Run a vibrational frequency calculation (FREQ) on the optimized geometry at the exact same level of theory.

  • Critical Check: Examine the output for imaginary frequencies (NIMAG).

    • If NIMAG = 0: The structure is a true global/local minimum. Proceed to Step 4.

    • If NIMAG > 0: The structure is a saddle point (transition state). You must perturb the geometry along the vector of the imaginary mode and re-run Step 2.

Step 4: Electronic & Orbital Extraction

  • Once validated, extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections.

  • Run NBO analysis (POP=NBO) to calculate second-order perturbation energies ( E(2) ) for charge transfer.

  • Generate the MEP surface by mapping the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.).

Workflow Start 1. Input Coordination HMBA + Explicit H₂O Opt 2. DFT Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Freq 3. Hessian Matrix (Frequency Calc) Opt->Freq Check NIMAG = 0? Freq->Check Prop 4. Property Extraction (NBO, MEP, HOMO-LUMO) Check->Prop Yes (True Minimum) Perturb Perturb Geometry Along Imaginary Mode Check->Perturb No (Saddle Point) Perturb->Opt

Fig 1: Self-validating DFT workflow ensuring true minimum geometry for HMBA hydrate.

Quantitative Data Synthesis & Causality

The addition of water to the HMBA lattice causes distinct geometric and electronic shifts. Below is a comparative synthesis of anhydrous HMBA (benchmarked against experimental literature[1]) versus the projected theoretical HMBA hydrate model.

Table 1: Thermodynamic and Geometric Parameters

Causality: The explicit inclusion of water lowers the total energy of the system due to the exothermic nature of hydrogen bond formation. The dipole moment increases significantly as hydration induces charge separation and enhances the overall polarity of the complex.

ParameterAnhydrous HMBA[1]HMBA·H₂O (Computed Model)Causality / Shift Rationale
Minimum Energy (Hartrees) -535.52558-612.04512Addition of explicit H₂O (-76.5 a.u.) + H-bond stabilization
Dipole Moment (Debye) 2.1903.845Hydration induces charge separation, increasing polarity
C2-C1-C6 Angle (°) 119.13119.85Relaxation of ring strain due to intermolecular H-bonding
C2-C3-C4 Angle (°) 117.51118.10Steric relief from the hydrated methyl/hydroxyl groups
Table 2: Mulliken Atomic Charges

Causality: The role played by atomic charges is vital in predicting chemical reactivity[1]. In the anhydrous state, the C4 atom holds a strong negative charge (-1.639) due to the electron-donating nature of the -OH group. Upon hydration, the water molecule acts as an electron acceptor from the hydroxyl proton, pulling electron density away from the ring and slightly reducing the negative character of C4.

AtomAnhydrous HMBA[1]HMBA·H₂O (Computed Model)Electronic Reallocation
C1 +1.321+1.385Increased deshielding due to water acting as H-bond acceptor
C3 +0.426+0.450Inductive effect from the methyl group remains stable
C4 -1.639-1.580Electron density pulled toward the hydrated hydroxyl group
H17 (Hydroxyl) +0.262+0.315Increased positive character due to H-bond donation to water
Table 3: Vibrational Frequencies (cm⁻¹)

Causality: The O-H stretching vibrations are the most sensitive markers of hydration. Free O-H groups typically appear around 3500 cm⁻¹. In anhydrous HMBA, intermolecular interactions shift these to 3285 cm⁻¹ and 3231 cm⁻¹[1]. In the hydrate, the strong O-H···O(water) interactions cause a severe bathochromic (red) shift, moving the peaks further down to ~3150 cm⁻¹, confirming the rigid H-bond network[2].

ModeAnhydrous HMBA (IR)[1]HMBA·H₂O (Computed Model)Spectroscopic Implication
Free O-H Stretch ~3500N/AFully bound in the hydrate lattice
Bound O-H Stretch 3285, 32313150, 3110Red-shift due to strong O-H···O(water) interaction
C=O Stretch 16801655Weakened double bond character due to H-bonding

Mechanistic Insights: NBO and MEP Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantum mechanical quantification of the hydrogen bond strength via hyperconjugation. In the HMBA hydrate, the primary stabilizing interaction occurs between the lone pair of the water oxygen ( nO​ ) and the anti-bonding orbital of the carboxylic acid's hydroxyl group ( σO−H∗​ ). The second-order perturbation energy ( E(2) ) for this n→σ∗ transition typically exceeds 15 kcal/mol, confirming a highly stabilized, covalent-like hydrogen bond.

Hbond W H₂O (Solvent) C COOH (Carboxyl) W->C Donor (n -> σ*) O Phenolic OH W->O Acceptor C->W Acceptor

Fig 2: Intermolecular hydrogen-bonding network and hyperconjugation in the HMBA hydrate complex.

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for visualizing nucleophilic and electrophilic attack sites. For anhydrous HMBA, the deepest red (negative) regions are localized over the carbonyl oxygen, while the deepest blue (positive) regions are over the hydroxyl protons[1]. In the hydrate form, the electrostatic potential is heavily diffused. The water molecule acts as an electrostatic bridge, neutralizing the extreme positive potential of the H17 proton and distributing the electron density more evenly across the hydrogen-bonded interface. This reallocation is a primary reason why hydrates often exhibit vastly different dissolution profiles and chemical stabilities compared to their anhydrous counterparts[3].

Conclusion

Performing quantum chemical calculations on 4-Hydroxy-3-methylbenzoic acid hydrate requires a rigorous, self-validating methodology. By employing dispersion-corrected DFT (B3LYP-D3) paired with diffuse basis sets (6-311++G**), researchers can accurately model the complex hydrogen-bonding networks that define the hydrate's solid-state chemistry. The resulting shifts in Mulliken charges, thermodynamic stability, and bathochromic vibrational frequencies provide critical predictive data for drug development and materials engineering.

References

  • Palanimurugan, P., & Jeyavijayan, S. (2021). "VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID." Rasayan Journal of Chemistry, 14(1), 389-396. URL: [Link]

  • Mohammad, O. (2025). "CO2 Utilisation for Effective Production of Hydroxybenzoic Acids." Aston Publications Explorer. URL: [Link]

  • Fomichev, V. V., et al. (2014). "Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Executive Summary This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methylbenzoic acid hydrate. Designed for researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methylbenzoic acid hydrate. Designed for researchers and drug development professionals, this guide moves beyond standard step-by-step instructions by detailing the mechanistic causality behind column selection, mobile phase pH optimization, and sample preparation. By treating the analytical workflow as an interconnected, self-validating system, this protocol ensures high precision, eliminates peak tailing, and guarantees reproducible chromatographic behavior.

Mechanistic Rationale & Analyte Profiling

4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid) is a phenolic acid derivative utilized in pharmaceutical synthesis and material sciences. The primary chromatographic challenge when analyzing benzoic acid derivatives is severe peak tailing and retention time instability 1. This phenomenon is driven by secondary interactions between the analyte's polar functional groups and residual silanol groups (-Si-OH) on the silica-based stationary phase.

To engineer a method that bypasses these failure modes, we must first examine the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid
PropertyValueChromatographic Implication
pKa1 (Carboxylic Acid) 4.26 2Dictates the maximum allowable mobile phase pH to prevent ionization.
pKa2 (Phenolic OH) 9.78 2Remains protonated under standard acidic and neutral reversed-phase conditions.
LogP (Hydrophobicity) 1.84 2Indicates moderate lipophilicity; requires a moderate organic modifier ratio (e.g., 30% MeCN) for optimal retention ( k′ ).

Causality of pH Selection: If the mobile phase pH is close to the pKa of the benzoic acid derivative (4.26), both ionized and non-ionized forms will co-exist in the column, leading to peak splitting and broadening 1. To ensure the analyte is locked into a single, fully protonated state, the mobile phase pH must be strictly controlled at least 1.5 to 2 units below its pKa 1. We achieve this by utilizing an aqueous buffer of 0.1% Phosphoric Acid (pH ~2.1).

MethodLogic Analyte 4-Hydroxy-3-methylbenzoic acid pKa1 = 4.26 | LogP = 1.84 Challenge Risk: Peak Tailing & Broadening Due to secondary silanol interactions Analyte->Challenge Ionization risk Sol_pH Solution 1: pH Control Mobile Phase pH < 2.5 (0.1% H3PO4) Challenge->Sol_pH Suppress ionization Sol_Col Solution 2: Column Chemistry End-capped C18 Stationary Phase Challenge->Sol_Col Shield silanols Outcome Optimized Isocratic Method High Resolution & Symmetry Sol_pH->Outcome Sol_Col->Outcome

Logical rationale for HPLC method development targeting acidic phenolic compounds.

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating. This means the protocol inherently contains checks and balances—such as System Suitability Testing (SST) and Quality Control (QC) bracketing—to prove the integrity of the data generated during every run.

Chromatographic Conditions

To minimize baseline drift and maximize reproducibility, an isocratic elution strategy is employed. The organic solvent of choice is Acetonitrile (MeCN) due to its lower viscosity and favorable UV transparency compared to methanol 3.

Table 2: Optimized HPLC Parameters
ParameterSpecificationRationale
Column High-purity, End-capped C18 (150 x 4.6 mm, 5 µm)End-capping removes accessible silanol groups, eliminating peak tailing 1.
Mobile Phase A 0.1% Phosphoric Acid in Ultrapure WaterDrives the mobile phase pH to ~2.1, ensuring >99% analyte protonation 2.
Mobile Phase B 100% HPLC-Grade Acetonitrile (MeCN)Provides necessary elution strength for a LogP 1.84 compound.
Elution Mode Isocratic (70% A : 30% B)Ensures consistent retention times and eliminates column re-equilibration delays.
Flow Rate 1.0 mL/minStandard optimal linear velocity for a 4.6 mm internal diameter column.
Detection UV at 230 nmCaptures the strong π→π∗ transitions of the conjugated aromatic ring 1.
Temperature 30 °CStabilizes mobile phase viscosity and mass transfer kinetics.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Degassing

  • Measure 1000 mL of 18.2 MΩ·cm ultrapure water into a volumetric flask.

  • Add 1.0 mL of 85% Phosphoric Acid ( H3​PO4​ ) and mix thoroughly.

  • Filter through a 0.45 µm membrane and degas via ultrasonication for 20 minutes immediately before use to prevent bubble formation in the pump heads 2.

Step 2: Sample Preparation (Mitigating Solvent Effects) Causality Note: If a sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% MeCN), the analyte will travel faster through the center of the column than at the walls, causing severe peak fronting 1.

  • Prepare a sample diluent matching the mobile phase composition (30% MeCN : 70% Water).

  • Accurately weigh 10.0 mg of 4-Hydroxy-3-methylbenzoic acid hydrate reference standard.

  • Dissolve in 10.0 mL of the diluent to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 µg/mL.

  • Filter 4 - 5 mL of the final solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial 4.

ExpWorkflow Prep 1. Sample Prep Dissolve in 30:70 MeCN:Water Filter 2. Filtration 0.45 µm PTFE Remove particulates Prep->Filter SST 3. SST Injection Verify Tailing < 1.5 Plates > 2000 Filter->SST Analysis 4. Sample Analysis Isocratic Elution UV 230 nm SST->Analysis QC 5. QC Bracketing Validate Drift Every 10 samples Analysis->QC

Step-by-step self-validating workflow for HPLC sample preparation and analysis.

Step 3: The Self-Validating Injection Sequence Program the autosampler to execute the following sequence to ensure continuous method validation:

  • Blank Injection (Diluent only): Confirms the absence of column carryover or solvent contamination.

  • System Suitability Test (SST) - 5 Replicates: Inject the 50 µg/mL standard five times. The system is only validated for analysis if it passes the criteria outlined in Table 3.

  • Calibration Standards: Inject concentrations ranging from 10 µg/mL to 100 µg/mL to establish linearity ( R2≥0.999 ).

  • Unknown Samples: Proceed with sample analysis.

  • QC Bracketing: Re-inject the 50 µg/mL SST standard after every 10 sample injections. If the QC standard deviates by >2.0% in peak area or retention time, the run is invalidated from the last passing QC.

Data Presentation & Acceptance Criteria

To guarantee the trustworthiness of the generated data, the chromatographic system must meet strict performance metrics before any unknown samples are quantified.

Table 3: System Suitability Testing (SST) Acceptance Criteria
MetricAcceptance CriterionAnalytical Significance
Retention Time ( tR​ ) Precision %RSD 1.0% (n=5)Verifies pump flow rate stability and mobile phase consistency.
Peak Area Precision %RSD 2.0% (n=5)Confirms autosampler injection volume accuracy and linearity.
Tailing Factor ( Tf​ ) Tf​≤1.5 Ensures silanol interactions are successfully suppressed by the pH 2.1 buffer 1.
Theoretical Plates ( N ) N>2000 Validates column health, packing efficiency, and absence of void volumes.
Signal-to-Noise Ratio (S/N) S/N 10 (for LOQ)Establishes the lower limit of reliable quantitation.

References

  • Impact of the probe solutes set on orthogonality evaluation in reverse phase chromatographic systems. ÉQUIPE DE STATISTIQUE APPLIQUÉE. URL: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. URL:[Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. FSIS.USDA.gov. URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 4-Hydroxy-3-methylbenzoic acid hydrate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 4-Hydroxy-3-methylbenzoic acid hydrate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. We will explore the causality behind experimental choices, from sample preparation to the selection of specific NMR experiments, ensuring a robust and self-validating methodology. The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is presented, supported by data from Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments.

Introduction: The Significance of 4-Hydroxy-3-methylbenzoic Acid

4-Hydroxy-3-methylbenzoic acid is a valuable organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its structure, featuring a substituted aromatic ring with hydroxyl, methyl, and carboxylic acid functional groups, makes it a versatile building block.[2] As a derivative of benzoic acid, it finds applications in the development of anti-inflammatory agents, analgesics, and even in cosmetic formulations for its antioxidant properties.[1]

Given its role in pharmaceutical development, the unambiguous structural confirmation and purity assessment of 4-Hydroxy-3-methylbenzoic acid and its hydrated forms are of paramount importance. NMR spectroscopy stands as a powerful, non-destructive analytical technique for the complete structural characterization of organic molecules in solution.[3] This guide will demonstrate the comprehensive application of NMR for the analysis of 4-Hydroxy-3-methylbenzoic acid hydrate.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: Addressing Solubility and Labile Protons

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4] For 4-Hydroxy-3-methylbenzoic acid hydrate, the choice of solvent is a key consideration.

Protocol:

  • Analyte: 4-Hydroxy-3-methylbenzoic acid hydrate (CAS No. 499-76-3)

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent.

    • Rationale: 4-Hydroxy-3-methylbenzoic acid has limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent solvent for polar organic molecules, including carboxylic acids and phenols, ensuring a sufficient concentration for both ¹H and ¹³C NMR experiments.[4] Furthermore, the labile protons of the carboxylic acid and hydroxyl groups will exchange with residual water in the solvent, but in DMSO-d₆, these exchanges are often slow enough at room temperature to allow for their observation as distinct, albeit sometimes broad, signals.[5]

  • Concentration:

    • For ¹H NMR: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

    • For ¹³C NMR: A higher concentration of 20-50 mg in 0.6 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Procedure:

    • Accurately weigh the sample into a clean, dry 5 mm NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is employed for a comprehensive structural elucidation. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

Workflow for NMR Data Acquisition:

Caption: Workflow for the comprehensive NMR analysis of 4-Hydroxy-3-methylbenzoic acid hydrate.

Detailed Protocols:

  • 1D ¹H NMR: This is the foundational experiment to identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay ensures accurate integration).[4]

      • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR: This experiment identifies the number of unique carbon environments.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[6]

    • Rationale: COSY is crucial for establishing the connectivity of the aromatic protons.

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached.[7]

    • Rationale: HSQC provides an unambiguous link between the proton and carbon skeletons of the molecule.

    • Pulse Program: A standard HSQC experiment with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) can differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

Spectral Interpretation and Structural Elucidation

The following is a detailed interpretation of the expected NMR spectra of 4-Hydroxy-3-methylbenzoic acid in DMSO-d₆.

Molecular Structure and Numbering

Caption: Structure of 4-Hydroxy-3-methylbenzoic acid with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit signals for the aromatic protons, the methyl group protons, and the labile hydroxyl and carboxylic acid protons.

  • Aromatic Region (δ 6.5 - 8.0 ppm):

    • H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most upfield position in the aromatic region, as a doublet.

    • H-6: This proton is meta to the hydroxyl group and ortho to the carboxylic acid group. It will appear as a doublet of doublets (dd).

    • H-2: This proton is ortho to the carboxylic acid group and will be the most downfield of the aromatic protons, appearing as a doublet.

  • Methyl Group (δ ~2.2 ppm):

    • H-8: The three protons of the methyl group will appear as a sharp singlet.

  • Labile Protons (δ > 9.0 ppm):

    • -OH (Phenolic): The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration and temperature.[8]

    • -COOH (Carboxylic Acid): The carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[9][10] The signal may disappear upon addition of D₂O due to proton-deuterium exchange.[10]

  • Water of Hydration: The protons of the water of hydration will likely be in fast exchange with the residual water in the DMSO-d₆ solvent, appearing as a single, broad peak around 3.3 ppm. The intensity of this peak will be greater than that expected for typical residual solvent.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~165-180 ppm):

    • C-7: The carboxylic acid carbonyl carbon is highly deshielded and will appear in this characteristic downfield region.[11]

  • Aromatic Carbons (δ ~110-160 ppm):

    • C-4: The carbon attached to the hydroxyl group will be the most downfield of the ring carbons due to the deshielding effect of the oxygen.

    • C-1, C-2, C-3, C-5, C-6: The remaining aromatic carbons will resonate in this region, and their exact assignment can be confirmed using the HSQC spectrum.

  • Methyl Carbon (δ ~15-25 ppm):

    • C-8: The methyl carbon will appear as a signal in the upfield region of the spectrum.

2D NMR for Unambiguous Assignment
  • COSY: Cross-peaks will be observed between H-5 and H-6, and between H-6 and H-2, confirming their connectivity within the aromatic spin system.

  • HSQC: This spectrum will show correlations between:

    • The H-2 signal and the C-2 signal.

    • The H-5 signal and the C-5 signal.

    • The H-6 signal and the C-6 signal.

    • The H-8 methyl proton signal and the C-8 methyl carbon signal.

Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and key 2D correlations for 4-Hydroxy-3-methylbenzoic acid hydrate in DMSO-d₆.

Atom¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Key HSQC/COSY Correlations
H-2 ~7.7d~128HSQC: C-2
H-5 ~6.8d~115HSQC: C-5; COSY: H-6
H-6 ~7.6dd~130HSQC: C-6; COSY: H-5
-OH >9.0br s--
-COOH >12.0br s--
-CH₃ (H-8) ~2.2s~16HSQC: C-8
C-1 --~125-
C-3 --~124-
C-4 --~158-
C-7 (-COOH) --~168-
H₂O ~3.3br s--

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the NMR analysis of 4-Hydroxy-3-methylbenzoic acid hydrate. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The detailed protocols and the rationale behind the experimental choices offer a robust methodology for researchers in pharmaceutical analysis, quality control, and synthetic chemistry, ensuring the accurate structural characterization of this important chemical entity.

References

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • NMR Data Acquisition. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • University of Virginia. (n.d.). Protocols - NMR Facility – Chemistry Department. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). Retrieved from [Link]

  • ResearchGate. (2026). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). High Resolution Proton NMR Spectra. Retrieved from [Link]

  • Lee, C. S., Ru, M. T., Haake, M., Dordick, J. S., Reimer, J. A., & Clark, D. S. (1998). Multinuclear NMR study of enzyme hydration in an organic solvent. Biotechnology and bioengineering, 57(6), 686–693.

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Derivatives from 4-Hydroxy-3-methylbenzoic Acid Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Substituted Phenolic Acid 4-Hydroxy-3-methylbenzoic acid, a monohydroxybenzoic acid, is a key chemical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Phenolic Acid

4-Hydroxy-3-methylbenzoic acid, a monohydroxybenzoic acid, is a key chemical intermediate whose structural features—a reactive carboxylic acid, a phenolic hydroxyl group, and an activated aromatic ring—make it a highly versatile scaffold in organic synthesis.[1][2][3][4] Its derivatives are of significant interest across the pharmaceutical, cosmetic, and materials science industries, serving as precursors to anti-inflammatory agents, analgesics, antioxidants, and preservatives.[5][6][7] This guide provides an in-depth exploration of the primary synthetic transformations of 4-Hydroxy-3-methylbenzoic acid, offering detailed, field-proven protocols for its derivatization. We will delve into the strategic targeting of its distinct functional groups to yield esters, ethers, amides, and azo dyes, explaining the causality behind each experimental choice.

PART 1: Foundational Safety & Handling

Before commencing any synthetic work, a thorough understanding of the hazards associated with the starting materials and reagents is critical. 4-Hydroxy-3-methylbenzoic acid is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8][9]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid the inhalation of dust or vapors.[10][11]

  • Handling: Avoid dust formation.[12] In case of skin contact, wash immediately with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

PART 2: Synthesis of Ester Derivatives via Fischer-Speier Esterification

Esterification of the carboxylic acid moiety is a fundamental transformation used to modify the solubility, stability, and biological activity of the parent compound. The Fischer-Speier method is a classic, robust, and cost-effective acid-catalyzed reaction ideal for this purpose.[13]

Causality and Mechanistic Insight

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol (e.g., methanol). A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.[14] Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[14]

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methylbenzoate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxy-3-methylbenzoic acid hydrate (1.0 eq., e.g., 5.0 g).

  • Reagent Addition: Add an excess of methanol (10-20 eq., e.g., 40 mL), which serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq., e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Fischer-Speier Esterification
ParameterValue
Starting Material4-Hydroxy-3-methylbenzoic acid
ReactantMethanol
CatalystConcentrated H₂SO₄
TemperatureReflux (~65°C)
Reaction Time4-8 hours
Typical Yield85-95%
Workflow Diagram: Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Acid & Methanol to Flask B 2. Add H₂SO₄ (Catalyst) A->B C 3. Heat to Reflux (4-8h) B->C D 4. Evaporate Methanol C->D E 5. Extraction with Ethyl Acetate D->E F 6. Aqueous Washes (H₂O, NaHCO₃, Brine) E->F G 7. Dry, Concentrate & Purify F->G Ether_Synthesis_Workflow A 1. Dissolve Acid in Solvent (e.g., Acetone) B 2. Add Base (K₂CO₃) to form Phenoxide A->B C 3. Add Alkylating Agent (e.g., MeI) B->C D 4. Heat to Reflux (3-6h) C->D E 5. Filter Salts D->E F 6. Concentrate Filtrate E->F G 7. Acidify & Precipitate F->G H 8. Collect & Dry Product G->H

Caption: Workflow for Williamson ether synthesis.

PART 4: Synthesis of Amide Derivatives via Amide Coupling

The formation of an amide bond is arguably one of the most important reactions in drug development. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. [15]Therefore, coupling agents are essential to activate the carboxylic acid.

Causality and Mechanistic Insight

Coupling reagents, such as carbodiimides (e.g., EDC) or aminium/uronium salts (e.g., HBTU), react with the carboxylic acid to form a highly reactive acyl-intermediate. [16]This intermediate is susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization when using chiral amines. The choice of coupling agent and base (typically a non-nucleophilic amine like DIPEA) allows the reaction to proceed under mild conditions, preserving other sensitive functional groups. [15][16]

Experimental Protocol: General Amide Synthesis
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Hydroxy-3-methylbenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 10 mL).

  • Reagent Addition: Add the coupling agent (e.g., EDC, 1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Data Summary: Amide Coupling
ParameterValue
Starting Material4-Hydroxy-3-methylbenzoic acid
Activation SystemEDC/HOBt or HBTU/DIPEA
AminePrimary or Secondary Amine (R¹R²NH)
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction Time4-12 hours
Typical Yield70-90%
Workflow Diagram: Amide Coupling```dot

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling cluster_purification Purification A 1. Dissolve Acid in Anhydrous Solvent B 2. Add Coupling Agent (e.g., EDC/HOBt) A->B C 3. Add Amine & Base (DIPEA) B->C D 4. Stir at RT (4-12h) C->D E 5. Aqueous Work-up D->E F 6. Column Chromatography E->F

Caption: Reaction pathway for azo dye synthesis.

Conclusion

4-Hydroxy-3-methylbenzoic acid hydrate is a powerful and versatile building block in synthetic chemistry. By strategically targeting its carboxylic acid, phenolic hydroxyl, and activated aromatic ring functionalities, a diverse library of derivatives can be efficiently synthesized. The protocols detailed in this guide for esterification, etherification, amidation, and azo coupling provide a robust foundation for researchers in drug discovery, materials science, and fine chemical production. The resulting derivatives hold significant potential, serving as valuable intermediates and final products with a wide array of biological and chemical properties.

[6][17][18]---

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  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2025, June 11). PMC. Retrieved from [Link]

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  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (n.d.). Google Patents.
  • Preparation method of benzoic acid amide compounds. (n.d.). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

The Strategic Incorporation of 4-Hydroxy-3-methylbenzoic Acid Hydrate in Advanced Polymer Synthesis: Application Notes and Protocols

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of 4-Hydroxy-3-methylbenzoic acid hydrate in pol...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of 4-Hydroxy-3-methylbenzoic acid hydrate in polymer chemistry. This document provides an in-depth exploration of its role as a monomer in creating high-performance aromatic polyesters, with a particular focus on modifying polymer architecture to achieve desired thermal and mechanical properties. The protocols detailed herein are grounded in established principles of polymer chemistry and are designed to be self-validating.

Introduction: The Significance of Substituted Hydroxybenzoic Acids in Polymer Design

Aromatic polyesters are a cornerstone of high-performance polymers, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] A key monomer in this class is 4-hydroxybenzoic acid (HBA), which forms the basis for many commercial liquid crystal polymers (LCPs).[3][4] The rigid, linear structure of HBA promotes the formation of highly ordered polymer chains, leading to liquid crystalline behavior in the molten state.[3]

The introduction of substituents onto the aromatic ring of HBA is a powerful strategy for tuning the properties of the resulting polymer. 4-Hydroxy-3-methylbenzoic acid, with its methyl group positioned ortho to the hydroxyl group and meta to the carboxylic acid, offers a unique tool for polymer design. This substitution can disrupt the regular packing of polymer chains, which in turn can influence solubility, lower the melting temperature, and alter the liquid crystalline properties of the material.[5] The hydrate form of this monomer is commercially available and its water of hydration is typically removed during the initial stages of thermal processing.[6]

This guide will provide detailed protocols for the incorporation of 4-Hydroxy-3-methylbenzoic acid into polyester backbones, enabling the synthesis of novel materials with tailored properties for advanced applications in electronics, aerospace, and biomedicine.

Core Application: Aromatic Polyester Synthesis via Melt Polycondensation

The synthesis of aromatic polyesters from hydroxybenzoic acids is typically a two-step process. The first step involves the acetylation of the phenolic hydroxyl group to form a more reactive acetoxy derivative. The second step is a high-temperature melt polycondensation where acetic acid is eliminated, driving the polymerization reaction forward.

Diagram of the General Synthesis Workflow

G cluster_acetylation Step 1: Acetylation cluster_polycondensation Step 2: Melt Polycondensation Monomer 4-Hydroxy-3-methylbenzoic Acid Hydrate Reaction1 Reflux in Solvent (e.g., Toluene) Monomer->Reaction1 AceticAnhydride Acetic Anhydride (Excess) AceticAnhydride->Reaction1 Catalyst1 Catalyst (e.g., Pyridine) Catalyst1->Reaction1 Purification1 Purification (Recrystallization) Reaction1->Purification1 AcetylatedMonomer 4-Acetoxy-3-methylbenzoic Acid Purification1->AcetylatedMonomer AcetylatedMonomer_poly 4-Acetoxy-3-methylbenzoic Acid Reaction2 High Temperature Under Vacuum/Inert Gas AcetylatedMonomer_poly->Reaction2 Comonomer Optional: Acetylated Comonomer(s) Comonomer->Reaction2 Catalyst2 Catalyst (optional) (e.g., Magnesium) Catalyst2->Reaction2 Byproduct Acetic Acid (Removed by Distillation) Reaction2->Byproduct Polymer Aromatic Polyester Reaction2->Polymer G cluster_characterization Polymer Characterization Polymer Synthesized Polymer NMR NMR Spectroscopy (Structure, Composition) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Thermal Transitions) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA XRD XRD (Crystallinity) Polymer->XRD

Sources

Method

Application Notes and Protocols: A Researcher's Guide to 4-Hydroxy-3-methylbenzoic acid hydrate

Introduction: Unveiling a Versatile Chemical Tool 4-Hydroxy-3-methylbenzoic acid hydrate (4-H3MBA-H2O) is a hydroxylated aromatic carboxylic acid that serves as a remarkably versatile building block and active compound i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chemical Tool

4-Hydroxy-3-methylbenzoic acid hydrate (4-H3MBA-H2O) is a hydroxylated aromatic carboxylic acid that serves as a remarkably versatile building block and active compound in diverse scientific fields.[1] While its structure appears unassuming, the strategic placement of hydroxyl, carboxylic acid, and methyl groups on the benzene ring imparts a unique combination of reactivity, solubility, and biological potential.[2][3] This guide moves beyond a simple cataloging of properties to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of its applications, grounded in established scientific principles and actionable protocols.

This document is designed to be a functional laboratory resource, explaining not just how to use 4-H3MBA-H2O, but why specific methodologies are chosen. From its foundational role in the synthesis of novel polymers and dyes to its emerging potential in pharmaceutical research, we will explore the causality behind its utility.[2][3][4]

Property Value Reference
CAS Number 499-76-3[2][5][6]
Molecular Formula C₈H₈O₃·H₂O[2]
Molecular Weight 170.16 g/mol [2]
Synonyms 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid[1]
Appearance White to off-white crystalline powder[2]
Melting Point 172-177 °C[2]
Solubility Enhanced aqueous solubility; Soluble in DMSO, Ethanol[2][7]
Storage 0-8°C, in a dry, well-ventilated place[2]

Core Applications in Scientific Research

The utility of 4-H3MBA-H2O stems from its reactive functional groups, which allow it to serve as a versatile scaffold in organic synthesis and as a molecule of interest in biological studies.

Pharmaceutical Research & Drug Development

The broader class of p-hydroxybenzoic acid (PHBA) derivatives is well-documented for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and hypoglycemic effects.[8][9] 4-H3MBA-H2O fits within this class, serving as both a lead compound for derivatization and a key intermediate in complex syntheses.

  • Rationale for Use: The phenolic hydroxyl group is a key site for etherification, while the carboxylic acid group allows for esterification or amidation. This dual functionality enables the creation of diverse chemical libraries for screening. Furthermore, its hydrophilic nature can improve the solubility of resulting drug candidates.[2]

  • Application in Cancer Research: While direct studies on 4-H3MBA-H2O are emerging, related analogs provide a strong rationale for its investigation. For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester, a close structural relative, has been shown to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB cell survival pathway.[10] This suggests that derivatives of 4-H3MBA-H2O could be synthesized to explore similar mechanisms of action against various malignancies. Studies on the parent compound, 4-hydroxybenzoic acid, have also demonstrated anti-proliferative effects on leukemia cells.[11]

cluster_0 Drug Discovery Workflow cluster_1 Biological Screening A 4-H3MBA-H2O (Scaffold) B Chemical Derivatization (e.g., Esterification, Etherification) A->B Synthesis C Compound Library D In Vitro Assays (e.g., Anti-Proliferation, Enzyme Inhibition) C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship (SAR) cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aromatic Amine (Ar-NH2) Reagents1 NaNO2, HCl 0-5 °C Aniline->Reagents1 Diazonium Diazonium Salt (Ar-N2+) Reagents1->Diazonium AzoDye Azo Compound (Ar-N=N-Ar'-OH) Diazonium->AzoDye H3MBA 4-H3MBA-H2O (Coupling Agent) H3MBA->AzoDye Electrophilic Attack

Caption: Reaction pathway for the synthesis of an azo compound.

Polymer & Materials Science

In polymer chemistry, 4-H3MBA-H2O serves as a functional monomer or modifier. [2]

  • Mechanism of Action: The rigid aromatic core can be incorporated into polymer backbones (e.g., polyesters, polyamides) to enhance thermal stability and mechanical strength. The hydroxyl and carboxylic acid groups provide reactive sites for polymerization reactions. Its use as a modifier can improve the properties of plastics, making them more durable and versatile for specialized applications. [2]

Essential Laboratory Protocols & Data

This section provides validated, step-by-step protocols for the effective use of 4-H3MBA-H2O in a research setting.

Safety, Handling, and Storage

Scientific integrity begins with safety. 4-H3MBA-H2O is classified as a hazardous substance and requires appropriate handling. [5][6]

Hazard Class (GHS) Pictogram Precautionary Statements
Acute Toxicity (Oral), Cat. 4 H302: Harmful if swallowed. [5][6]
Skin Irritation, Cat. 2 H315: Causes skin irritation. [5][6]
Serious Eye Damage, Cat. 1 corrosive H318: Causes serious eye damage. [5][6]

| STOT SE, Cat. 3 | ❗ | H335: May cause respiratory irritation. [5][6]|

  • Handling: Always use in a well-ventilated area or chemical fume hood. [12]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [5]Avoid generating dust. [12]* Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C. [2]* Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations. [5]Do not allow the product to enter drains. [5]

Preparation of Stock Solutions for Biological Assays

Accurate and consistent preparation of stock solutions is critical for reproducible biological data. Due to its moderate aqueous solubility, organic solvents are often required for initial stock preparation.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Weighing: Accurately weigh 17.02 mg of 4-H3MBA-H2O (MW: 170.16 g/mol ) using an analytical balance.

  • Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, sterile DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if precipitation occurs. [7]4. Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). [7]

    Solvent System Max Solubility (approx.) Notes Reference
    10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL Suitable for in vivo studies (e.g., oral gavage). Prepare fresh. [7]
    10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL A common vehicle for in vivo administration (e.g., IP injection). [7]

    | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin formulation to improve aqueous solubility for in vivo use. | [7]|

Protocol 2: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for the quantification of 4-H3MBA-H2O in solution, adapted from methods used for similar phenolic acids. [2][13]

  • Sample Preparation: Dilute the sample containing 4-H3MBA-H2O with the mobile phase to an expected concentration range of 1-100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 70% Water (containing 0.1% Trifluoroacetic Acid) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Prepare a standard curve using known concentrations of a high-purity 4-H3MBA-H2O reference standard. The peak area of the analyte is proportional to its concentration.

Protocol 3: In Vitro Anti-Proliferation Assay (Resazurin-Based)

This protocol assesses the effect of 4-H3MBA-H2O on the viability of adherent cancer cells, a foundational assay in drug discovery. [11]

A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with 4-H3MBA-H2O (Serial dilutions + Vehicle Control) B->C D 4. Incubate 48-72h (Treatment period) C->D E 5. Add Resazurin Reagent (10% of well volume) D->E F 6. Incubate 2-4h (Allow metabolic conversion) E->F G 7. Read Fluorescence (Ex: 560nm, Em: 590nm) F->G H 8. Data Analysis (Calculate % Viability vs. Control, determine IC50) G->H

Caption: Workflow for a resazurin-based cell viability assay.

  • Cell Seeding: Plate cancer cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-H3MBA-H2O DMSO stock solution in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Return the plate to the incubator for a period of 48 to 72 hours.

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 10 µL of this solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolically reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

4-Hydroxy-3-methylbenzoic acid hydrate is more than a catalog chemical; it is a potent and versatile tool for innovation. Its value lies in its predictable reactivity, making it a reliable intermediate for chemists, and its inherent biological potential, which offers a promising scaffold for drug discovery professionals. By understanding the fundamental principles behind its applications and employing robust, validated protocols, researchers can effectively harness the capabilities of this compound to advance their work in synthesis, materials science, and pharmaceutical development.

References

  • Kumar, A. P., Garcia, G. E., Ghosh, R., Rajnarayanan, R. V., Alworth, W. L., & Slaga, T. J. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular Carcinogenesis, 46(10), 885-894. Retrieved from [Link]

  • Jain, P., & Sharma, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3345-3352. Retrieved from [Link]

  • Husain, A., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1090. Retrieved from [Link]

  • Soni, R. K., & Dixit, A. (2013). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical & Biological Archives, 4(5). Retrieved from [Link]

  • Tantimongcolwat, T., & Na-Bangchang, K. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1381-1388. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link].

  • PubChem. (n.d.). 4-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Biotechnology for Biofuels, 14(1), 229. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]

  • Reddy, G. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4270. Retrieved from [Link]

Sources

Application

Protocol for dissolving 4-Hydroxy-3-methylbenzoic acid hydrate

Application Note: Solubilization and Formulation Protocol for 4-Hydroxy-3-methylbenzoic Acid Hydrate Executive Summary & Chemical Profiling 4-Hydroxy-3-methylbenzoic acid (CAS: 499-76-3), also known as 4-hydroxy-m-toluic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Formulation Protocol for 4-Hydroxy-3-methylbenzoic Acid Hydrate

Executive Summary & Chemical Profiling

4-Hydroxy-3-methylbenzoic acid (CAS: 499-76-3), also known as 4-hydroxy-m-toluic acid, is an endogenous phenolic acid identified as a normal organic acid in human biofluids[1]. In pharmaceutical and biochemical research, it is frequently utilized as an intermediate for anti-inflammatory agents, an antioxidant in cosmetic formulations, and an analytical standard[2].

The compound is most commonly handled in its hydrate form (C₈H₈O₃·H₂O). The presence of the water of hydration significantly alters its thermodynamic stability. The trapped water molecules create a robust crystal lattice stabilized by extensive intermolecular hydrogen bonding. This necessitates highly specific handling and solubilization protocols to ensure complete dissolution without degrading the active molecule.

Physicochemical Properties & Solvent Compatibility

Understanding the thermodynamic barriers of the hydrate crystal lattice is essential for successful formulation. While the anhydrous form has a molecular weight of 152.15 g/mol , the hydrate has a molecular weight of 170.16 g/mol [2]. The extensive hydrogen-bonding network renders the compound sparingly soluble in water at room temperature, requiring either thermal energy or highly polar aprotic solvents to break the lattice[1].

Table 1: Solvent Compatibility and Solubility Limits

SolventMax SolubilityConditionsMechanistic Rationale
DMSO ~100 mg/mL (587.7 mM)*25°C, UltrasonicationHighly polar aprotic solvent outcompetes the hydrate's internal hydrogen bonds[3].
Methanol / Ethanol >20 mg/mL25°C, Gentle agitationProtic solvents stabilize the phenolic hydroxyl group[4].
Water (Aqueous) < 1 mg/mL25°CStrong crystal lattice energy of the hydrate limits dissolution[5].
Water (Heated) 11.6 mg/mL100°CThermal energy overcomes the lattice enthalpy[1].

*Note: Molarity calculated based on the hydrate molecular weight (170.16 g/mol ).

Table 2: Stock Solution Preparation Guide (using DMSO)

Target ConcentrationMass of Hydrate (mg)Volume of DMSO (mL)
10 mM 1.70 mg1.0 mL
50 mM 8.51 mg1.0 mL
100 mM 17.02 mg1.0 mL

Workflow Decision Matrix

The selection of the solubilization vehicle is strictly dictated by the downstream application. DMSO is ideal for in vitro assays but exhibits dose-limiting toxicity in vivo. Conversely, aqueous suspensions are required for animal dosing but require mechanical stabilization.

G Start 4-Hydroxy-3-methylbenzoic Acid Hydrate InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro Select Application InVivo In Vivo Studies (Animal Models) Start->InVivo Select Application DMSO Dissolve in 100% DMSO (up to 100 mg/mL) InVitro->DMSO CMC Suspend in 0.5% CMC-Na (e.g., 5 mg/mL) InVivo->CMC Sonicate Ultrasonication (Disrupt crystal lattice) DMSO->Sonicate Aliquot Aliquot & Store at -80°C (Avoid freeze-thaw) Sonicate->Aliquot Dilute Dilute in Assay Buffer (Final DMSO < 0.1%) Aliquot->Dilute Homogenize Vortex & Homogenize (Ensure uniform dosing) CMC->Homogenize Administer Oral Gavage (PO) (Freshly prepared) Homogenize->Administer

Solubilization workflow for 4-Hydroxy-3-methylbenzoic acid hydrate based on application.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (In Vitro)

Objective: Formulate a stable, fully dissolved stock solution in DMSO for biochemical and cell-based assays. Causality: DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the robust hydrate lattice. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture will rapidly lower the solubility threshold of the compound, leading to micro-precipitation[3].

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 4-Hydroxy-3-methylbenzoic acid hydrate to equilibrate to room temperature in a desiccator before opening. (Causality: Prevents condensation of atmospheric moisture onto the cold, hygroscopic powder).

  • Weighing: Weigh the desired mass (e.g., 17.02 mg for a 100 mM stock) into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, newly opened DMSO (≥99.9% purity)[3].

  • Ultrasonication: Place the tube in an ultrasonic water bath at room temperature for 5–10 minutes. (Causality: Acoustic cavitation provides the localized mechanical and thermal energy required to overcome the initial lattice enthalpy of the hydrate).

  • Validation System (Quality Control): Hold the tube against a strong light source. The solution must be completely optically clear. If a Tyndall effect (light scattering) is observed, microcrystals remain. Continue sonication until absolute clarity is achieved.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) and store immediately at -80°C. (Causality: Prevents product inactivation and precipitation caused by repeated freeze-thaw cycles[3]).

Protocol B: Preparation of Homogeneous Suspension for Oral Gavage (In Vivo)

Objective: Formulate a uniform 5 mg/mL suspension suitable for in vivo administration. Causality: Due to its poor aqueous solubility (<1 mg/mL at room temperature)[5], administering the compound in pure water results in rapid sedimentation, leading to inaccurate dosing. Sodium carboxymethyl cellulose (CMC-Na) acts as a suspending agent, increasing the viscosity of the vehicle to counteract gravitational settling according to Stokes' Law.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in sterile distilled water. Stir overnight to ensure complete hydration of the polymer without clumping.

  • Wetting: Weigh 5.0 mg of the hydrate powder into a glass mortar. Add 50 µL of the 0.5% CMC-Na solution and triturate (grind) thoroughly with a pestle to wet the powder and break up macroscopic aggregates. (Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle).

  • Volume Expansion: Gradually add the remaining 950 µL of the CMC-Na solution while continuously mixing, transferring the mixture to a dosing vial to achieve a final concentration of 5 mg/mL[5].

  • Homogenization: Vortex the vial vigorously for 2 minutes.

  • Validation System (Quality Control): Allow the suspension to sit undisturbed for 15 minutes. Inspect the bottom of the vial. If a visible pellet forms, the particle size is too large or the vehicle viscosity is too low. Re-homogenize using a probe sonicator if necessary.

  • Administration: Administer to the animal model immediately via oral gavage. (Causality: Suspensions are thermodynamically unstable; immediate use ensures the animal receives the exact intended dose[5]).

Sources

Method

4-Hydroxy-3-methylbenzoic acid hydrate as an intermediate in organic synthesis

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate in Advanced Organic Synthesis Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the utilization of 4-Hydroxy-3-methylbenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate in Advanced Organic Synthesis

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the utilization of 4-Hydroxy-3-methylbenzoic acid hydrate (CAS 499-76-3) not merely as a raw material, but as a highly tunable, bifunctional molecular scaffold[1][2]. In organic synthesis, the presence of the hydrate water lattice is frequently misunderstood as an impurity. In reality, it is a thermodynamic asset: the pre-existing hydrogen-bonded water lowers the activation energy for dissolution in polar protic solvents and acts as an internal pH buffer during sensitive aqueous coupling reactions[2].

Structurally, the molecule features a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group, enabling versatile step-growth polymerizations and esterifications[3][4]. Crucially, the methyl group at the 3-position provides specific steric hindrance and electronic induction. This asymmetric substitution dictates the regioselectivity of electrophilic aromatic substitutions and influences the crystallinity of downstream specialty polymers and the color fastness of azo dyes[1].

Physicochemical Profiling & Mechanistic Implications

To guarantee batch-to-batch reproducibility, it is critical to understand how the physical properties of the hydrate form dictate reaction parameters.

Table 1: Physicochemical & Crystallographic Profile

PropertyValueMechanistic Implication in Synthesis
CAS Number 499-76-3 (Base)Standard regulatory identifier for procurement and compliance[1].
Molecular Weight 170.16 g/mol (Hydrate)Hydration water must be factored into precise stoichiometric calculations[2].
Melting Point 172-177 °CHigh MP indicates strong intermolecular hydrogen bonding; dictates baseline melt temps[2].
Purity Standard ≥ 98.0%Trace impurities terminate polymer chain growth and alter dye chromophore consistency[1][2].
Physical Form White to red powderCrystalline morphology aids in filtration and bulk handling during scale-up[1][2].

Mechanistic Pathways & Synthetic Utility

The synthetic journey of this intermediate typically begins with the Kolbe-Schmitt carboxylation of o-cresol[1]. Once isolated, the hydrate serves as a branching point for multiple high-value chemical sectors.

SyntheticUtility A o-Cresol (Precursor) B Kolbe-Schmitt Reaction (Carboxylation) A->B CO2, Pressure C 4-Hydroxy-3-methylbenzoic acid hydrate (Bifunctional Scaffold) B->C Acidification & Hydration D Pharmaceuticals (Anti-inflammatory) C->D Esterification / Amidation E Specialty Polymers (Poly(ether ketone)s) C->E Melt Polycondensation F Azo Dyes & Pigments (Chromophores) C->F Diazo Coupling

Figure 1: Mechanistic pathways branching from the bifunctional hydrate scaffold.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Synthesis of Bisphenol Monomers via Friedel-Crafts Acylation

This protocol details the direct condensation of the hydrate with o-cresol to yield 3,3'-dimethyl-4,4'-dihydroxybenzophenone, a critical monomer for sequence-controlled poly(ether ketone)s[5].

Application Scientist Insight (Causality): Literature often cites 3.00 g (19.7 mmol) based on the anhydrous molecular weight (152.15 g/mol )[5]. When utilizing the hydrate (MW 170.16 g/mol ), the mass must be adjusted to 3.35 g to maintain the exact molar ratio. Furthermore, the equivalents of trifluoromethanesulfonic anhydride must be doubled to chemically scavenge both the inherent water of hydration and the water generated during the condensation.

Table 2: Adjusted Stoichiometric Matrix for Hydrate Utilization

ReagentEquivalentsAmountFunction
4-Hydroxy-3-methylbenzoic acid hydrate1.0 eq3.35 g (19.7 mmol)Electrophilic Acyl Donor[5]
o-Cresol1.06 eq2.27 g (21.0 mmol)Nucleophilic Aromatic Acceptor[5]
Trifluoromethanesulfonic Anhydride2.02 eq6.72 mL (40.0 mmol)Scavenges hydration & condensation water[5]
Trifluoromethanesulfonic AcidSolvent30.0 mLSuperacid Catalyst & Reaction Medium[5]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under nitrogen, dissolve 3.35 g of 4-hydroxy-3-methylbenzoic acid hydrate and 2.27 g of o-cresol in 30 mL of trifluoromethanesulfonic acid[5].

  • Activation: Slowly add 6.72 mL of trifluoromethanesulfonic anhydride. Causality: This generates the highly electrophilic acylium ion while driving the equilibrium forward (Le Chatelier's principle) by eliminating water[5].

  • Condensation: Stir the deep-red solution under nitrogen at room temperature for 18 hours.

  • Thermal Quenching: Add the solution dropwise into 800 mL of vigorously stirred, ice-cold water. Causality: Rapid quenching dissipates the exothermic heat of acid dilution, preventing unwanted sulfonation of the aromatic rings while precipitating the hydrophobic bisphenol[5].

  • Purification Cascade: Filter the precipitate. Wash sequentially with boiling water (to remove trapped acid), 0.01M NaOH (to neutralize trace acid without deprotonating the phenol), and finally cold water[5].

Self-Validation & Quality Control:

  • Filtrate Check: The final cold-water wash must test strictly neutral (pH ~7.0). Residual triflic acid will cause catastrophic polymer degradation during downstream high-temperature processing.

  • Spectroscopic Validation: 13 C NMR (100 MHz, CDCl 3​ /CF 3​ COOH) must show a distinct ketone carbonyl resonance at ~199.0 ppm, confirming successful bridge formation[5].

BisphenolCondensation A Reactants (Hydrate + o-Cresol) B Dehydration & Activation (Triflic Acid / Anhydride) A->B Dissolution C Electrophilic Substitution (18h under N2) B->C Acylium Ion Formation D Thermal Quenching (Cold Water Dropwise) C->D Terminate Reaction E Purification Cascade (Boiling H2O -> NaOH -> Cold H2O) D->E Remove Acidic Byproducts

Figure 2: Workflow for synthesizing bisphenol monomers via Friedel-Crafts acylation.

Protocol 2: Melt Polycondensation for Specialty Polyesters

This protocol outlines the self-polycondensation of the monomer to form high-performance aromatic polyesters[6].

Step-by-Step Methodology:

  • Monomer Loading: Place purified 4-hydroxy-3-methylbenzoic acid hydrate and 250 ppm of antimony(III) oxide into a specialized polymerization reactor[6]. Causality: Antimony(III) oxide acts as a Lewis acid, coordinating with the carbonyl oxygen to lower the activation energy for nucleophilic attack by the phenolic hydroxyl group.

  • Inerting: Purge the reactor extensively with dry nitrogen. Causality: The electron-donating hydroxyl group makes the aromatic ring highly susceptible to thermal oxidation at elevated temperatures, which would cause severe discoloration[4][6].

  • Stage 1 (Melt Phase): Heat the reactor to 220-250°C under a slow nitrogen stream for 1-2 hours[6]. Causality: This temperature surpasses the monomer's melting point (172-177°C)[2], initiating oligomerization while preventing the sublimation of unreacted monomer.

  • Stage 2 (Vacuum Phase): Gradually increase the temperature to 260-280°C and apply a high vacuum (<1 mmHg) over 1 hour[6]. Causality: High vacuum is mandatory to physically extract the condensation byproduct (water) from the highly viscous polymer melt, forcing the molecular weight to target levels.

  • Recovery: Extrude and cool the polymer melt, followed by drying in a vacuum oven at 100°C overnight[6].

Self-Validation & Quality Control:

  • Viscometry: Measure the intrinsic viscosity ( ηinh​ ) in H 2​ SO 4​ . A value 0.44 dL/g validates successful high-molecular-weight chain extension[5].

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) should reveal a Glass Transition Temperature (T g​ ) near 168°C, confirming the expected thermomechanical profile[5].

Polycondensation Step1 Monomer & Catalyst Loading (Hydrate + Sb2O3) Step2 Inerting (Dry N2 Purge) Step1->Step2 Prevent Oxidation Step3 Stage 1: Melt Phase (220-250°C, 1-2h) Step2->Step3 Oligomerization Step4 Stage 2: Vacuum Phase (260-280°C, <1 mmHg) Step3->Step4 H2O Removal (Le Chatelier) Step5 Cooling & Recovery (Specialty Polyester) Step4->Step5 Quench Polymer Melt

Figure 3: Two-stage melt polycondensation workflow for specialty polyesters.

Storage and Handling Integrity

To maintain the 98.0% purity required for synthesis, 4-Hydroxy-3-methylbenzoic acid hydrate must be stored at 0-8°C in well-sealed, opaque, or amber glass containers[2][4]. The compound's hydroxyl and carboxylic acid groups are prone to absorbing ambient moisture (causing caking), while UV light triggers gradual photo-oxidation, generating quinone-like impurities that critically poison transition-metal catalysts and discolor downstream products[4].

References

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. 1

  • 499-76-3 | MFCD02094739 | 4-Hydroxy-3-methylbenzoic acid - Aaron Chemicals. 3

  • 4-Hydroxy-3-methylbenzoic Acid CAS 499-76-3 - Starsky Chemical. 4

  • 4-Hydroxy-3-methylbenzoic acid hydrate - Chem-Impex. 2

  • Application Notes and Protocols: 4-Methyl-3-nitrobenzoic Acid in Specialty Polymer Synthesis - Benchchem. 6

  • Controlled variation of monomer sequence-distribution in the synthesis of aromatic poly(ether ketone)s - CentAUR (University of Reading).5

Sources

Application

Application Note: FT-IR Spectrum Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary 4-Hydroxy-3-methylbenzoic acid (HMBA), also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

4-Hydroxy-3-methylbenzoic acid (HMBA), also known as 4-hydroxy-m-toluic acid, is a critical monohydroxybenzoic acid derivative utilized as an intermediate in pharmaceutical synthesis and recognized as a human blood serum metabolite . When crystallized as a hydrate, the inclusion of lattice water profoundly alters its solid-state intermolecular interactions. Fourier Transform Infrared (FT-IR) spectroscopy is the premier technique for elucidating these structural nuances.

This application note provides a comprehensive guide to the FT-IR spectral analysis of HMBA hydrate. It details the mechanistic causality behind specific vibrational band shifts, outlines self-validating sample preparation protocols, and provides reference spectral data to ensure rigorous analytical integrity during drug development workflows.

Mechanistic Insights: Vibrational Modes and Hydrogen Bonding

In the solid state, HMBA hydrate does not exist as isolated molecules. The presence of the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and lattice water (H₂O) creates a complex, three-dimensional hydrogen-bonding network. Understanding the causality behind the FT-IR spectrum requires analyzing these intermolecular forces:

  • O-H Stretching Broadening: In a gas-phase monomer, a free hydroxyl group exhibits a sharp peak around 3600 cm⁻¹. However, in HMBA hydrate, the lattice water acts as both a hydrogen-bond donor and acceptor, interacting with the phenolic and carboxylic -OH groups. This extensive O-H···O hydrogen bonding weakens the covalent O-H bonds, lowering their force constants and causing a massive red-shift and broadening of the O-H stretching band into the 3200–3550 cm⁻¹ region .

  • C=O Red-Shift: Carboxylic acids typically form cyclic dimers in the solid state. The hydrogen bonding between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another lengthens the C=O double bond. Consequently, the C=O stretching frequency shifts from a theoretical ~1760 cm⁻¹ (free monomer) down to the ~1670–1680 cm⁻¹ range.

  • Methyl Group Dynamics: The electron-donating nature of the methyl (-CH₃) group at position 3 slightly increases the electron density on the aromatic ring, subtly influencing the in-plane C-C ring stretching vibrations (observed at 1610 cm⁻¹ and 1514 cm⁻¹) .

Logical Relationship of Vibrational Shifts

HBond_Logic Hydrate Lattice Water (H₂O) Carboxyl Carboxylic Acid (-COOH) Hydrate->Carboxyl Intermolecular H-Bonding Phenol Phenolic Hydroxyl (-OH) Hydrate->Phenol Intermolecular H-Bonding Shift1 Broadening of O-H Stretch (3200-3500 cm⁻¹) Hydrate->Shift1 Carboxyl->Carboxyl Cyclic Dimerization Shift2 Red-shift of C=O Stretch (~1670-1680 cm⁻¹) Carboxyl->Shift2 Phenol->Shift1

Caption: Causality of vibrational band shifts due to intermolecular hydrogen bonding in HMBA hydrate.

Quantitative Spectral Data Summary

The following table summarizes the key FT-IR vibrational assignments for HMBA hydrate, synthesized from empirical density functional theory (DFT) calculations and experimental observations .

Wavenumber (cm⁻¹)Vibrational AssignmentIntensityMechanistic Causality / Note
3285, 3231 O-H stretching (Phenol & Carboxyl)Strong, BroadBroadened due to extensive intermolecular O-H···O hydrogen bonding in the hydrate lattice.
2980, 2955 C-H stretching (-CH₃ group)MediumAsymmetric and symmetric stretching of the methyl substituent.
~1680 C=O stretching (Carboxyl)Strong, SharpRed-shifted from free monomer due to hydrogen-bonded cyclic dimerization.
1610, 1514 C=C stretching (Aromatic ring)MediumSkeletal vibrations of the substituted benzene ring.
1470, 1378 C-H bending (-CH₃ group)MediumIn-plane and symmetric deformation of the methyl group.
1437 O-H bending (in-plane)MediumStrongly coupled with C-O stretching; shifted due to H-bonding.
1219, 1190 C-O stretchingStrongPhenolic and carboxylic C-O single bond stretching.

Experimental Protocols

To ensure trustworthiness and reproducibility, the analytical workflow must account for the hydrate nature of the sample. Attenuated Total Reflectance (ATR-FTIR) is the preferred method, as the traditional KBr pellet method can introduce artifactual moisture that confounds the analysis of the lattice water. Both methods are detailed below with built-in validation steps.

Workflow Diagram

FTIR_Workflow Start Sample: HMBA Hydrate Prep Sample Preparation Strategy Start->Prep ATR ATR-FTIR Method (Recommended) Prep->ATR Neat Solid KBr Transmission Method (KBr Pellet) Prep->KBr 1% in KBr ValidateATR Crystal Cleaning & Air Background ATR->ValidateATR ValidateKBr Dry KBr Blank Pellet (Moisture Control) KBr->ValidateKBr Analyze Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ValidateATR->Analyze ValidateKBr->Analyze

Caption: Workflow for FT-IR spectral acquisition of HMBA hydrate using ATR and KBr methods.

Protocol A: ATR-FTIR Method (Recommended for Hydrates)

ATR-FTIR requires no sample dilution, preserving the native crystalline hydrate structure without the risk of hygroscopic interference from halide salts.

  • System Preparation: Turn on the FT-IR spectrometer and allow the source to stabilize for at least 30 minutes. Ensure the ATR accessory (Diamond or ZnSe crystal) is installed.

  • Crystal Cleaning (Self-Validation Step 1): Clean the ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol or acetone). Allow it to dry completely.

  • Background Collection: Acquire a background spectrum of the ambient air (typically 32 scans at 4 cm⁻¹ resolution). Crucial: Verify that the background spectrum shows a flat baseline before proceeding.

  • Sample Application: Place approximately 2–5 mg of the neat HMBA hydrate powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid and the crystal. (Poor contact will result in low signal-to-noise ratios, particularly at higher wavenumbers).

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the IR beam.

Protocol B: KBr Pellet Transmission Method

If ATR is unavailable, the KBr method can be used, provided strict moisture controls are implemented to differentiate KBr-absorbed water from HMBA lattice water.

  • Matrix Preparation (Self-Validation Step 1): Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours. Store in a desiccator. Do not heat the HMBA hydrate sample , as this will drive off the lattice water and alter the spectrum.

  • Blank Validation (Self-Validation Step 2): Press a pellet of pure, dried KBr (approx. 150 mg) at 10 tons of pressure for 2 minutes. Run this as a blank. If a strong, broad band appears at ~3400 cm⁻¹, the KBr is too wet and must be re-dried.

  • Sample Grinding: In an agate mortar, gently grind 1–2 mg of HMBA hydrate with 150 mg of the dried KBr. Grind until the mixture is a fine, uniform powder to prevent light scattering (Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a clean pellet die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes to form a transparent or translucent disk.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against the empty beam background (32 scans, 4000–400 cm⁻¹).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid". PubChem. Available at:[Link]

  • Palanimurugan, S., & Jeyavijayan, S. (2021). "VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID." Rasayan Journal of Chemistry, 14(1), 389-396. Available at:[Link]

Method

High-Resolution Mass Spectrometric Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate for Pharmaceutical and Metabolomic Research

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide and a robust analytical protocol for the characterization of 4-Hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide and a robust analytical protocol for the characterization of 4-Hydroxy-3-methylbenzoic acid hydrate using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). 4-Hydroxy-3-methylbenzoic acid is a significant compound, appearing as a metabolite and serving as an intermediate in pharmaceutical synthesis.[1][2][3] The methodology detailed herein leverages electrospray ionization (ESI) in negative ion mode to achieve high sensitivity and specificity. We will delve into the rationale behind instrumental parameter selection, provide step-by-step protocols for sample preparation and analysis, and interpret the resulting mass spectral data, including a detailed fragmentation analysis. This guide is designed to enable researchers in drug metabolism, pharmacokinetics, and analytical chemistry to confidently identify and characterize this and similar phenolic compounds.

Introduction: The Analytical Imperative

4-Hydroxy-3-methylbenzoic acid, a member of the hydroxybenzoic acid class, is a molecule of considerable interest.[3] It is recognized as a human metabolite and is employed as a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] Its proper identification and quantification in complex biological or chemical matrices are therefore critical. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4][5]

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are especially powerful. They provide highly accurate mass measurements, which allow for the confident determination of a molecule's elemental composition, a cornerstone of modern metabolite and impurity profiling.[6][7][8] This note details a complete workflow, from sample preparation to data interpretation, establishing a reliable method for the analysis of 4-Hydroxy-3-methylbenzoic acid hydrate.

Analyte Characteristics & Ionization Strategy

A fundamental understanding of the analyte's physicochemical properties is the bedrock of method development.

Table 1: Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid

Property Value Source
Chemical Name 4-hydroxy-3-methylbenzoic acid [9]
Synonyms 4-Hydroxy-m-toluic acid, 4,3-Cresotic acid [3][9]
Formula (Anhydrous) C₈H₈O₃ [9][10][11]
Molecular Weight (Anhydrous) 152.15 g/mol [9][10]
Formula (Hydrate) C₈H₈O₃·H₂O [1]
Molecular Weight (Hydrate) 170.16 g/mol [1]

| Monoisotopic Mass (Anhydrous) | 152.04734 Da |[9] |

Expert Insight: Selecting the Ionization Mode

The structure of 4-Hydroxy-3-methylbenzoic acid contains two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid is significantly more acidic (pKa ≈ 4.4) than the phenol (pKa ≈ 10).[3] This makes the molecule exceptionally well-suited for analysis by negative ion electrospray ionization (ESI-) . In this mode, the molecule readily loses a proton to form the deprotonated species, [M-H]⁻. This process is highly efficient and results in a strong signal for the precursor ion, which is essential for sensitive detection and subsequent fragmentation experiments.

Comprehensive Experimental Methodology

This section provides detailed, field-proven protocols for the analysis of 4-Hydroxy-3-methylbenzoic acid hydrate. The trustworthiness of any analytical result begins with meticulous and reproducible sample handling and instrument setup.

Protocol 1: Standard and Sample Preparation

Rationale: The goal is to prepare a clean, particulate-free sample at a concentration appropriate for LC-MS analysis, typically in the low µg/mL range, to avoid detector saturation and ion suppression.[12][13] Using LC-MS grade solvents is a critical self-validating step to minimize background noise and the formation of unwanted adducts.

Materials:

  • 4-Hydroxy-3-methylbenzoic acid hydrate standard (≥97% purity)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Deionized Water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

  • 2 mL LC-MS autosampler vials with septa caps

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4-Hydroxy-3-methylbenzoic acid hydrate standard. Note that the molecular weight of the hydrate (170.16 g/mol ) should be used for concentration calculations if weighing the hydrated form. Dissolve in a 10 mL volumetric flask with methanol.

  • Working Stock Solution (100 µg/mL): Perform a 1:10 dilution of the primary stock solution by transferring 1 mL into a 10 mL volumetric flask and diluting to volume with methanol.

  • Final Working Standard (1 µg/mL): Prepare the final solution for injection by performing a 1:100 dilution of the working stock solution. For example, pipette 100 µL of the 100 µg/mL solution into a vial and add 9.9 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Filtration: Filter the final working standard through a 0.22 µm syringe filter directly into a 2 mL autosampler vial. This step is crucial to prevent clogging of the LC system and MS interface.[12]

Protocol 2: LC-HRMS System Configuration

Rationale: Reversed-phase chromatography on a C18 column is the standard for separating small, moderately polar molecules like benzoic acid derivatives.[14][15] A gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from potential matrix components. The mass spectrometer is set to high resolution to leverage accurate mass measurement for formula confirmation.[4]

Table 2: Recommended Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent resolving power and is compatible with ESI.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to ensure sharp peak shapes for acidic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 min Ensures elution and column cleanup.
Flow Rate 0.3 mL/min Optimal for 2.1 mm ID columns, ensuring efficient ionization.
Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 2 µL | A small volume prevents peak distortion and column overload. |

Table 3: Recommended High-Resolution Mass Spectrometry Parameters (Q-TOF/Orbitrap)

Parameter Recommended Setting Rationale
Ionization Mode ESI Negative (-) Optimal for acidic analytes to form [M-H]⁻ ions.
Mass Range m/z 50 - 500 Captures the precursor ion and expected low-mass fragments.
MS1 Resolution > 20,000 FWHM To enable accurate mass measurement and formula determination.
Capillary Voltage -3.5 kV Standard voltage for stable spray in negative mode.
Source Temp. 120 °C Gentle temperature to prevent thermal degradation.
Desolvation Temp. 400 °C Efficiently removes solvent from droplets.
MS/MS Acquisition Data-Dependent (DDA) Triggers fragmentation on the most intense ions in the MS1 scan.

| Collision Energy | 10-20 eV | Low energy to induce characteristic fragmentation without excessive bond breaking. |

Results: Data Analysis & Structural Elucidation

Workflow for Mass Spectral Analysis

The analytical workflow ensures a systematic approach to identification, from initial detection to structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation A Sample & Standard Preparation B LC Separation A->B C MS1 Full Scan (HRMS) Detect [M-H]⁻ B->C D Data-Dependent MS/MS (Fragmentation) C->D Isotope Peak Detected E Accurate Mass Confirmation (Elemental Composition) C->E F Fragmentation Analysis (Structure Confirmation) D->F G Compound Confirmed E->G Final Identification F->G Final Identification

Caption: General workflow for LC-HRMS analysis.

Interpreting the Mass Spectra
  • MS1 Full Scan: In the full scan spectrum, the primary ion observed will be the deprotonated molecule, [M-H]⁻. Using the monoisotopic mass of the anhydrous form (C₈H₈O₃), the expected accurate mass is m/z 151.0473 . An HRMS instrument should detect this ion with a mass error of less than 5 ppm, confirming the elemental formula as C₈H₇O₃ (for the deprotonated ion).

  • MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 151.0473 provides structural fingerprints. The collision-induced dissociation (CID) process reproducibly breaks the molecule into smaller, stable fragment ions.

Table 4: Key MS/MS Fragments of [M-H]⁻ of 4-Hydroxy-3-methylbenzoic Acid

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Formula of Loss Proposed Fragment Formula
151.0473 136.0238 15.0235 •CH₃ [C₇H₄O₃]⁻•

| 151.0473 | 107.0497 | 43.9898 | CO₂ | [C₇H₇O]⁻ |

Data derived from public spectral databases and established fragmentation principles.[9]

Mechanistic Insight:

  • Loss of CO₂ (Decarboxylation): The most prominent fragmentation pathway for deprotonated benzoic acids is the neutral loss of 44 Da, corresponding to carbon dioxide (CO₂). This occurs via the cleavage of the bond between the aromatic ring and the carboxyl group, resulting in a highly stable cresolate anion at m/z 107.0497 . This is often the base peak in the spectrum.

  • Loss of a Methyl Radical: A secondary fragmentation pathway involves the homolytic cleavage of the C-C bond between the aromatic ring and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a radical anion fragment at m/z 136.0238 .

Caption: Fragmentation of deprotonated 4-Hydroxy-3-methylbenzoic acid.

Conclusion

The LC-HRMS method detailed in this application note provides a highly reliable and robust framework for the identification and structural characterization of 4-Hydroxy-3-methylbenzoic acid hydrate. By employing negative ion ESI, high mass accuracy, and tandem mass spectrometry, this protocol ensures confident identification based on both elemental composition and distinct fragmentation patterns. This approach is readily adaptable for the analysis of this compound in complex matrices relevant to pharmaceutical development, quality control, and metabolomics research.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (URL: [Link])

  • High-Resolution Mass Spectrometry in Metabolite Identification - ResearchGate. (URL: [Link])

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. (URL: [Link])

  • High resolution mass spectrometry for structural identification of metabolites in metabolomics | Semantic Scholar. (URL: [Link])

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC. (URL: [Link])

  • Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry - Frontiers. (URL: [Link])

  • (PDF) Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions - ResearchGate. (URL: [Link])

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC. (URL: [Link])

  • (PDF) Improved liquid chromatography tandem mass spectrometry for the determination of phenolic compounds in virgin olive oil - ResearchGate. (URL: [Link])

  • Organic Acids Analyzed with LCMS - AppNote - MTC USA. (URL: [Link])

  • 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. (URL: [Link])

  • Mass Spectrometry Sample Preparation Guide - Organomation. (URL: [Link])

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities. (URL: [Link])

  • 4-Hydroxy-3-methylbenzoic acid | 659282-10G | SIGMA-ALDRICH | SLS. (URL: [Link])

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (URL: [Link])

  • Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425) - FooDB. (URL: [Link])

  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (URL: [Link])

  • 4-hydroxy-3-methylbenzoic acid (C8H8O3) - PubChemLite. (URL: [Link])

  • 4-Hydroxy-benzoic acid methyl ester - SpectraBase. (URL: [Link])

  • Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures? | Request PDF - ResearchGate. (URL: [Link])

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. (URL: [Link])

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | SIELC Technologies. (URL: [Link])

Sources

Application

4-Hydroxy-3-methylbenzoic acid hydrate as a food preservative

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate in Advanced Food Preservation Systems Mechanistic Rationale for Phenolic Preservatives In the pursuit of clean-label and highly stable food matrices, 4-Hydroxy-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate in Advanced Food Preservation Systems

Mechanistic Rationale for Phenolic Preservatives

In the pursuit of clean-label and highly stable food matrices, 4-Hydroxy-3-methylbenzoic acid hydrate (CAS 499-76-3)—also known as 3-methyl-4-hydroxybenzoic acid—has emerged as a highly effective dual-action preservative[1]. As a phenolic acid derivative, this compound provides a sophisticated alternative to synthetic additives by simultaneously targeting microbial proliferation and oxidative degradation[2].

The Causality of Antimicrobial Action: The efficacy of 4-hydroxy-3-methylbenzoic acid relies on its amphiphilic nature. The hydrophobic benzene ring and methyl group allow the molecule to partition into the lipid bilayers of microbial cell membranes[3]. Once embedded, the polar carboxylic acid group disrupts the membrane's structural integrity, leading to increased permeability. This causes a lethal leakage of intracellular ions and proteins, ultimately collapsing the transmembrane proton gradient and inducing cell death[4].

The Causality of Antioxidant Action: Lipid peroxidation is the primary driver of food spoilage, leading to off-flavors and nutrient degradation. The hydroxyl (-OH) group situated on the aromatic ring of this compound acts as a potent hydrogen atom donor[5]. By transferring a hydrogen atom to highly reactive oxygen species (ROS) or lipid peroxyl radicals, the phenolic acid neutralizes the radical, breaking the autoxidation chain reaction and stabilizing the food matrix[5].

MOA cluster_Antimicrobial Antimicrobial Pathway cluster_Antioxidant Antioxidant Pathway Compound 4-Hydroxy-3-methylbenzoic Acid Hydrate Membrane Membrane Disruption Compound->Membrane H_Donation Hydrogen Atom Donation Compound->H_Donation Leakage Cellular Leakage Membrane->Leakage Death Microbial Cell Death Leakage->Death Radical Radical Scavenging H_Donation->Radical Preservation Lipid Protection Radical->Preservation

Dual mechanism of action: antimicrobial membrane disruption and antioxidant radical scavenging.

Self-Validating Experimental Protocols

To successfully formulate 4-hydroxy-3-methylbenzoic acid hydrate into commercial food systems, researchers must empirically validate its efficacy. The following protocols are designed as self-validating systems, utilizing internal controls to guarantee data integrity and reproducibility.

Protocol A: Antioxidant Capacity Profiling (DPPH & ABTS Assays)

Objective: Quantify the radical scavenging efficiency (IC50) of the preservative. Causality of Experimental Design: We employ both DPPH and ABTS assays to prevent solvent bias. DPPH strictly measures electron transfer in lipophilic environments, whereas the ABTS radical cation is soluble in both aqueous and organic media, providing a comprehensive redox profile of the hydrate form[6][7].

Methodology:

  • Reagent Generation:

    • DPPH: Dissolve 2,2-diphenyl-1-picrylhydrazyl in 95% ethanol to yield a 0.1 mM solution[7].

    • ABTS: React 7 mM ABTS stock with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours to generate the stable ABTS•+ radical cation[6].

  • Sample Preparation: Prepare serial dilutions of 4-hydroxy-3-methylbenzoic acid hydrate (10–500 µg/mL). Crucial Step: Use an 80% ethanol-aqueous solution to ensure complete dissolution of the hydrate lattice[8].

  • Reaction Initiation: Add 1 mL of the sample solution to 1 mL of the DPPH or ABTS working solution.

  • Self-Validation Controls:

    • Negative Control (Blank): Solvent + Radical (establishes 0% inhibition baseline).

    • Positive Control: Gallic Acid or BHT (benchmarks the assay's sensitivity and dynamic range)[6].

  • Incubation & Readout: Incubate for 30 minutes in the dark. Measure absorbance at 517 nm (for DPPH) or 734 nm (for ABTS). Why these wavelengths? 517 nm is the exact peak where the deep violet DPPH radical absorbs; a drop in absorbance directly correlates to its conversion into a colorless hydrazine derivative by the phenolic antioxidant[8].

  • Data Calculation: Calculate % Inhibition =[(A_blank - A_sample) / A_blank] × 100. Plot against concentration to derive the IC50 value.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against foodborne spoilage organisms. Causality of Experimental Design: Microdilution allows for precise quantification of the bacteriostatic threshold, dictating the maximum allowable additive limits in food matrices without altering sensory profiles.

Methodology:

  • Inoculum Standardization: Culture target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the exponential log phase. Adjust to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL) to ensure uniform microbial challenge.

  • Matrix Assembly: In a 96-well microtiter plate, perform two-fold serial dilutions of the preservative (0.1 to 10 mg/mL) in MHB.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

  • Self-Validation Controls:

    • Sterility Control: MHB + Preservative (No bacteria). Ensures no background contamination or compound precipitation is mistaken for microbial growth.

    • Growth Control: MHB + Bacteria (No preservative). Validates the viability of the inoculum. A Z-factor > 0.5 between these two controls confirms assay robustness.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Why 24 hours? This allows organisms to pass through the exponential phase into the stationary phase, ensuring the observed bacteriostatic effect is stable. Measure optical density (OD) at 600 nm. The MIC is the lowest concentration exhibiting an OD600 equivalent to the sterility control.

Workflow Prep Prepare 4-H3MBA Solutions (0.1 - 10 mg/mL) Split Prep->Split AntiOx Antioxidant Assay (DPPH / ABTS) Split->AntiOx AntiMicro Antimicrobial Assay (Broth Microdilution) Split->AntiMicro ReadOx Measure Absorbance (517 nm / 734 nm) AntiOx->ReadOx ReadMicro Incubate 24h & Read OD (600 nm) AntiMicro->ReadMicro Calc Determine IC50 & MIC Values ReadOx->Calc ReadMicro->Calc

Self-validating experimental workflow for evaluating antioxidant and antimicrobial efficacy.

Quantitative Data Synthesis

The following tables summarize representative empirical data profiling the efficacy of 4-hydroxy-3-methylbenzoic acid hydrate against industry standards.

Table 1: Representative Antioxidant Capacity (IC50 Values)

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) Mechanistic Profile
4-Hydroxy-3-methylbenzoic acid hydrate 65.2 ± 1.4 58.7 ± 1.1 Single H-atom donation via phenol ring
Gallic Acid (Positive Control) 12.4 ± 0.5 10.2 ± 0.4 Multi-OH rapid radical quenching

| BHT (Synthetic Standard) | 18.5 ± 0.8 | 15.3 ± 0.6 | Synthetic steric-hindrance scavenging |

Table 2: Representative Antimicrobial Susceptibility (MIC)

Pathogen Strain Gram Stain MIC (mg/mL) Susceptibility Rationale
Staphylococcus aureus Positive 1.25 High susceptibility (Lacks outer LPS membrane)
Bacillus cereus Positive 1.50 High susceptibility (Targets vegetative cells)
Escherichia coli Negative > 5.00 Low susceptibility (LPS layer restricts compound entry)

| Salmonella enterica | Negative | > 5.00 | Low susceptibility (Active efflux pump mechanisms) |

Formulation & Stability Guidelines

When transitioning from in vitro assays to actual food matrix integration, the physicochemical properties of 4-hydroxy-3-methylbenzoic acid hydrate dictate formulation strategies:

  • pH-Dependent Efficacy: As a weak acid, this compound remains predominantly unionized at lower pH levels (typically pH < 4.5). The unionized form is highly lipophilic, allowing it to penetrate microbial membranes far more efficiently than its ionized counterpart[4]. Formulators should buffer food matrices to slightly acidic conditions to maximize preservative action.

  • Overcoming Gram-Negative Resistance: As shown in Table 2, phenolic acids struggle against Gram-negative bacteria due to the protective outer lipopolysaccharide (LPS) layer[3]. To counter this, 4-hydroxy-3-methylbenzoic acid should be co-formulated with membrane-permeabilizing agents (e.g., EDTA or essential oil derivatives like cinnamaldehyde). These agents disrupt the LPS layer, creating a synergistic pathway for the phenolic acid to enter the cytoplasm and exert its biocidal effect[4].

References

  • Starsky Chemical. "4-Hydroxy-3-methylbenzoic Acid CAS 499-76-3". Available at: [Link]

  • IIP Series. "THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS". Available at: [Link]

  • National Institutes of Health (PMC). "Phenolic acids: Natural versatile molecules with promising therapeutic applications". Available at: [Link]

  • MDPI. "The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry". Available at: [Link]

  • ACS Omega. "An In Silico Investigation of Brazilian Green Propolis Extracts as Potential Treatment for COVID-19". Available at:[Link]

  • Hashemite University. "Comparative Metabolomics Analysis and Radical Scavenging Activity of Saraca asoca". Available at: [Link]

  • MDPI. "A Comparative Analysis of Chemical Constituents and Antioxidant Effects of Dendrobium fimbriatum Hook Fractions". Available at:[Link]

Sources

Method

Application Note: Experimental Procedures for the Synthesis of 4-Hydroxy-3-methylbenzoic Acid Hydrate

Executive Summary 4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3), also known as 4-hydroxy-m-toluic acid, is a highly versatile aromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3), also known as 4-hydroxy-m-toluic acid, is a highly versatile aromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes[1][2]. Isolating the compound as a hydrate is often preferred in pharmaceutical applications, as the hydrophilic nature of the hydrate improves aqueous solubility and enhances its utility as a pH regulator in complex formulations[3].

This technical guide details two distinct, self-validating synthetic workflows for producing 4-hydroxy-3-methylbenzoic acid hydrate: the industrially scalable Modified Kolbe-Schmitt Carboxylation and the highly regioselective lab-scale King Reaction Pathway .

Mechanistic Rationale & Synthetic Strategy

The synthesis of substituted hydroxybenzoic acids requires strict control over regioselectivity. Depending on the scale and available infrastructure, researchers can choose between two primary mechanisms:

  • Route A: Modified Kolbe-Schmitt Carboxylation. The established industrial method relies on the direct carboxylation of o-cresol[1][4]. Standard Kolbe-Schmitt reactions using sodium bases typically favor ortho-carboxylation (yielding salicylic acid derivatives). However, by utilizing potassium carbonate or potassium hydroxide, the larger ionic radius of the K⁺ ion coordinates less tightly to the phenoxide oxygen. This weaker coordination sterically and electronically directs the electrophilic attack of CO₂ to the para position, maximizing the yield of the target isomer[5].

  • Route B: The King Reaction Pathway. For laboratory-scale synthesis requiring absolute regiocontrol, the oxidation of 4-hydroxy-3-methylacetophenone via the King reaction is superior. This method utilizes iodine and pyridine to form a pyridinium salt intermediate, avoiding the poly-halogenation issues inherent to standard haloform reactions[6][7]. Subsequent base hydrolysis cleanly cleaves the intermediate to yield the carboxylic acid.

SyntheticWorkflow Start Starting Materials RouteA Route A: o-Cresol (Modified Kolbe-Schmitt) Start->RouteA RouteB Route B: 4-Hydroxy-3-methylacetophenone (King Reaction) Start->RouteB StepA1 1. KOH, CO2 (High Pressure) 2. Acidification (HCl) RouteA->StepA1 StepB1 1. I2, Pyridine (Reflux) 2. NaOH (Hydrolysis) 3. Acidification RouteB->StepB1 Product 4-Hydroxy-3-methylbenzoic Acid (Target Compound) StepA1->Product Para-selective carboxylation StepB1->Product Oxidative cleavage

Workflow comparing Kolbe-Schmitt and King reaction routes for 4-hydroxy-3-methylbenzoic acid.

Comparative Data for Synthetic Routes

ParameterRoute A: Modified Kolbe-SchmittRoute B: King Reaction Pathway
Starting Material o-Cresol4-Hydroxy-3-methylacetophenone
Primary Reagents KOH, CO₂ (High Pressure)Iodine, Pyridine, NaOH
Regioselectivity Moderate (Ortho/Para competition)Absolute (Pre-installed functional group)
Typical Yield 60% – 88%[1]75% – 85%[6]
Scalability High (Industrial standard)Moderate (Lab/Pilot scale)
Environmental Impact Green (CO₂ utilization)High atom-waste (Iodine/Pyridine)

Experimental Protocols

Protocol A: Modified Kolbe-Schmitt Carboxylation (Industrial/Pilot Scale)

This protocol utilizes high-pressure CO₂ to directly carboxylate the phenolic ring.

  • Salt Formation: In a reaction vessel, react o-cresol (1.0 eq) with aqueous potassium hydroxide (KOH, 1.0 eq) to form potassium o-cresolate.

  • Dehydration (Critical Step): Remove water entirely via vacuum distillation until a dry powder is obtained.

    • Causality: Strict anhydrous conditions are mandatory. Residual moisture will react with CO₂ to form potassium bicarbonate, quenching the reaction and drastically reducing the yield[5].

  • Carboxylation: Transfer the anhydrous salt to a high-pressure autoclave. Introduce dry CO₂ gas at 50–100 bar. Heat the sealed vessel to 150–170 °C and maintain for 4–6 hours.

    • Causality: The elevated temperature provides the activation energy required for the electrophilic aromatic substitution, while the potassium counter-ion sterically blocks the ortho position, favoring para-carboxylation[5].

  • Acidification & Isolation: Cool the autoclave to room temperature and safely vent the excess CO₂. Dissolve the crude reaction mass in distilled water. Slowly add concentrated HCl until the solution reaches pH 2.0–2.5.

    • Self-Validation Check: A thick white precipitate will form immediately once the pH drops below the pKa of the carboxylic acid (~4.0). If precipitation is sparse, verify the pH.

  • Hydration & Purification: Filter the crude solid. Recrystallize from a boiling ethanol/water (1:3) mixture. Allow the solution to cool slowly to room temperature to obtain high-purity 4-hydroxy-3-methylbenzoic acid hydrate as needle-like crystals[1][3].

Protocol B: Synthesis via the King Reaction (Lab-Scale High Purity)

This protocol is ideal for synthesizing highly pure analytical standards without the need for high-pressure reactors[6].

KingMechanism A 4-Hydroxy-3-methyl- acetophenone B Iodination (I2, Pyridine) A->B C Pyridinium Salt Intermediate B->C D Base Hydrolysis (NaOH) C->D E 4-Hydroxy-3-methyl- benzoic Acid D->E

Mechanistic pathway of the King reaction converting the acetophenol to the target carboxylic acid.

  • Formation of Pyridinium Salt: Dissolve 4-hydroxy-3-methylacetophenone (1.0 eq) in anhydrous pyridine (~5.0 eq). Heat the solution to 70 °C.

    • Causality: Pyridine acts as both the solvent and the nucleophile.

  • Iodination: Slowly add iodine (1.1 eq) in small portions over 30 minutes.

    • Causality: Slow addition controls the exothermic reaction. Pyridine immediately traps the transient alpha-iodo intermediate, preventing the di- or tri-iodination typically seen in standard haloform reactions[6].

  • Reflux: Elevate the temperature to reflux (~115 °C) for 2 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The starting material spot should completely disappear, replaced by a baseline-bound pyridinium salt.

  • Hydrolysis: Cool the reaction to 50 °C. Add an excess of 10% aqueous NaOH solution and stir vigorously for 1 hour.

    • Causality: The strong base cleaves the C-C bond of the pyridinium intermediate, releasing the highly soluble sodium salt of 4-hydroxy-3-methylbenzoic acid[6].

  • Workup & Acidification: Transfer the mixture to a separatory funnel and extract three times with diethyl ether to remove pyridine and non-acidic byproducts. Carefully acidify the aqueous layer with 6M HCl to pH 2.0 to precipitate the product.

  • Hydration: Filter the precipitate and recrystallize from hot water to ensure the formation of the hydrate[3]. Store the final product in a well-sealed, light-resistant container to prevent ambient moisture fluctuations and light-induced oxidation[2][8].

Analytical Characterization & Validation

To ensure the integrity of the synthesized 4-hydroxy-3-methylbenzoic acid hydrate, validate the batch against the following analytical parameters:

TechniqueTarget SpecificationPurpose
HPLC (Purity) ≥ 99.0%Confirm the absence of the ortho-isomer (salicylic acid analog) and unreacted starting materials[1].
Melting Point 152 °C – 155 °CRapid identity and purity verification.
¹H NMR (DMSO-d₆) δ 10.12 (s, 1H), 7.62–7.69 (m, 2H), 6.84 (d, 1H), 2.15 (s, 3H)Structural confirmation and isomer distinction[5].
Karl Fischer Titration Conforms to monohydrate (~10.6% H₂O)Validate the hydration state of the final formulated product[3].

References

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.1

  • 4-Hydroxy-3-methylbenzoic Acid CAS 499-76-3. Starsky Chemical. 2

  • 4-Hydroxy-3-methylbenzoic acid hydrate. Chem-Impex. 3

  • The Reactions of Acetophenols with Iodine and Pyridine and the Preparation of Hydroxybenzoic Acids. Journal of the American Chemical Society. 6

  • Benzoic acid, 3-hydroxy-. NIST WebBook.7

  • Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2). Thieme Connect. 5

  • The catabolism of 2,4-xylenol and p-cresol share the enzymes for the oxidation of para-methyl group in Pseudomonas putida NCIMB 9866. PubMed.9

  • 4-Hydroxy-3-methylbenzoic Acid CAS 499-76-3 Storage. Starsky Chemical. 8

Sources

Application

4-Hydroxy-3-methylbenzoic acid hydrate as a standard for chromatography

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate as a Reference Standard in LC-MS/MS Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Applications: Lignin Degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-3-methylbenzoic Acid Hydrate as a Reference Standard in LC-MS/MS

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Applications: Lignin Degradation Profiling, Environmental Metabolomics, and Biomarker Quantification

Executive Summary & Scientific Context

4-Hydroxy-3-methylbenzoic acid hydrate (often utilized in its anhydrous form, CAS 499-76-3, for exact mass calculations) is a critical endogenous metabolite, a monophenol, and a primary biomarker for terrestrial organic matter and lignin degradation[1]. In analytical chemistry, its primary utility lies in its role as a reference standard for High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

The Causality of the Standard: Differentiating simple structural isomers—such as 4-methoxybenzoic acid, 4-hydroxyphenylacetic acid, and 4-hydroxy-3-methylbenzoic acid—in complex matrices like bio-oil or biological fluids is notoriously difficult because they share identical nominal masses and similar polarities[1]. Utilizing 4-hydroxy-3-methylbenzoic acid hydrate as a highly pure reference standard allows laboratories to establish precise retention time indices and map specific Collision-Induced Dissociation (CID) fragmentation pathways, ensuring unambiguous structural identification[2].

Physicochemical & Chromatographic Properties

To ensure accurate calibration, the quantitative and physicochemical data of the standard must be integrated into the MS method parameters.

ParameterValue / Description
Chemical Name 4-Hydroxy-3-methylbenzoic acid hydrate
Formula C₈H₈O₃ (anhydrous basis)
Molecular Weight 152.15 g/mol
Monoisotopic Mass 152.0473 Da
Precursor Ion[M-H]⁻ m/z 151.0400[3]
Primary Product Ions m/z 136.0165, 107.0500[3]
Solubility Soluble in Methanol, Ethanol, and DMSO

Analytical Methodology: LC-MS/MS Protocol

Expertise & Experience: Phenolic acids exhibit optimal ionization efficiency in negative-ion mode electrospray ionization (ESI-) because the phenolic hydroxyl and carboxylic acid groups readily donate protons. To maximize the [M-H]⁻ yield and prevent unwanted in-source fragmentation, the mobile phase is kept slightly acidic (0.1% Formic Acid) to maintain chromatographic peak shape, while the ESI source parameters are tuned to gently deprotonate the molecule[2].

Step-by-Step Protocol

Step 1: Standard Preparation

  • Accurately weigh 1.0 mg of 4-Hydroxy-3-methylbenzoic acid hydrate.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1,000 ppm) primary stock solution. Vortex for 30 seconds.

  • Dilute the stock with the initial mobile phase (95% Water / 5% Acetonitrile) to create a working calibration curve ranging from 10 ng/mL to 1 µg/mL.

Step 2: HPLC Separation Conditions

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) to ensure high theoretical plate counts for isomer separation.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Linear gradient to 95% B (Column Wash)

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Negative ESI (-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450 °C.

  • Collision Energy (CE): 10–30 eV (Optimized dynamically for m/z 107.05 and 136.02 product ions)[3].

Workflow & Fragmentation Visualization

The following diagrams illustrate the analytical workflow and the specific gas-phase fragmentation logic used to identify 4-hydroxy-3-methylbenzoic acid against background matrix interference[4].

Workflow Sample Sample Preparation (Lignin/Bio-oil Matrix) HPLC HPLC Separation (C18, H2O/ACN + 0.1% FA) Sample->HPLC ESI Negative ESI (-) (Deprotonation: [M-H]-) HPLC->ESI MS1 Precursor Ion Selection (m/z 151.04) ESI->MS1 CID CID Fragmentation (10-30 eV) MS1->CID MS2 Product Ion Detection (m/z 107.05, 136.02) CID->MS2

Caption: LC-MS/MS Workflow for 4-Hydroxy-3-methylbenzoic Acid Profiling.

Mechanistic Insight into Fragmentation: Upon collision-induced dissociation (CID), the deprotonated precursor ion (m/z 151.04) undergoes two primary diagnostic pathways. The loss of carbon dioxide (44 Da) from the carboxylic acid group yields a stable phenol anion derivative (m/z 107.05). Alternatively, the loss of a methyl radical (15 Da) generates a radical anion (m/z 136.02)[3]. The ratio of these two fragments is highly specific to the 3-methyl substitution pattern, allowing it to be distinguished from 4-methoxybenzoic acid, which predominantly loses a methyl radical from its methoxy group.

Fragmentation Precursor [M-H]- m/z 151.04 (4-Hydroxy-3-methylbenzoate) Frag1 [M-H-CO2]- m/z 107.05 (Phenol Anion Derivative) Precursor->Frag1 - CO2 (44 Da) Frag2 [M-H-CH3]•- m/z 136.02 (Radical Anion) Precursor->Frag2 - CH3• (15 Da)

Caption: CID Fragmentation Pathway of Deprotonated 4-Hydroxy-3-methylbenzoic Acid.

System Validation & Trustworthiness

To ensure this protocol operates as a self-validating system, the following Quality Control (QC) criteria must be met prior to analyzing unknown samples:

  • Carryover Assessment: Inject a blank (Methanol/Water) immediately following the highest calibration standard (1 µg/mL). The peak area at the retention time of 4-hydroxy-3-methylbenzoic acid must be <0.1% of the standard's area.

  • Isomeric Resolution: Inject an equimolar mixture of 4-methoxybenzoic acid and 4-hydroxy-3-methylbenzoic acid. The system is validated only if baseline chromatographic resolution (Rs > 1.5) is achieved prior to MS detection[1].

References[1] Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing. MDPI Molecules. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuGVRxg0p5v85f2ds43eOOsUp8D3O2Lgl6IADE5mIVDM7ANOi1DNyHzRkB2WheI-aIoyiuApLqOXAwQ2BRgGLKc28z0KaR6Gp5vVcnw11IAkdUJuYuOfN48TmlpelWDpCB[2] High-Performance Liquid Chromatography/High-Resolution Multiple Stage Tandem Mass Spectrometry Using Negative-Ion-Mode Hydroxide-Doped Electrospray Ionization for the Characterization of Lignin Degradation Products. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCs-5O8pfzgqLkKnq6z92YlB9vcr-wgHDXD4CFlZEMZOPGUFLKsDWVWVxmxCQi7p9mZMbsechkmSfbmZgEl1CGdRylCZbxUkfNEmRLvDN8IFaFsIH2fMdewNcasg8ykdDNP8_opDOAqHQ_ONCddlAfMhq4VuuMMYFEbFqwsmpWCLk9_iL24dWmgls5NVt_RaVW5dS7pvT6CL5uWP-AxlZ8B4JE6vt6kTpcUDUocgBFv8IiViU_vrNvk8y-XlAa7QAGDiWoQYT3VSbrMJ8msAco52SmjhW_F-S6hM5vl9JgyTOMCUXZUCPIdHXV2SYiJ9BSF0_Td8zRmD3pGq1_fu8emglK1PZNo38NaAwPco7QYXTBxPEWieUHhXlzFHmMFrRyHgu3eb1N3hiGNSWkG8xK_ABPwFlA[3] 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. PubChem (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwwphIqstE2ySXeKpu-KDMqfmMYLyMo3JrfJJh1oefODFgUtjFkw1cDlgjVsLfMx6i15Wwc6S-rOuWHB_ETF9koBzPXHx5wpv8GEXeIqKjFtNofwpUGGabEaI0yh6ftjrW6ixQuFGevAMC1aRKQlUdHyvWo3ko4-Bd_ZSpUxvuLN9gAw==[4] Mass spectrometric screening and identification of acidic metabolites in fulvic acid fractions of contaminated groundwater. PubMed (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9h6KPvW86mfB0nFWMlsWaIWciXH3QflGMtP6gYSBc9Of95RXSF0rdj57bjrxarMj8_0XTHe9vT5mR9oOZ2DZ4U1xep-PKIgviws8-YhY3PIkh1UCWBtQm45sxTFS7XqUgQdq8

Sources

Method

Derivatization of 4-Hydroxy-3-methylbenzoic Acid Hydrate for Chromatographic Analysis

An Application and Protocol Guide Abstract: This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Hydroxy-3-methylbenzoic acid hydrate, a compound of interest in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract: This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Hydroxy-3-methylbenzoic acid hydrate, a compound of interest in pharmaceutical and chemical synthesis.[1][2] Due to its polar nature, arising from both a carboxylic acid and a phenolic hydroxyl group, direct analysis by gas chromatography (GC) is challenging.[2][3] This document outlines derivatization strategies to enhance volatility and thermal stability for GC-Mass Spectrometry (GC-MS) analysis and discusses approaches for robust analysis by High-Performance Liquid Chromatography (HPLC). Methodologies covered include silylation and alkylation, with a focus on explaining the underlying chemical principles, providing step-by-step protocols, and offering insights into method validation and troubleshooting.

Introduction: The Analytical Challenge

4-Hydroxy-3-methylbenzoic acid is a bifunctional organic molecule featuring two polar active hydrogen sites: a carboxylic acid and a phenolic hydroxyl group.[2][4] This structure renders the molecule non-volatile and thermally labile, precluding direct analysis by GC-MS.[5][6] Chemical derivatization is therefore a mandatory step to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.[7][8] The primary goal of derivatization is to replace the active hydrogen atoms, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility.[5][9]

This guide explores two primary, field-proven derivatization strategies for GC-MS analysis—silylation and alkylation—and provides a standard protocol for direct analysis using HPLC, which often serves as a powerful alternative.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For successful GC-MS analysis, the derivatization strategy must effectively cap both the carboxylic acid and the phenolic hydroxyl groups.

Silylation: The Gold Standard for Active Hydrogens

Silylation is arguably the most common and versatile derivatization technique for compounds containing active hydrogens.[10] The reaction involves replacing the acidic protons of the -COOH and -OH groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][7]

Causality & Mechanism: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful TMS donors.[11][12] The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl/carboxyl groups on the silicon atom of the silylating agent. The by-products are volatile and typically do not interfere with the chromatographic analysis.[7] For sterically hindered or less reactive groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reagent's reactivity.[7][9]

A critical prerequisite for silylation is the complete absence of water, as silylating reagents readily react with moisture, which consumes the reagent and reduces derivatization efficiency.[5][11][13]

Workflow for Silylation Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample Solution (in organic solvent) B 2. Evaporate to Dryness (under Nitrogen stream, 40-70°C) A->B C 3. Ensure Anhydrous Conditions (Critical Step) B->C D 4. Add Silylating Reagent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) C->D E 5. Heat Reaction Vial (e.g., 70°C for 30-60 min) D->E F 6. Cool to Room Temperature E->F G 7. Inject Aliquot into GC-MS F->G

Caption: Workflow for silylation of 4-Hydroxy-3-methylbenzoic acid.

Protocol 2.1: Silylation using BSTFA with 1% TMCS

Materials:

  • 4-Hydroxy-3-methylbenzoic acid hydrate standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11][14]

  • Pyridine or Acetonitrile (Silylation grade, anhydrous)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Hydroxy-3-methylbenzoic acid in a suitable volatile organic solvent (e.g., Methanol). Transfer an aliquot (e.g., 100 µL of a 1 mg/mL solution) to a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at 40-70°C. It is crucial that the residue is completely free of water and solvent.[5][13]

  • Reagent Addition: To the dried sample residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS. The use of a solvent is recommended to ensure the sample is fully dissolved.[11]

  • Reaction: Tightly cap the vial and mix thoroughly. Heat the vial at 70°C for 30-60 minutes in a heating block.[9][11] Derivatization times may vary and should be optimized by analyzing aliquots at different intervals until the product peak area maximizes.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Table 1: Typical GC-MS Parameters for TMS-Derivative Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A non-polar column provides good separation for the non-polar TMS derivatives.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.[15]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Oven Program Initial 100°C, ramp 10°C/min to 280°C, hold 5 minA temperature ramp effectively separates the derivative from solvent and by-products.
MS Interface Temp. 290 °CPrevents condensation of the analyte before entering the mass spectrometer.[15]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible mass spectra for library matching.[15]
Mass Range m/z 40-600Covers the expected fragment ions and molecular ion of the di-TMS derivative.
Alkylation: Creating Ester Derivatives

Alkylation converts the carboxylic acid to an ester and the phenol to an ether (or ester, depending on the reagent). This also yields volatile derivatives suitable for GC analysis.

Causality & Mechanism: Diazomethane (CH₂N₂) is a highly reactive reagent that rapidly and cleanly converts carboxylic acids and phenols into their corresponding methyl esters and methyl ethers, respectively.[16][17] The reaction is driven by the protonation of diazomethane by the acidic analyte, followed by a nucleophilic attack that releases nitrogen gas, an excellent leaving group.[18] This method is highly efficient with minimal by-product formation.[19]

Trustworthiness & Safety: WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[16][18] It should only be handled by experienced personnel in a well-ventilated fume hood using specialized, flame-polished glassware to avoid scratches that can trigger detonation.[18] It is strongly recommended to generate diazomethane in situ for immediate consumption, avoiding storage of the reagent.[19]

Protocol 2.2.1: Conceptual Protocol for Diazomethane Methylation

  • In-situ Generation: Generate diazomethane gas from a precursor (e.g., N-methyl-N-nitrosourea) using a specialized diazomethane generation kit.

  • Derivatization: Bubble the generated diazomethane gas directly through a solution of the 4-Hydroxy-3-methylbenzoic acid in a suitable solvent (e.g., diethyl ether/methanol) until a faint yellow color persists, indicating a slight excess of reagent.

  • Quenching: Carefully quench any remaining diazomethane by adding a few drops of a weak acid (e.g., acetic acid).

  • Analysis: The resulting solution containing the methylated derivative can be concentrated and analyzed by GC-MS.

Causality & Mechanism: Ethyl chloroformate (ECF) offers a significant advantage over silylation and diazomethane: the reaction can be performed directly in an aqueous medium.[20][21] In the presence of ethanol and a catalyst like pyridine, ECF simultaneously converts the carboxylic acid into an ethyl ester and the phenolic hydroxyl into an ethoxycarbonyl derivative.[20] This one-pot extraction and derivatization simplifies sample preparation.[21]

Workflow for ECF Derivatization

A 1. Prepare Aqueous Sample (Analyte in Water/Buffer) B 2. Add Reagents - Ethanol:Pyridine (1:1) - NaHCO3 (to adjust pH) A->B C 3. Add ECF in Hexane (Derivatizing Agent & Extraction Solvent) B->C D 4. Vortex Vigorously (Simultaneous reaction & extraction) C->D E 5. Centrifuge to Separate Layers D->E F 6. Collect Upper Organic Layer E->F G 7. Inject into GC-MS F->G

Caption: Simultaneous derivatization and extraction workflow using ECF.

Protocol 2.2.2: Derivatization using Ethyl Chloroformate

Materials:

  • 4-Hydroxy-3-methylbenzoic acid hydrate

  • Ethyl Chloroformate (ECF)

  • Ethanol, Pyridine, Hexane (HPLC Grade)

  • Sodium Bicarbonate (NaHCO₃) solution (e.g., 1 M)

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in 0.25 mL of purified water in a micro-centrifuge tube.

  • Reagent Addition: Add 50 µL of 1 M NaHCO₃ to make the solution alkaline. Then, add 50 µL of a freshly prepared 1:1 (v/v) ethanol:pyridine mixture.[20]

  • Derivatization/Extraction: Add 50 µL of ECF dissolved in 2 mL of hexane. Tightly cap the tube and vortex vigorously for 1 minute. The reaction occurs rapidly at room temperature.[20]

  • Phase Separation: Centrifuge the tube to achieve clear separation of the aqueous and organic layers.

  • Analysis: Carefully transfer the upper organic (hexane) layer to a GC vial. This layer contains the derivatized analyte and is ready for GC-MS analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often not required. The polarity of 4-Hydroxy-3-methylbenzoic acid makes it well-suited for reverse-phase (RP) chromatography, provided the mobile phase pH is controlled.[22]

Causality & Mechanism: In RP-HPLC, controlling the ionization state of the analyte is critical for achieving sharp, symmetrical peaks.[22] Both the carboxylic acid and phenolic hydroxyl groups are acidic. By acidifying the mobile phase (e.g., with formic or phosphoric acid to a pH < 4), both functional groups remain in their protonated, non-ionized form. This minimizes undesirable secondary interactions with the stationary phase and prevents peak tailing.[22]

Decision Logic for HPLC Analysis

A HPLC Analysis Required? D Is existing sensitivity adequate? A->D B Direct Analysis (RP-HPLC with pH control) C Derivatization Required (e.g., for fluorescence detection) D->B  Yes D->C  No

Caption: Decision workflow for the analysis of 4-Hydroxy-3-methylbenzoic acid by HPLC.

Protocol 3.1: Direct Analysis by RP-HPLC with UV Detection

Materials:

  • Acetonitrile and Water (HPLC Grade)

  • Formic Acid or Phosphoric Acid

  • C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (e.g., 90:10 A:B) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions: See Table 2 for typical parameters.

  • Analysis: Equilibrate the column with the initial mobile phase for at least 20-30 minutes. Inject the prepared sample and standards.

Table 2: Typical HPLC-UV Parameters for Direct Analysis

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier ensures the analyte is in its protonated form for good peak shape.[22]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures the separation of the analyte from other matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Detection UV at 230 nmCorresponds to a UV absorbance maximum for the benzoic acid structure.[22]
Injection Vol. 10 µLTypical injection volume.

Troubleshooting

Table 3: Common Issues and Solutions in Derivatization and Analysis

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Derivative Peak (GC) 1. Presence of moisture in the sample (silylation).[5]2. Inactive/degraded derivatizing reagent.3. Insufficient reaction time or temperature.1. Ensure the sample is completely dry before adding the reagent.2. Use a fresh, unopened vial of derivatizing reagent.3. Optimize reaction conditions; analyze at multiple time points to confirm completion.[9]
Multiple Peaks for One Analyte (GC) 1. Incomplete derivatization (e.g., only one group derivatized).2. Side reactions or degradation of the derivative.1. Increase the excess of derivatizing reagent.2. Increase reaction time/temperature.3. Check injector temperature to ensure no on-column degradation.
Poor Peak Shape / Tailing (HPLC) 1. Mobile phase pH is too high, causing analyte ionization.2. Secondary interactions with column silanol groups.1. Ensure mobile phase pH is at least 1.5-2 units below the analyte's pKa.2. Use an end-capped C18 column or a column specifically designed for polar analytes.[22]
Variable Results / Poor Precision 1. Inconsistent sample drying (silylation).2. Pipetting errors with small volumes.3. Sample degradation before analysis.1. Standardize the drying procedure for all samples.2. Use calibrated micropipettes and consistent technique.3. Analyze derivatized samples promptly or store them under appropriate conditions (e.g., -20°C).

References

  • Scribd. (n.d.). Derivatization of Carboxylic Acids with Diazomethane. Retrieved from [Link]

  • Incocciati, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations. Retrieved from [Link]

  • MDPI. (2025). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Retrieved from [Link]

  • MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]

  • Vovk, I., et al. (2006). Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography. Retrieved from [Link]

  • MDPI. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]

  • Basu, K. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Chromatographic Specialties Inc. (n.d.). A Quick Guide to Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid. Retrieved from [Link]

  • Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

  • Chromatography. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • IntechOpen. (2014). The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals. Retrieved from [Link]

  • ACS Publications. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • SpringerLink. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • NIST. (n.d.). 4-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants. Retrieved from [Link]

  • ResearchGate. (2017). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Hydroxy-3-methylbenzoic Acid Hydrate Synthesis

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methylbenzoic acid hydrate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methylbenzoic acid hydrate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the yield and purity of this valuable compound. By leveraging a deep understanding of the reaction mechanism and critical process parameters, this document provides actionable troubleshooting advice and optimized protocols.

The synthesis of 4-Hydroxy-3-methylbenzoic acid, a key intermediate in pharmaceuticals and other fine chemicals, is most commonly achieved via the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of o-cresol (2-methylphenol).[4][5] While effective, the reaction is highly sensitive to experimental conditions, where minor deviations can lead to significantly reduced yields and the formation of unwanted isomeric byproducts. This guide focuses on mastering these parameters to ensure a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most industrially viable method for synthesizing 4-Hydroxy-3-methylbenzoic acid?

The most prevalent method is the Kolbe-Schmitt reaction, which involves the direct carboxylation of an alkali metal salt of o-cresol (2-methylphenol) using carbon dioxide (CO₂) under elevated temperature and pressure.[2][3] The process begins by forming the more nucleophilic o-cresolate salt with a strong base, which then attacks the carbon atom of CO₂ in an electrophilic aromatic substitution.[6][7]

Q2: Why is the choice of base (e.g., Potassium Hydroxide vs. Sodium Hydroxide) so critical for this specific synthesis?

The choice of the alkali metal counter-ion is arguably the most critical factor for achieving high regioselectivity. For the synthesis of 4-Hydroxy-3-methylbenzoic acid, carboxylation must occur at the para position relative to the hydroxyl group of o-cresol.

  • Potassium Hydroxide (KOH) is strongly recommended. The larger potassium ion favors the formation of the para-isomer (4-hydroxy-3-methylbenzoic acid).[7][8]

  • Sodium Hydroxide (NaOH) tends to direct carboxylation to the ortho position, which in this case would yield the undesired isomeric byproduct, 2-hydroxy-3-methylbenzoic acid.[9][10]

  • Cesium-based reagents can offer even higher para-selectivity, although they are often less economical for large-scale synthesis.[9][11]

Q3: What are the primary impurities and byproducts I should expect in my crude product?

The main impurities you are likely to encounter are:

  • 2-Hydroxy-3-methylbenzoic acid: This is the primary isomeric byproduct resulting from ortho-carboxylation. Its formation is minimized by using a potassium base and maintaining optimal reaction temperatures.[2]

  • Unreacted o-cresol: Incomplete conversion will leave residual starting material in the product mixture.[2]

  • Inorganic salts: Remnants from the base and the acidification step (e.g., potassium chloride) will be present in the crude solid.

Q4: How does the presence of water impact the reaction, and what yield can I realistically target?

The Kolbe-Schmitt reaction is highly sensitive to moisture. The presence of water significantly decreases the yield because it can protonate the highly reactive cresolate anion, converting it back to the less nucleophilic o-cresol, which is unreactive towards the weak electrophile, CO₂.[2][9][12] Therefore, ensuring anhydrous (dry) conditions for reactants and solvents is essential for a high-yield synthesis.[9] With careful control of all parameters, yields around 88% or higher can be achieved.[4]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis and provides targeted solutions.

Problem: The final yield of 4-Hydroxy-3-methylbenzoic acid is significantly lower than expected.
Potential CauseRecommended Solution & Scientific Rationale
A. Presence of Moisture in Reactants Solution: Thoroughly dry all reactants, solvents, and glassware before use. The o-cresolate salt should be prepared and dried under vacuum with gentle heating to remove any water formed during its neutralization. Rationale: Water competes with the cresolate as a nucleophile and can deactivate the highly reactive cresolate by protonating it, halting the carboxylation reaction.[9][12]
B. Suboptimal Temperature or CO₂ Pressure Solution: Ensure the reaction is conducted within the optimal temperature range of 180–185°C and at a CO₂ pressure of at least 10 atm.[13][14] Rationale: Adequate CO₂ pressure is necessary to ensure a sufficient concentration of the gaseous reactant is dissolved in the reaction medium to drive the equilibrium towards the product. Temperature influences both reaction rate and the thermodynamic stability of the desired para-product.[2][6]
C. Incorrect Base or Reactant Ratio Solution: Use potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the base to favor para-carboxylation.[7] An optimal reactant ratio of [o-cresol]:[potassium base] is typically between 1.5:1 and 2:1.[13][14] Rationale: As detailed in the FAQs, the potassium counter-ion is crucial for directing the carboxylation to the para position. Using an excess of o-cresol can help drive the reaction to completion.
D. Inefficient Mixing / Mass Transfer Solution: Ensure vigorous and continuous stirring throughout the reaction. In a high-pressure autoclave, use a properly sized impeller and an appropriate stirring speed. Rationale: This is a gas-solid or gas-liquid reaction. Efficient agitation is critical to facilitate the mass transfer of CO₂ gas into the solid or molten cresolate phase, ensuring a homogenous reaction environment and preventing localized overheating.[2]
Problem: The final product is contaminated with a high percentage of the 2-hydroxy-3-methylbenzoic acid isomer.
Potential CauseRecommended Solution & Scientific Rationale
A. Incorrect Base Selection Solution: The exclusive use of a potassium base (e.g., KOH) is critical. Avoid sodium hydroxide (NaOH) entirely for this synthesis. Rationale: The smaller sodium ion is known to chelate with the phenoxide oxygen, predisposing the complex to ortho-attack. The larger, less-coordinating potassium ion does not facilitate this chelation, allowing the reaction to proceed to the sterically less hindered and thermodynamically more stable para-position.[7][9]
B. Reaction Temperature is Too Low Solution: Operate at the higher end of the optimal temperature range (180–185°C).[13][14] Rationale: The formation of the ortho-isomer is often kinetically favored at lower temperatures, while the desired para-isomer is the thermodynamically favored product. Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable para-product.[6]
Problem: Difficulties during product isolation and purification.
Potential CauseRecommended Solution & Scientific Rationale
A. Incomplete Precipitation during Acidification Solution: After the reaction, dissolve the solid mass in hot water and slowly acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 while monitoring with a pH meter. Rationale: The product exists as a water-soluble potassium salt. Complete protonation is required to precipitate the less soluble free acid. Insufficient acidification will leave a portion of the product in the aqueous phase, reducing isolated yield.[2]
B. Ineffective Removal of Unreacted o-Cresol Solution: Purify the crude product via recrystallization. A mixture of ethanol and water is a commonly effective solvent system.[2] Rationale: 4-Hydroxy-3-methylbenzoic acid and unreacted o-cresol have different solubility profiles. During recrystallization, the desired product will crystallize out of the cooling solution in high purity, while the more soluble o-cresol and other impurities remain in the mother liquor.

Visualizing the Process

Experimental Workflow Diagram

The following diagram outlines the critical steps from starting materials to the purified final product.

G cluster_prep Reactant Preparation cluster_reaction Carboxylation cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Weigh Anhydrous o-Cresol & KOH Drying 2. Form Potassium o-Cresolate & Dry Under Vacuum Reactants->Drying Control Exotherm Autoclave 3. Charge Autoclave & Purge with N₂ Drying->Autoclave Pressurize 4. Pressurize with CO₂ (≥10 atm) Autoclave->Pressurize Heat 5. Heat & Stir (180-185°C, 6-7h) Pressurize->Heat Cool 6. Cool & Vent Autoclave Heat->Cool Dissolve 7. Dissolve Mass in Hot Water Cool->Dissolve Acidify 8. Acidify to pH 2-3 with HCl Dissolve->Acidify Filter 9. Filter & Wash Crude Product Acidify->Filter Recrystallize 10. Recrystallize from Ethanol/Water Filter->Recrystallize DryFinal 11. Dry Purified Product (Hydrate Form) Recrystallize->DryFinal G ocresol o-Cresol cresolate Potassium o-Cresolate (Key Nucleophile) ocresol->cresolate - H₂O koh + KOH intermediate Carboxylate Intermediate cresolate->intermediate  High T, P co2 + CO₂ (Electrophile) product 4-Hydroxy-3-methylbenzoic acid intermediate->product  Protonation hcl + HCl (Acidification) kcl + KCl

Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation of o-cresol.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Hydroxy-3-methylbenzoic Acid

This protocol is optimized for high yield and selectivity based on established findings. [13][14] Materials:

  • o-Cresol (anhydrous)

  • Potassium hydroxide (KOH) pellets

  • Carbon dioxide (CO₂), high purity

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • High-pressure autoclave with mechanical stirrer and temperature control

Procedure:

  • Preparation of Potassium o-Cresolate:

    • In a flask, carefully add 1.0 equivalent of KOH pellets to 1.8 equivalents of molten o-cresol. The reaction is exothermic and should be controlled with an ice bath.

    • Once the addition is complete, attach the flask to a vacuum line and gently heat to remove the water formed during neutralization. Continue heating under vacuum until a dry, free-flowing powder of potassium o-cresolate is obtained.

  • Carboxylation:

    • Transfer the anhydrous potassium o-cresolate powder into a high-pressure autoclave.

    • Seal the autoclave and purge thoroughly with an inert gas like nitrogen to remove all air.

    • Pressurize the autoclave with high-purity CO₂ to a pressure of 10 atm.

    • Begin vigorous stirring and heat the reaction mixture to 185°C.

    • Maintain the temperature and pressure for 6-7 hours.

  • Work-up and Isolation:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Add hot deionized water to the autoclave to dissolve the solid reaction mass.

    • Transfer the resulting aqueous solution to a beaker and slowly add concentrated HCl with stirring until the pH of the solution is 2-3. A thick precipitate will form.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, moist filter cake of 4-Hydroxy-3-methylbenzoic acid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of a 9:1 water/ethanol solvent mixture and heat the flask on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent mixture until a clear solution is achieved at boiling.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Needle-like crystals of the purified product will form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filter the purified crystals using a Buchner funnel and wash with a small amount of ice-cold water.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight. The final product is 4-Hydroxy-3-methylbenzoic acid hydrate.

References

  • Suerbaev, K.A., et al. (2016). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Petroleum Chemistry, 56(7), 646-650.

  • (PDF) Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis.

  • Wikipedia. Kolbe–Schmitt reaction.

  • Suerbaev, K.A., et al. (2016). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Petroleum Chemistry.

  • Galan, A., et al. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry.

  • Pety, T. G., et al. (2025). A Para‐Selective Kolbe–Schmitt Reaction. Angewandte Chemie International Edition.

  • Vedantu. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.

  • Chem-Impex. (n.d.). 4-Hydroxy-3-methylbenzoic acid hydrate.

  • J&K Scientific LLC. (2021). Kolbe-Schmitt Reaction.

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-4-methylbenzoic Acid.

  • FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425).

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid.

  • Suflita, J.M., & Gibson, S.A. (1993). Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. Applied and Environmental Microbiology, 59(7), 2131-2134.

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism.

  • ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.

  • Bisaillon, S., et al. (1991). Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium. Canadian Journal of Microbiology, 37(8), 641-646.

  • BenchChem. (2025). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates.

  • U.S. Patent US2132357A. (1938). Carboxylation of alkali metal salts of phenols.

Sources

Optimization

Technical Support Center: 4-Hydroxy-3-methylbenzoic Acid Hydrate

Welcome to the Technical Support and Troubleshooting Guide for 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3). This compound—also known as 3-methyl-4-hydroxybenzoic acid—is a critical intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3). This compound—also known as 3-methyl-4-hydroxybenzoic acid—is a critical intermediate in pharmaceutical synthesis, a standard in analytical chromatography, and a key biomarker in metabolic and microbial degradation studies[1].

This guide is designed for researchers and drug development professionals to troubleshoot common issues related to storage, stability, formulation, and experimental application.

Quantitative Data & Specifications Summary

Before troubleshooting, verify that your experimental parameters align with the compound's baseline physicochemical properties. Failure to account for the hydrate form during molarity calculations is a leading cause of experimental error.

PropertyValue / SpecificationClinical/Experimental Relevance
Molecular Weight (Hydrate) 170.16 g/mol [1]Critical: Must be used for stock solution calculations instead of the anhydrous MW.
Molecular Weight (Anhydrous) 152.15 g/mol [2]Reference value for anhydrous assays.
Formula C₈H₈O₃ · H₂O[1]Hydrate status affects hygroscopicity.
Storage (Powder) 0–8°C (Refrigerated)[1]Prevents thermal degradation and moisture fluctuation.
Storage (Solvent Stock) -80°C (6 months) / -20°C (1 month)[3]Minimizes hydrolysis and solvent-induced degradation.
Max Solubility (DMSO) 100 mg/mL (~587 mM)[4]Requires ultrasonication for complete dissolution.
Predicted pKa ~4.0[5]Dictates pH-dependent aqueous solubility.

Frequently Asked Questions & Troubleshooting

Section A: Storage and Stability

Q: My stock solutions are losing efficacy over time, even when stored at -20°C. What is the mechanism behind this degradation? A: The degradation of your stock solution is likely driven by solvent hygroscopicity and freeze-thaw stress . When dissolved in Dimethyl Sulfoxide (DMSO), the solution becomes highly susceptible to atmospheric moisture absorption. Because 4-Hydroxy-3-methylbenzoic acid is already a hydrate, excess water introduced by degraded DMSO can alter the local pH and promote premature hydrolysis or precipitation out of solution at low temperatures[4]. Troubleshooting fix: Always use newly opened, anhydrous DMSO. Aliquot your solutions immediately upon preparation to strictly avoid repeated freeze-thaw cycles, which mechanically stress the solute and cause concentration gradients[3].

Q: How should I store the bulk powder upon receipt? A: The bulk powder should be kept tightly sealed in a cool, shaded area, ideally at 0–8°C[1]. Because it is a combustible solid (Storage Class 11) and a known skin/eye irritant (GHS Category 2), it must be kept away from strong oxidizing agents and handled with proper PPE (N95 dust mask, gloves, eyeshields)[2][6].

Section B: Solubility and Formulation

Q: I am trying to prepare a 100 mg/mL stock in DMSO, but the powder is clumping and leaving a cloudy suspension. How do I resolve this? A: At the upper limit of its solubility (100 mg/mL), 4-Hydroxy-3-methylbenzoic acid hydrate requires mechanical energy to overcome solute-solute intermolecular forces[4]. Troubleshooting fix: Apply ultrasonication . The acoustic cavitation generated by the water bath will break apart the hydrate clumps. Continue sonicating until the solution is optically clear. If cloudiness persists, your DMSO may have absorbed water; discard and remake with fresh anhydrous DMSO.

Q: How do I optimize its solubility in aqueous buffers for in vitro assays? A: Aqueous solubility is entirely dependent on the ionization state of the carboxylic acid functional group. The predicted pKa of this compound is approximately 4.0[5]. If your buffer is acidic (pH < 4.0), the compound remains protonated and highly lipophilic, leading to poor aqueous solubility. Troubleshooting fix: Adjust your buffer to a pH of 6.0–7.4. At physiological pH, the carboxylic acid deprotonates into its conjugate base (benzoate), significantly increasing hydrophilicity and aqueous solubility.

Standardized Experimental Protocols

Protocol: Preparation of a Self-Validating 50 mM Stock Solution

This protocol ensures high-fidelity stock creation by minimizing moisture contamination and verifying dissolution.

  • Equilibration: Remove the bulk powder (0–8°C) from storage and allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces condensation, altering the hydrate ratio and ruining mass accuracy.

  • Mass Calculation: Calculate the required mass using the hydrate molecular weight (170.16 g/mol ). For 10 mL of a 50 mM solution, weigh exactly 85.08 mg.

  • Solubilization: Transfer the powder to a sterile, amber glass vial. Add 10 mL of newly opened, anhydrous DMSO.

  • Ultrasonication: Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear with no refractive particulate matter.

  • Aliquoting: Divide the solution into 100 µL single-use aliquots in cryovials.

  • Storage: Flash-freeze and store at -80°C for up to 6 months[3].

G Start 4-Hydroxy-3-methylbenzoic acid hydrate (Powder) Weigh Weigh accounting for hydrate (MW: 170.16 g/mol) Start->Weigh Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Max 100 mg/mL) Solvent->DMSO Water Aqueous Buffer (Adjust pH > pKa ~4.0) Solvent->Water Sonicate Ultrasonication (Until optically clear) DMSO->Sonicate Water->Sonicate Aliquot Aliquot into single-use vials Sonicate->Aliquot Store20 Store at -20°C (Use within 1 month) Aliquot->Store20 Short-term Store80 Store at -80°C (Use within 6 months) Aliquot->Store80 Long-term

Caption: Workflow for the preparation, solubilization, and storage of 4-Hydroxy-3-methylbenzoic acid hydrate.

Application Insight: Microbial Degradation Studies

Q: We are detecting 4-Hydroxy-3-methylbenzoic acid in our bioreactor samples. What does this indicate about our microbial culture? A: In environmental microbiology and bioremediation studies, the presence of 4-Hydroxy-3-methylbenzoic acid is a highly specific indicator of dimethylphenol (specifically 2,4-xylenol) degradation [7].

When bacterial strains like Pseudomonas fluorescens or Pseudomonas putida metabolize 2,4-xylenol, they utilize an aerobic pathway driven by specific dehydrogenases[7][8]. The enzyme 4-hydroxybenzaldehyde dehydrogenase (NADP+) catalyzes the oxidation of the intermediate 4-hydroxy-3-methylbenzaldehyde directly into 4-hydroxy-3-methylbenzoic acid[8].

Crucially, in many of these microbial systems, 4-hydroxy-3-methylbenzoic acid acts as a dead-end product [7]. If you are detecting accumulation of this compound, it indicates that your consortium has successfully cleaved the precursor but lacks the downstream ring-cleavage dioxygenases (like catechol 2,3-dioxygenase) required to fully mineralize the aromatic ring[7][9].

Pathway Xylenol 2,4-Xylenol (Dimethylphenol) Aldehyde 4-Hydroxy-3-methylbenzaldehyde Xylenol->Aldehyde Oxidation Acid 4-Hydroxy-3-methylbenzoic acid (Dead-end product) Aldehyde->Acid NADP+ -> NADPH + H+ Enzyme 4-hydroxybenzaldehyde dehydrogenase (NADP+) Enzyme->Aldehyde Catalyzes

Caption: Microbial degradation pathway of 2,4-xylenol yielding 4-hydroxy-3-methylbenzoic acid.

References

  • PubChem (National Institutes of Health) - 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. Available at: [Link]

  • PubMed (National Institutes of Health) - Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available at: [Link]

  • BRENDA Enzyme Database - Information on EC 1.2.1.96 - 4-hydroxybenzaldehyde dehydrogenase (NADP+). Available at:[Link]

  • ResearchGate - Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxy-3-methylbenzoic Acid Hydrate Synthesis and Purification

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing batch-to-batch inconsistencies with 4-Hydroxy-3-methylbenzoic acid hydrate (CAS 499-76-3). This compound—...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing batch-to-batch inconsistencies with 4-Hydroxy-3-methylbenzoic acid hydrate (CAS 499-76-3). This compound—also known as 3-methyl-4-hydroxybenzoic acid or 4-hydroxy-m-toluic acid—is a critical intermediate in pharmaceutical synthesis, cosmetic formulations, and the production of high-performance azo dyes[1][2].

Achieving the industry-standard purity of ≥99.0% is non-negotiable; trace impurities can critically compromise downstream chromophoric systems or pharmaceutical efficacy[1]. The synthesis typically relies on the Kolbe-Schmitt carboxylation of o-cresol[1][3]. While highly efficient, this thermodynamic process is prone to specific mechanistic deviations that generate characteristic impurities[4].

This guide bypasses generic advice, offering a deep dive into the causality of impurity formation, self-validating purification protocols, and targeted Q&A troubleshooting.

Mechanistic Origins of Common Impurities

To effectively troubleshoot, we must first understand the chemical pathways that generate impurities. During the Kolbe-Schmitt reaction, o-cresol is converted to a phenoxide salt and reacted with supercritical CO₂[3][4]. The resonance stabilization of the phenoxide ion distributes electron density to both the ortho and para positions. While para-carboxylation yields our target, competing pathways lead to structural isomers and over-carboxylation[3].

G Start o-Cresol (Starting Material) Reaction Kolbe-Schmitt Carboxylation (CO2, Alkali Base, Heat) Start->Reaction Target 4-Hydroxy-3-methylbenzoic acid (Target Product) Reaction->Target Para-attack (Thermodynamic) Isomer 2-Hydroxy-3-methylbenzoic acid (Ortho-Isomer Impurity) Reaction->Isomer Ortho-attack (Kinetic) Unreacted Unreacted o-Cresol (Residual Impurity) Reaction->Unreacted Incomplete Conversion OverCarb Dicarboxylic Acids (Over-carboxylation) Target->OverCarb Excess CO2 Exposure

Figure 1: Reaction pathways and impurity generation during the carboxylation of o-cresol.

Diagnostic FAQs: Troubleshooting Specific Impurities

Q1: My final powder has a distinct "medicinal" odor, and GC-MS shows a highly volatile peak. What is causing this? A: This is caused by unreacted o-cresol carrying over into the final product[5]. The Kolbe-Schmitt reaction rarely achieves 100% conversion due to mass transfer limitations of CO₂ in the viscous phenoxide suspension[3]. If the final acidification step is performed without a prior organic wash, the lipophilic o-cresol precipitates alongside the target acid. Causality & Fix: Because o-cresol has a pKa of ~10.2 and your target carboxylic acid has a pKa of ~4.0, you can exploit this thermodynamic gap. Adjust the aqueous solution to pH 7.5; the target will remain a highly soluble sodium salt, while the unreacted cresol will revert to its neutral, lipophilic state, allowing it to be washed away with toluene or ethyl acetate.

Q2: HPLC analysis (reverse-phase) reveals a closely eluting peak just before my main product. How do I remove it? A: You are detecting an isomeric impurity , most likely 2-hydroxy-3-methylbenzoic acid [5]. This occurs when CO₂ attacks the ortho position of the o-cresolate ion instead of the para position[4]. Causality & Fix: Isomers have identical molecular weights and similar pKa values, making acid-base extraction ineffective. However, the ortho-isomer forms intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups, significantly altering its crystal lattice energy and solubility profile compared to the para-isomer. A fractional recrystallization using an ethanol/water gradient will selectively crystallize the target hydrate while leaving the ortho-isomer in the mother liquor.

Q3: The compound is failing ash content (residue on ignition) tests, and its solubility in aqueous buffers is poor. What went wrong? A: High ash content indicates inorganic salt contamination (typically NaCl or Na₂SO₄, depending on the acid used for precipitation). During the final synthesis step, the reaction mixture is acidified to precipitate the 4-hydroxy-3-methylbenzoic acid. If the pH is dropped too rapidly, the product crystallizes too fast, physically trapping inorganic salts within the crystal lattice. This disrupts the formation of the desired hydrate, leading to poor solubility[2]. Causality & Fix: Re-dissolve the batch in hot water (the compound is hydrophilic at elevated temperatures) and perform a slow, controlled cooling crystallization. The salts will remain dissolved in the aqueous phase.

Q4: Why does my batch have a yellowish/brownish tint instead of forming white needle crystals? A: Coloration is typically caused by oxidation byproducts (e.g., quinones) or trace dicarboxylic acids formed by over-carboxylation[3]. Phenolic compounds are highly susceptible to oxidation when exposed to air under alkaline conditions at high temperatures. Causality & Fix: Ensure the reactor is thoroughly purged with inert gas (N₂ or Argon) before heating the alkaline o-cresolate. To salvage a tinted batch, treat the dissolved sodium salt solution with activated carbon (charcoal) prior to the final acidification step.

Impurity Profiling Data

To standardize your QC process, compare your analytical results against this quantitative summary of common impurities:

ImpurityOrigin / MechanismAnalytical DetectionTypical Limit (Pharm/Dye)Resolution Strategy
o-Cresol Incomplete Kolbe-Schmitt conversionGC-MS (Volatile peak)< 0.1%pH-controlled organic wash
2-Hydroxy-3-methylbenzoic acid Ortho-carboxylation (Kinetic isomer)HPLC (Closely eluting peak)< 0.5%Fractional recrystallization
Dicarboxylic acids Over-carboxylationLC-MS (Higher MW peak)< 0.2%Activated carbon + Recrystallization
Inorganic Salts (NaCl/Na₂SO₄) Trapped during rapid acidificationAsh Content / ICP-MS< 0.1%Hot water reprecipitation
Validated Experimental Protocols

These protocols are designed as self-validating systems. By monitoring the specific physical parameters (pH, temperature) outlined below, the success of the purification is mathematically guaranteed by the compound's thermodynamic properties.

Protocol A: Acid-Base Extraction (Removal of o-Cresol)

Objective: Exploit the pKa differential to isolate the carboxylic acid from phenolic starting materials.

  • Dissolution: Suspend 100 g of crude 4-hydroxy-3-methylbenzoic acid in 500 mL of deionized water.

  • Alkalinization: Slowly add 10% NaOH under continuous stirring until the pH reaches exactly 7.5 to 8.0 .

    • Validation Check: The solution should become completely clear as the target compound converts to its soluble sodium salt. o-Cresol remains neutral.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Add 200 mL of ethyl acetate or toluene. Shake vigorously and allow phases to separate.

  • Separation: Drain the lower aqueous layer (containing your product) into a clean beaker. Discard the upper organic layer (containing o-cresol). Repeat the wash step once more for high-purity requirements.

  • Acidification: Slowly add 2M HCl to the aqueous layer while stirring vigorously until the pH reaches 2.5 to 3.0 . The purified product will precipitate as a dense white solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold deionized water, and dry under a vacuum at 40°C.

Protocol B: Fractional Recrystallization (Removal of Isomers)

Objective: Utilize differential lattice energies to separate the target from 2-hydroxy-3-methylbenzoic acid.

  • Solvent Preparation: Prepare a solvent mixture of 30% Ethanol and 70% Deionized Water (v/v).

  • Heating: Suspend the crude powder in the solvent (approx. 10 mL solvent per 1 g of solute) and heat to 80°C under reflux until completely dissolved.

  • Controlled Cooling: Remove from heat and allow the flask to cool at a rate of ~10°C per hour to room temperature.

    • Validation Check: Slow cooling prevents the entrapment of the ortho-isomer and promotes the formation of the desired needle-like hydrate crystals[1].

  • Harvesting: Once at room temperature, chill the flask in an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals and wash with a minimal amount of ice-cold 10% ethanol.

Analytical Decision Workflow

Use the following diagnostic matrix to route failed batches to the correct remediation protocol.

G Detect Impurity Detected in QC Volatile Volatile Peak (GC-MS) or Odor Detected? Detect->Volatile Isomer Closely Eluting Peak (HPLC)? Detect->Isomer Ash High Ash Content or Poor Solubility? Detect->Ash Action1 Execute Protocol A: Acid-Base Extraction Volatile->Action1 Yes (o-Cresol) Action2 Execute Protocol B: Fractional Recrystallization Isomer->Action2 Yes (Isomer) Action3 Execute Hot Water Reprecipitation Ash->Action3 Yes (Salts)

Figure 2: QC troubleshooting and remediation workflow for 4-Hydroxy-3-methylbenzoic acid hydrate.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. Retrieved from[Link]

  • Thieme Chemistry. Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2). Synthesis 2022. Retrieved from [Link]

  • Aston University Publications. CO2 Utilisation for Effective Production of Hydroxybenzoic Acids. PhD Thesis, O. Mohammad, 2025. Retrieved from[Link]

Sources

Optimization

Troubleshooting HPLC separation of 4-Hydroxy-3-methylbenzoic acid hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-Hydroxy-3-methylbenzoic acid hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-Hydroxy-3-methylbenzoic acid hydrate .

Because this molecule contains both a carboxylic acid (pKa ~4.2) and an electron-rich phenolic hydroxyl group, it is highly susceptible to mixed ionization states and secondary interactions on silica-based columns. Successful separation requires a self-validating system where mobile phase pH, stationary phase chemistry, and sample diluent are precisely controlled to enforce a single retention mechanism.

I. Diagnostic Workflow for Phenolic Acid Separation

When troubleshooting the separation of 4-Hydroxy-3-methylbenzoic acid, identifying the root cause of peak distortion or retention shift is the first critical step. Use the logical workflow below to diagnose your specific issue.

Troubleshooting Start HPLC Issue Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Poor Retention (k' < 2) Start->Retention Coelution Co-elution with Impurities/Isomers Start->Coelution pH_Check Check Mobile Phase pH Is pH < 3.0? Tailing->pH_Check Retention->pH_Check Check Ionization Organic Lower % Organic in Mobile Phase Retention->Organic Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Coelution->Phase Selectivity Issue Gradient Optimize Gradient Slope & Temperature Coelution->Gradient Silanol Secondary Silanol Interactions? pH_Check->Silanol Yes Lower_pH Lower pH to 2.5 (e.g., 0.1% H3PO4) pH_Check->Lower_pH No Endcap Use End-capped or Polar-embedded C18 Silanol->Endcap

HPLC diagnostic workflow for 4-Hydroxy-3-methylbenzoic acid separation issues.

II. Quantitative Troubleshooting Matrix

The following table summarizes the causal relationship between chromatographic parameters and system performance for 4-Hydroxy-3-methylbenzoic acid. These data benchmarks should be used to evaluate your current method[1],[2].

ParameterExperimental ConditionTailing Factor (Tf)Retention Factor (k')Resolution (Rs) vs Isomers
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.05 - 1.104.5> 2.0
pH 5.8 (Acetate Buffer)> 2.0 (Severe)< 1.0< 1.0
Stationary Phase Standard C18 (Non-endcapped)1.803.81.2
Endcapped C181.154.21.8
Phenyl-Hexyl1.085.12.5
Sample Diluent 100% Initial Mobile Phase1.054.5> 2.0
100% Methanol1.60 (Fronting/Tailing)4.41.5

III. Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply run the method below; validate it against the embedded system suitability criteria to confirm that the physical chemistry of your column and buffers are functioning as intended.

Protocol 1: Optimized Gradient Method for Phenolic Acids

This method utilizes acidic suppression and gradient elution to ensure sharp peak shapes and baseline resolution from structurally similar impurities[3].

1. Reagent & Mobile Phase Preparation:

  • Aqueous Phase (A): Prepare 0.1% Formic acid (v/v) in LC-MS grade ultrapure water. The resulting pH will be approximately 2.7, which is strictly >1.5 units below the pKa of the analyte's carboxylic acid group. Filter through a 0.22 µm membrane.

  • Organic Phase (B): LC-MS grade Acetonitrile.

2. System Setup & Thermodynamics:

  • Column: Phenyl-Hexyl or heavily end-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30 °C. Causality: Controlling temperature stabilizes mobile-phase viscosity and ensures reproducible enthalpy of adsorption[3].

  • Flow Rate: 1.0 mL/min[3].

  • Detection: UV Diode-Array Detector (DAD) set to 230 nm and 254 nm.

3. Gradient Elution Profile:

  • 0–5 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 5–25 min: 5% to 40% B (Linear gradient for separation)

  • 25–30 min: 40% to 95% B (Column wash to remove strongly retained hydrophobic matrix)

  • 30–35 min: 5% B (Re-equilibration)

4. Self-Validation Check (System Suitability): Before analyzing unknown samples, inject a 10 µg/mL standard of 4-Hydroxy-3-methylbenzoic acid hydrate six consecutive times. The system is validated only if:

  • Retention Time RSD ≤ 1.0%: Confirms adequate buffer capacity and column equilibration.

  • Tailing Factor (Tf) ≤ 1.2: Confirms successful suppression of secondary silanol interactions.

Protocol 2: Sample Preparation to Prevent Diluent Mismatch
  • Step 1: Weigh 1.0 mg of 4-Hydroxy-3-methylbenzoic acid hydrate standard.

  • Step 2: Dissolve in 1.0 mL of the initial mobile phase (95% Phase A / 5% Phase B). Causality: Dissolving the sample in 100% organic solvent causes the analyte to travel faster at the center of the injection plug than at the edges, leading to severe peak distortion[1].

  • Step 3: Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution of the hydrate.

  • Step 4: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

IV. Expert FAQs & Troubleshooting Guide

Q1: Why does 4-Hydroxy-3-methylbenzoic acid exhibit severe peak tailing on my standard C18 column? A1: Tailing for phenolic acids is driven by two primary mechanisms: mixed ionization states and secondary interactions[1]. The molecule contains a carboxylic acid group. If the mobile phase pH is not strictly controlled at least 1.5 units below its pKa, a fraction of the molecules will ionize, causing peak broadening[2]. Furthermore, the electron-rich phenolic oxygen can interact with unreacted, acidic silanol groups on the silica support via hydrogen bonding or ion-exchange[1]. Solution: Ensure the mobile phase pH is ~2.5 using buffers like formic acid or phosphoric acid. Always utilize a highly end-capped or polar-embedded stationary phase to chemically shield residual silanols.

Ionization LowPH pH < 3.0 Protonated (Neutral) High Retention MidPH pH 4.0 - 7.0 Carboxylate Ionized Low Retention LowPH->MidPH Increasing pH (Deprotonation) HighPH pH > 9.0 Phenolate & Carboxylate Ionized Zero Retention MidPH->HighPH Increasing pH (Deprotonation)

Effect of mobile phase pH on the ionization state and retention of 4-Hydroxy-3-methylbenzoic acid.

Q2: How do I resolve 4-Hydroxy-3-methylbenzoic acid from structurally similar isomers (e.g., 3-Hydroxy-4-methylbenzoic acid)? A2: Alkyl-chain phases (like C18) separate primarily based on hydrophobicity, which is often insufficient for positional isomers of benzoic acid derivatives[2]. Solution: Switch to a stationary phase that offers alternative selectivity mechanisms, such as a Phenyl-Hexyl or Biphenyl column. These columns facilitate π-π interactions between the aromatic ring of the stationary phase and the phenolic ring of the analyte, providing superior steric and electronic selectivity[2]. Additionally, optimizing the gradient slope and lowering the column temperature can enhance resolution by altering the enthalpy of adsorption[3].

Q3: My retention times are drifting earlier with each injection, and the peak shape degrades when injecting highly concentrated samples. What is the root cause? A3: This is a classic symptom of sample diluent mismatch and buffer capacity failure[4]. If your sample is dissolved in a strong solvent (e.g., 100% methanol) but injected into a highly aqueous mobile phase, the sample matrix alters the local pH and solvent strength at the head of the column. This temporarily shifts the ionization state of the carboxylic acid, leading to retention time drift and peak fronting[1]. Solution: Always dissolve your sample in the initial mobile phase conditions[1]. If solubility requires organic solvent, use the absolute minimum amount necessary and ensure the injection volume is kept small (<10 µL).

V. References

  • ResearchGate. "Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification." ResearchGate Publications.[Link]

  • ResearchGate. "Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment." ResearchGate Publications.[Link]

  • RSC Publishing. "A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis." Analytical Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-3-methylbenzoic Acid Hydrate

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic acid hydrate. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic acid hydrate. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the unique challenges posed by this compound.

The optimization of (CAS 499-76-3 for the anhydrous base) requires precise control over three structural variables: the coordinated hydration water, the competing nucleophilicity of the phenolic hydroxyl versus the carboxylic acid, and the steric hindrance imparted by the 3-methyl group.

Below, you will find field-proven causality analyses, self-validating protocols, and quantitative data to ensure your synthetic workflows succeed.

Core Optimization Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the chronological dependencies of working with this hydrate. Failure at the dehydration step cascades into chemoselectivity failures later in the workflow.

Workflow Start 4-Hydroxy-3-methylbenzoic Acid Hydrate Step1 Step 1: Moisture Profiling (TGA / Karl Fischer) Start->Step1 Step2 Step 2: Dehydration (Azeotropic / Vacuum) Step1->Step2 Step3 Step 3: Chemoselective Reaction (Esterification / Amidation) Step2->Step3 Step4 Step 4: Purification (Crystallization / Chromatography) Step3->Step4

Workflow for optimizing reactions with 4-Hydroxy-3-methylbenzoic acid hydrate.

FAQ & Troubleshooting Guides
Issue 1: Stoichiometry and Moisture Control (The Hydrate Dilemma)

Q: My coupling reactions (e.g., Steglich esterification or amidation) are failing, yielding mostly unreacted starting material and degraded coupling reagents. Could the hydrate form be the issue?

A: Yes. 4-Hydroxy-3-methylbenzoic acid hydrate contains coordinated water molecules that actively interfere with moisture-sensitive reagents like DCC, EDC, or thionyl chloride.

The Causality: The hydration state alters the effective molecular weight of your starting material. If you calculate your stoichiometry based on the anhydrous mass (152.15 g/mol ) () but use the hydrate form, you introduce a dual failure mode: a molar deficit of the carboxylic acid and an excess of highly reactive water. The water outcompetes the carboxylic acid for the coupling reagent, leading to rapid reagent hydrolysis (e.g., converting EDC to its inert urea byproduct) before the active O-acylisourea intermediate can form.

Quantitative Impact Data: Table 1: Impact of Dehydration State on EDC/HOBt Amidation Yields

Hydration StateEffective MW ( g/mol )Equivalents of EDC UsedObserved Yield (%)Primary Byproduct
Fully Hydrated~170.16 (Monohydrate)1.1< 20%EDC-Urea, Unreacted Acid
Partially DriedVariable1.145 - 60%Variable
Anhydrous (Azeotroped)152.151.1> 90%Target Amide

Self-Validating Protocol: Azeotropic Dehydration To ensure a completely anhydrous starting material without causing thermal degradation, utilize azeotropic distillation rather than harsh oven drying.

  • Weigh the required amount of 4-Hydroxy-3-methylbenzoic acid hydrate into a round-bottom flask.

  • Add anhydrous toluene (10 mL per gram of substrate).

  • Attach a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Monitor the Dean-Stark trap. Continue refluxing until water droplets cease to collect (typically 2-4 hours).

  • Cool to room temperature and concentrate under reduced pressure to yield the anhydrous powder. Validation Check: Perform a Karl Fischer titration on a 50 mg aliquot of the dried powder. Proceed to the reaction only if moisture is < 0.1%.

Issue 2: Chemoselectivity (O-Alkylation vs. Esterification)

Q: When attempting to synthesize an alkyl ester, I am observing significant O-alkylation (ether formation) on the phenol ring. How do I strictly favor esterification?

A: The phenolic hydroxyl group in 4-Hydroxy-3-methylbenzoic acid is highly nucleophilic under basic conditions. You must select reaction conditions that activate the carboxylic acid without deprotonating the phenol.

The Causality: The pKa of the carboxylic acid is approximately 4.2, while the phenolic OH is roughly 9.5. If you use a strong base (like K2CO3 or Cs2CO3) alongside an alkyl halide, both functional groups will be deprotonated. This leads to a complex mixture of the target ester, an ether, and an ether-ester. To achieve chemoselective esterification, you must exploit this acidity difference. Acid-catalyzed Fischer esterification strictly activates the carboxylic acid carbonyl via protonation, leaving the phenol fully protonated and significantly less nucleophilic ().

Chemoselectivity Substrate 4-Hydroxy-3-methylbenzoic Acid AcidCat Acid Catalysis (H2SO4 / MeOH) Substrate->AcidCat BaseCat Strong Base + R-X (K2CO3 / DMF) Substrate->BaseCat Coupling Coupling Reagents (EDC / DMAP) Substrate->Coupling If nucleophile is delayed Ester Target: Methyl Ester (Phenol Intact) AcidCat->Ester EtherEster Byproduct: Ether-Ester (O-Alkylation) BaseCat->EtherEster Polymer Byproduct: Polyester (Self-Condensation) Coupling->Polymer If nucleophile is delayed

Reaction pathways defining chemoselectivity and potential byproducts.

Self-Validating Protocol: Chemoselective Fischer Esterification

  • Suspend 10 mmol of anhydrous 4-Hydroxy-3-methylbenzoic acid in 30 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated sulfuric acid (H2SO4) dropwise while stirring.

  • Reflux the mixture at 65°C for 12 hours. Note: The 3-methyl group provides slight steric hindrance to the adjacent carboxylic acid, necessitating a longer reflux time compared to unhindered benzoic acids.

  • Cool the reaction to room temperature and concentrate the methanol in vacuo to 25% of its original volume.

  • Pour the residue into 50 mL of ice-cold saturated NaHCO3 solution to neutralize the acid catalyst (ensure pH is ~7-8).

  • Extract with ethyl acetate (3 x 20 mL). The phenolic OH remains protonated and partitions into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate. Validation Check: TLC (Hexanes:EtOAc 7:3) should show a single new spot with a higher Rf than the starting material. 1H NMR will confirm success via the appearance of a methyl ester singlet (~3.8 ppm) and the retention of the broad phenolic OH peak (~9.8 ppm in DMSO-d6).

Issue 3: Preventing Self-Polycondensation

Q: During high-temperature melt reactions or when using highly active coupling agents, my reaction mixture becomes highly viscous and insoluble. What is happening?

A: You are observing self-polycondensation. Because 4-Hydroxy-3-methylbenzoic acid contains both a carboxylic acid and a phenolic hydroxyl group, it acts as an AB-type monomer.

The Causality: Under high heat (>200°C) with metal catalysts, or in the presence of strong activating agents without a competing nucleophile, the molecules will polymerize to form a specialty polyester (). The activation of the carboxylic acid lowers the activation energy for nucleophilic attack. If the intended external nucleophile (e.g., a complex amine in drug synthesis) is sterically hindered or added too slowly, the unprotected phenolic OH of a neighboring molecule will attack the activated carbonyl.

Troubleshooting Strategies:

  • Kinetic Control (Order of Addition): Always pre-mix the 4-Hydroxy-3-methylbenzoic acid with your target nucleophile before adding the coupling reagent (e.g., EDC or HATU). This ensures the target nucleophile is immediately available to trap the activated intermediate, outcompeting the intermolecular phenol attack.

  • Thermodynamic Control (Protecting Groups): If synthesizing complex peptides or undergoing multi-step syntheses, you must protect the phenolic OH. A benzyl ether (Bn) or tert-butyldimethylsilyl (TBS) ether is recommended. Because the 3-methyl group slightly sterically shields the OH, use highly reactive silylating agents (e.g., TBS-OTf instead of TBS-Cl) to ensure quantitative protection.

References
  • National Center for Biotechnology Information. "4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138". PubChem. Available at: [Link]

  • ResearchGate. "Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts". Russian Chemical Bulletin. Available at:[Link]

Optimization

Technical Support Center: 4-Hydroxy-3-methylbenzoic Acid Hydrate

Welcome to the technical support center for 4-Hydroxy-3-methylbenzoic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-3-methylbenzoic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 4-Hydroxy-3-methylbenzoic acid hydrate.

Q1: What are the recommended storage conditions for 4-Hydroxy-3-methylbenzoic acid hydrate?

A1: For the solid-state (powder) form, it is stable under recommended storage conditions, which typically involve a cool, dry place away from strong oxidizing agents.[1] For long-term storage, temperatures of 0-8°C are recommended.[2] Once in solution, to prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the solution and store it at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Q2: What are the primary known incompatibilities of this compound?

A2: The primary chemical incompatibility is with strong oxidizing agents.[1] Contact with such agents should be avoided as it can lead to vigorous reactions and degradation.

Q3: What are the expected hazardous decomposition products under fire conditions?

A3: In the event of a fire, hazardous decomposition products primarily consist of carbon oxides (carbon monoxide and carbon dioxide).[1]

Q4: Is 4-Hydroxy-3-methylbenzoic acid hydrate sensitive to light?

A4: While specific photostability data for this molecule is not extensively published, many phenolic and benzoic acid derivatives show sensitivity to UV light.[4][5] It is best practice to store the compound, both in solid and solution form, protected from light to prevent potential photodegradation.

Q5: What is the significance of the "hydrate" in the compound's name?

A5: The term "hydrate" indicates that the crystal structure of the solid compound incorporates one or more water molecules. This can affect its physical properties, such as solubility and melting point. The presence of water should also be considered during thermal degradation studies, as it may influence degradation pathways.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides practical advice for specific issues that may arise during experimental work.

Issue Observed Potential Cause Recommended Troubleshooting Steps
No or minimal degradation (<5%) observed during forced degradation studies. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase Stress Intensity: Gradually increase the severity of the conditions. For hydrolysis, use higher concentrations of acid/base (e.g., from 0.1M to 1M) or increase the temperature.[6] For thermal studies, increase the temperature in controlled increments. 2. Extend Duration: If increasing intensity is not feasible, extend the exposure time. 3. Justify Stability: If no degradation is seen even under harsh conditions, this demonstrates the intrinsic stability of the molecule. Ensure your experimental record provides sufficient scientific justification for the conditions tested.[7]
Complete or near-complete degradation of the parent compound. Stress conditions are too harsh, preventing the observation of intermediate degradation products.1. Reduce Stress Intensity: Decrease the temperature, concentration of reagents (e.g., H₂O₂), or exposure time. 2. Time-Point Analysis: Take samples at multiple, earlier time points to capture the formation of transient intermediates before they degrade further.[6] The goal is to achieve 5-20% degradation to adequately assess the degradation profile.[7]
Appearance of unexpected or inconsistent peaks in HPLC analysis. 1. Contamination from solvents, glassware, or reagents. 2. Interaction with excipients (if in a formulation). 3. Complex degradation pathways producing multiple minor products.1. Run Blanks: Analyze control samples (placebo, solvent blanks) that have undergone the same stress conditions to identify any peaks not originating from the active compound. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and determine if the main peak is co-eluting with any degradants. 3. Mass Spectrometry (LC-MS): Use LC-MS to obtain mass information on the unexpected peaks to aid in their identification.
Poor mass balance in the stability-indicating method. 1. Degradation products are not being detected (e.g., they lack a chromophore). 2. Degradants are volatile and have been lost. 3. Degradants are precipitating out of solution or are strongly adsorbed to container surfaces.1. Change Detection Wavelength: Analyze samples at multiple UV wavelengths to try and detect all potential degradants. 2. Use a Universal Detector: Employ a detector not reliant on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV. 3. Headspace GC-MS: If volatile degradants like CO₂ or benzene are suspected (especially in high-temperature thermal studies), use headspace gas chromatography-mass spectrometry for analysis.[8]

Part 3: Predicted Degradation Pathways & Key Products

While comprehensive degradation studies on 4-Hydroxy-3-methylbenzoic acid hydrate are not widely published, we can predict the most probable degradation pathways based on its chemical structure and data from analogous compounds. These pathways are crucial for developing stability-indicating analytical methods.

Predicted Pathways Overview

The diagram below illustrates the potential degradation routes for 4-Hydroxy-3-methylbenzoic acid under various stress conditions.

G cluster_main A 4-Hydroxy-3-methylbenzoic acid B Oxidative Products (e.g., 3,4-Dihydroxy-5-methylbenzoic acid, 4-Hydroxy-3-(hydroxymethyl)benzoic acid) A->B Oxidation (e.g., H₂O₂) C Photodegradation Products (e.g., Hydroxylated species, Ring-opened products) A->C Photolysis (UV/Vis Light) D Thermal/Photolytic Decarboxylation Product (2-Methylphenol / o-Cresol) A->D Decarboxylation (Heat/Light) E High-Temp Thermal Products (Benzene, CO₂, etc.) A->E High-Temp Pyrolysis (>400°C)

Caption: Predicted degradation pathways of 4-Hydroxy-3-methylbenzoic acid.

  • Oxidative Degradation:

    • Causality: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic attack by oxidizing agents (e.g., hydroxyl radicals from H₂O₂). The benzylic methyl group is also a potential site for oxidation.

    • Predicted Products:

      • Ring Hydroxylation: Addition of a second hydroxyl group to the aromatic ring, likely at the 5-position to form 3,4-Dihydroxy-5-methylbenzoic acid , analogous to the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid.[9]

      • Side-Chain Oxidation: Oxidation of the methyl group to a hydroxymethyl group, forming 4-Hydroxy-3-(hydroxymethyl)benzoic acid , or further to a formyl or carboxyl group.

  • Photodegradation:

    • Causality: Phenolic compounds can absorb UV light, leading to the formation of reactive excited states. This can result in reactions with oxygen or direct molecular rearrangements.

    • Predicted Products:

      • Hydroxylated Species: Similar to oxidative degradation, photolytically generated radicals can lead to the formation of hydroxylated byproducts.[4]

      • Decarboxylation: Loss of the carboxylic acid group as CO₂ to form 2-Methylphenol (o-cresol) . This is a known pathway for hydroxybenzoic acids.[10][11]

      • Ring Opening: Under high-energy UV light and in the presence of a photocatalyst, cleavage of the aromatic ring can occur, leading to various aliphatic acid derivatives.[4]

  • Thermal Degradation:

    • Causality: At elevated temperatures, the molecule gains sufficient energy to overcome activation barriers for decomposition. The carboxylic acid group is often the most thermally labile functional group in benzoic acid derivatives.

    • Predicted Products:

      • Decarboxylation: As with photolysis, the primary and most likely thermal degradation pathway at moderate temperatures (e.g., up to 250°C) is decarboxylation to yield 2-Methylphenol (o-cresol) . The thermal decomposition of benzoic acid itself to benzene and CO₂ is well-documented, although this often requires very high temperatures (>400°C).[8]

      • Dehydration (Solid State): The loss of the water of hydration will be the first thermal event. This may or may not trigger subsequent chemical degradation.

  • Hydrolytic Degradation:

    • Causality: 4-Hydroxy-3-methylbenzoic acid does not have functional groups (like esters or amides) that are readily susceptible to hydrolysis.

    • Predicted Products: The compound is expected to be highly stable in aqueous solutions across a wide pH range. Significant degradation under hydrolytic conditions is not anticipated unless extreme pH and temperature are applied, which might promote decarboxylation.

Part 4: Experimental Protocols

This section provides standardized protocols for conducting forced degradation studies and for the analytical determination of 4-Hydroxy-3-methylbenzoic acid hydrate and its degradation products.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and assess the intrinsic stability of 4-Hydroxy-3-methylbenzoic acid hydrate. The goal is to achieve 5-20% degradation.

G cluster_stress Apply Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Acid Hydrolysis (Add 0.1M HCl, Heat at 60°C) B->C D Base Hydrolysis (Add 0.1M NaOH, Heat at 60°C) B->D E Oxidation (Add 3% H₂O₂, Room Temp) B->E F Thermal (Heat solution at 80°C) B->F G Photolytic (Expose to ICH Option 1 UV/Vis light) B->G H Sample at Time Points (e.g., 2, 8, 24, 48 hrs) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples (if necessary) H->I J Dilute to Working Concentration I->J K Analyze via Stability-Indicating HPLC-UV/MS J->K

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxy-3-methylbenzoic acid hydrate in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Store at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Store at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store a vial of the stock solution at 80°C.

  • Photolytic Degradation: Expose a solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[7] A control sample should be wrapped in aluminum foil.

  • Sampling & Analysis: Withdraw aliquots at appropriate time intervals (e.g., 4, 8, 24, 48 hours). Neutralize the acid and base samples, dilute all samples to a suitable concentration, and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 4-Hydroxy-3-methylbenzoic acid hydrate from its potential degradation products.

HPLC Parameters:

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase ensures the carboxylic acid is protonated, leading to better retention and sharp peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions.A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at ~254 nm or PDAThe aromatic ring provides strong UV absorbance. A PDA detector is crucial for assessing peak purity.
Injection Vol. 10 µLStandard injection volume.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]

  • Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). FooDB. Available at: [Link]

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. Available at: [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Available at: [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Available at: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. PubMed. Available at: [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling 4-Hydroxy-3-methylbenzoic Acid Hydrate

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic acid hydrate . This compound is a vital intermediate in pharmaceutical synthesis, an antioxidant in cosmetic formulations, and a standard in chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic acid hydrate . This compound is a vital intermediate in pharmaceutical synthesis, an antioxidant in cosmetic formulations, and a standard in chromatographic techniques[1]. Due to its specific physicochemical properties, improper handling can lead to rapid degradation, poor solubility, and compromised experimental integrity[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure optimal results in your workflows.

Physicochemical Properties & Safety Data

Before handling the compound, review its core quantitative data and safety profile to ensure appropriate laboratory controls are in place.

PropertyValue
Chemical Formula C8H8O3·H2O[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 499-76-3 (Often shared with the anhydrous form)[1]
Melting Point 172-177 °C[1]
Solubility Highly soluble in DMSO (up to 100 mg/mL with sonication); Poorly soluble in water[3][4]
Storage Conditions 0-8°C for powder; -80°C for reconstituted stock solutions[1][3]
Safety & Hazards Causes skin irritation and serious eye irritation; requires standard PPE[5]

Troubleshooting Guides & FAQs

Q1: My 4-Hydroxy-3-methylbenzoic acid hydrate powder is caking, and its solubility in DMSO has dropped significantly. What is happening? Causality: The compound contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it highly prone to absorbing ambient moisture[2]. When exposed to humidity, the powder cakes. More critically, moisture-contaminated DMSO drastically reduces the compound's solubility because water molecules disrupt the DMSO solvation shell required to dissolve the hydrophobic methyl-aromatic ring[3][4]. Solution: Store the powder in a well-sealed, light-resistant container at 0-8°C to prevent moisture ingress and photo-oxidation[1][2]. Always use freshly opened, anhydrous DMSO for preparing stock solutions[3].

Q2: I need to prepare a 5 mg/mL homogeneous suspension for oral administration in murine models. How can I ensure stability and uniformity? Causality: Because this compound is poorly soluble in pure water, attempting a simple aqueous solution will result in rapid sedimentation, leading to highly inaccurate in vivo dosing[4]. An aqueous suspension requires a suspending agent to increase kinetic stability. Solution: Use a 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) solution. Add 5 mg of the compound to 1 mL of CMC-Na and mix evenly[4][6]. The polymer network of CMC-Na physically traps the hydrate particles, creating a stable, homogeneous suspension suitable for oral gavage[4].

Q3: How long can I store the reconstituted stock solution without risking degradation or precipitation? Causality: Repeated freeze-thaw cycles introduce condensation into the DMSO stock, which lowers solubility and causes irreversible precipitation[3]. Additionally, ambient heat and light can trigger gradual oxidation of the phenolic hydroxyl group, reducing the compound's purity[2]. Solution: Aliquot the stock solution immediately upon reconstitution to avoid freeze-thaw cycles. Store aliquots at -80°C for up to 6 months, or at -20°C for a maximum of 1 month[3].

Experimental Protocol: Preparation of a Sterile In Vitro Stock Solution (100 mM)

Self-Validating Methodology

  • Equilibration: Allow the sealed vial of 4-Hydroxy-3-methylbenzoic acid hydrate to reach room temperature before opening.

    • Validation Checkpoint: Inspect the vial exterior; proceed only when no condensation is visible to prevent moisture from compromising the powder[2].

  • Weighing: Weigh exactly 17.02 mg of the hydrate powder (MW = 170.16 g/mol )[1].

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO[3].

  • Agitation: Vortex the mixture for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes[3].

    • Validation Checkpoint: The solution must be completely transparent. Hold the vial against a light source to confirm the absence of the Tyndall effect (which would indicate undissolved micro-particles).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is strictly recommended over Nylon to prevent non-specific binding of the phenolic compound to the filter membrane.

  • Cryopreservation: Dispense the filtered solution into single-use amber vials (to protect from photo-oxidation) and freeze immediately at -80°C[2][3].

Workflow Visualization

G Start 4-Hydroxy-3-methylbenzoic Acid Hydrate Check Equilibrate to RT & Inspect Powder Start->Check Branch Select Application Check->Branch InVitro In Vitro Assays Branch->InVitro InVivo In Vivo Dosing Branch->InVivo DMSO Dissolve in Anhydrous DMSO (Up to 100 mg/mL) InVitro->DMSO CMC Suspend in 0.5% CMC-Na (e.g., 5 mg/mL) InVivo->CMC Sonicate Vortex & Sonicate Until Clear DMSO->Sonicate Filter 0.22 µm PTFE Filtration Sonicate->Filter Store Aliquot & Store at -80°C (Max 6 Months) Filter->Store Mix Homogenize Suspension CMC->Mix Dose Administer Immediately (Oral Gavage) Mix->Dose

Workflow for the solubilization and formulation of 4-Hydroxy-3-methylbenzoic acid hydrate.

Sources

Optimization

Avoiding side reactions in 4-Hydroxy-3-methylbenzoic acid hydrate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up the synthesis of 4-Hydroxy-3-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up the synthesis of 4-Hydroxy-3-methylbenzoic acid hydrate (also known as p-hydroxy-m-toluic acid).

The most scalable and economically viable route for this molecule is the Kolbe-Schmitt carboxylation of o-cresol [1],[2]. However, this pathway is notorious for side reactions, including poor regioselectivity (ortho vs. para carboxylation), oxidative degradation, and incomplete conversion[3],[4]. This guide synthesizes field-proven insights to help you engineer a self-validating, high-yield synthetic system.

Part 1: Mechanistic Pathway & Regioselectivity

Understanding the transition state is the key to controlling your product profile. The diagram below illustrates how cation selection and atmospheric control dictate the fate of the o-cresolate nucleophile.

G A o-Cresol (Starting Material) B Potassium o-Cresolate (Active Nucleophile) A->B KOH, -H2O (Azeotropic Drying) F Oxidative Byproducts (Quinones / Tars) A->F O2 Exposure (Poor Degassing) C Phenoxide-CO2 Complex (Transition State) B->C CO2 (1-10 atm) Solvent: DMSO D 4-Hydroxy-3-methylbenzoic acid (Para-product / Target) C->D K+ directed (100-120 °C) E 2-Hydroxy-3-methylbenzoic acid (Ortho-product / Side Reaction) C->E Na+ directed or High Temp

Mechanistic pathway of o-cresol carboxylation highlighting regioselectivity and side reactions.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding 2-hydroxy-3-methylbenzoic acid instead of the desired 4-hydroxy isomer? Causality: You are likely using Sodium Hydroxide (NaOH) as your base or running the reaction at excessively high temperatures. Sodium cations ( Na+ ) have a small ionic radius and strongly chelate both the phenoxide oxygen and the incoming CO2​ molecule, directing the electrophilic attack to the sterically hindered ortho position[5]. Solution: Switch to Potassium Hydroxide (KOH) or Cesium Carbonate ( Cs2​CO3​ ). The larger K+ or Cs+ cations form looser ion pairs, preventing tight chelation. This allows the reaction to proceed at the sterically accessible and electronically favored para position, yielding 4-hydroxy-3-methylbenzoic acid[5],[3].

Q2: My reaction mixture turns dark brown/black, and the isolated yield is very low. What is happening? Causality: This is a classic symptom of oxidative degradation. Phenoxide anions are highly electron-rich and susceptible to single-electron oxidation by trace molecular oxygen. This forms phenoxy radicals that rapidly polymerize into dark, intractable quinone-derived tars. Solution: Rigorous degassing is non-negotiable. Sparge your solvent with Argon for at least 15 minutes prior to introducing CO2​ , and ensure your autoclave is thoroughly purged.

Q3: I am recovering a large amount of unreacted o-cresol. How do I drive the reaction to completion? Causality: Your system is likely wet. Even trace amounts of water will hydrolyze the potassium o-cresolate back into o-cresol and KOH. The KOH then preferentially reacts with CO2​ to form potassium bicarbonate ( KHCO3​ ), simultaneously consuming your electrophile and neutralizing your nucleophile. Solution: Implement azeotropic distillation (using toluene) before carboxylation. Furthermore, transitioning from a classical solid-phase reaction to a Homogeneous Kolbe-Schmitt reaction using DMSO or DMF significantly improves mass transfer and nucleophile solubility, pushing yields up to 88%[1],[6].

Part 3: Quantitative Data Comparison

To optimize your scale-up, compare the empirical outcomes of different Kolbe-Schmitt conditions below. Homogeneous conditions drastically reduce the required temperature and pressure while maximizing para-selectivity[5],[4].

Reaction SystemBase / CationSolventTemp (°C)Pressure (atm)Major RegioisomerYield (%)
Classical Solid-PhaseNaOH ( Na+ )None150–18050–100Ortho (2-OH)50–60
Classical Solid-PhaseKOH ( K+ )None180–20050–100Para (4-OH)60–70
Homogeneous (Standard)KOH ( K+ )DMSO100–1201–10Para (4-OH)80–85
Homogeneous (Optimized) Cs2​CO3​ ( Cs+ )DMF100–1201–5Para (4-OH)> 90

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology describes the Homogeneous Kolbe-Schmitt Carboxylation of o-cresol. It is designed as a self-validating system, meaning each critical step has a physical or chemical checkpoint to verify success before proceeding.

Step 1: Salt Formation & Azeotropic Dehydration

  • Charge 1.0 equivalent of o-cresol and 1.0 equivalent of KOH into a reaction vessel equipped with a Dean-Stark trap.

  • Add a solvent mixture of Toluene/DMSO (80:20 v/v).

  • Heat to reflux to drive off water via the toluene azeotrope.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The system is completely anhydrous only when the theoretical volume of water (1 molar eq.) is collected, and the reaction mixture transitions from a turbid suspension to a perfectly clear, dark-amber solution. Cloudiness indicates residual moisture.

Step 2: Solvent Exchange & Degassing

  • Distill off the toluene under reduced pressure until only the DMSO solution of potassium o-cresolate remains.

  • Sparge the DMSO solution with Argon for 15 minutes to displace dissolved oxygen.

  • Causality: Removing toluene increases the boiling point and polarity of the medium, while Argon prevents the formation of oxidative tars.

Step 3: Homogeneous Carboxylation

  • Transfer the solution to a pressure reactor (autoclave).

  • Pressurize the vessel with dry CO2​ to 5 atm and heat to 110 °C for 4–6 hours[6].

  • Self-Validation Checkpoint: Observe the pressure gauge. A steady drop in CO2​ pressure indicates active carboxylation. Once the pressure stabilizes and stops dropping, the reaction has reached thermodynamic equilibrium.

Step 4: Workup & Isolation

  • Cool the reactor to room temperature and carefully vent excess CO2​ .

  • Dilute the mixture with cold distilled water and slowly acidify with 2M HCl until the pH reaches 2.0.

  • Self-Validation Checkpoint: The immediate precipitation of a white to off-white crystalline solid (4-Hydroxy-3-methylbenzoic acid hydrate) confirms successful product formation. If the solid is dark brown, oxidative side reactions occurred during Step 3.

  • Filter, wash with cold water, and dry under vacuum.

Part 5: References

Sources

Troubleshooting

4-Hydroxy-3-methylbenzoic acid hydrate recrystallization methods

Welcome to the Advanced Technical Support Center for the recrystallization of 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid, CAS 499-76-3). As a Senior Application Scientist, I have design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the recrystallization of 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid, CAS 499-76-3).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural instructions. Successful pharmaceutical crystallization requires a deep understanding of the thermodynamic and kinetic principles that govern molecular assembly[1]. Because 4-hydroxy-3-methylbenzoic acid contains both hydroxyl and carboxylic acid functional groups, it forms extensive hydrogen-bond networks[2]. Controlling the water activity and cooling profile is critical to ensure the compound crystallizes as the desired hydrate rather than an anhydrous polymorph or an amorphous solid[3].

This center provides the foundational data, a self-validating standard operating procedure (SOP), and a targeted troubleshooting guide to ensure high-yield, high-purity recovery.

Part 1: Thermodynamic Principles & Solvent Selection

The selection of the crystallization solvent dictates the polymorphic outcome. 4-Hydroxy-3-methylbenzoic acid has a melting point of 174–175 °C and exhibits high solubility in hot ethanol and ether, but poor solubility in cold water[4]. To force the formation of a hydrate, a binary solvent system is required: one solvent to dissolve the compound at high temperatures (ethanol) and an anti-solvent/reactant (water) to drive hydrate formation upon cooling.

Table 1: Solvent System Matrix for 4-Hydroxy-3-methylbenzoic Acid

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Hydrate Formation Potential
Water (100%) 10.2ModeratePoorHigh (Obligate for Hydrate)
Ethanol / Water (30:70) ~7.7HighModerateOptimal (Thermodynamically Favored)
Ethyl Acetate 4.4HighHighLow (Favors Anhydrous)
Toluene 2.4PoorPoorNone (Inert/Non-polar)

Part 2: Standard Operating Procedure (SOP)

Controlled Hydrate Recrystallization Methodology

This protocol is designed as a self-validating system. By strictly controlling the cooling rate and utilizing seeding, you dictate the kinetic pathway, ensuring the hydrate is the only possible thermodynamic outcome.

  • Solvent Preparation: Prepare a binary solvent system of Ethanol/Water (30:70 v/v).

    • Causality: Water provides the thermodynamic driving force for hydrate lattice formation, while ethanol ensures the compound completely dissolves at elevated temperatures without requiring excessive solvent volumes.

  • Dissolution: Suspend the crude 4-hydroxy-3-methylbenzoic acid in the solvent. Heat the mixture to 70–75°C under continuous agitation until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated Buchner funnel.

    • Causality: This removes insoluble impurities (e.g., dust, unreacted starting materials). Pre-heating the funnel prevents sudden, uncontrolled crystallization in the filter stem[5].

  • Controlled Cooling & Metastable Zone Entry: Cool the filtrate slowly at a rate of 0.2–0.5 °C/min.

    • Causality: Rapid cooling forces the system out of the metastable zone too quickly, which traps impurities in the crystal lattice and can lead to liquid-liquid phase separation (oiling out)[6].

  • Seeding: Once the solution reaches the predetermined seeding temperature (typically 40–45°C), introduce 1–2% (w/w) of pure 4-hydroxy-3-methylbenzoic acid hydrate crystals.

    • Causality: Hydrates are generally more stable at lower temperatures. Seeding bypasses the primary nucleation energy barrier and forces the crystallization pathway exclusively toward the hydrate polymorph[3].

  • Aging & Final Cooling: Continue cooling to 5–10°C and hold (age) the suspension for 2 hours.

  • Isolation & Controlled Drying: Filter the crystals under vacuum and wash with a minimal amount of ice-cold water. Dry under a controlled humidity environment (e.g., 40% RH at 30°C).

    • Causality: Vacuum drying at high temperatures without ambient humidity will strip the water molecules from the crystal lattice, resulting in unwanted dehydration.

Part 3: Process Workflow Visualization

G Start Crude 4-Hydroxy-3-methylbenzoic Acid (Anhydrous/Impure) Dissolve Dissolve in Ethanol/Water (T = 70-75°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cooling Controlled Cooling (0.2 - 0.5 °C/min) Filter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Reheat Reheat & Add Solvent Oiling->Reheat Yes Seed Seed with Hydrate Crystals (T = 40-45°C) Oiling->Seed No Reheat->Cooling Crystallize Hydrate Crystallization (Hold at 5-10°C) Seed->Crystallize Isolate Filtration & Controlled Drying (Avoid Dehydration) Crystallize->Isolate

Workflow for the controlled hydrate recrystallization of 4-Hydroxy-3-methylbenzoic acid.

Part 4: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the solute concentration is too high, causing the system to cross the binodal curve before the solubility curve. Essentially, the compound separates as a liquid phase because it is coming out of solution at a temperature above its melting point in that specific solvent mixture[1][6].

  • Solution: Return the sample to the heat source until the oil dissolves completely. Add 10-15% more of the primary solvent (ethanol) to decrease the saturation level, then reduce your cooling rate[6]. Alternatively, introduce seed crystals earlier in the cooling profile to force solid nucleation before liquid separation can occur.

Q2: The recovered crystals are anhydrous rather than the desired hydrate form. What went wrong?

  • Causality: Hydrates are thermodynamically more stable at lower temperatures and higher water activities. If crystallization occurs at too high a temperature, or if the solvent system lacks sufficient water activity, the anhydrous polymorph becomes the kinetically favored product[3].

  • Solution: Increase the water ratio in your binary solvent system. Ensure that crystallization occurs at a lower temperature (e.g., < 20°C). Most importantly, seed the solution exclusively with the verified hydrate form to direct the crystal growth pathway[3].

Q3: The yield is exceptionally poor (< 40%). How can I improve recovery?

  • Causality: Poor yield typically stems from using an excessive volume of solvent during the dissolution phase, leaving a large fraction of the compound permanently dissolved in the mother liquor at the final isolation temperature[6]. It can also occur if the cooling pool is too shallow, leading to rapid temperature drops[6].

  • Solution: Concentrate the mother liquor by evaporating 30-50% of the solvent under reduced pressure, then repeat the cooling cycle. For future batches, calculate the exact solubility curve and strictly use the minimum amount of hot solvent required for complete dissolution.

Q4: The crude material is highly discolored. Can I use activated charcoal to remove color impurities during this process?

  • Causality: Yes. Colored impurities are often highly conjugated organic byproducts that strongly adsorb to the porous surface of activated carbon[5].

  • Solution: Add 1-2% (w/w) activated charcoal to the hot solution, boil for 5-10 minutes, and perform a hot filtration through a pad of Celite. The Celite pad is mandatory to prevent microscopic carbon particles from passing into the filtrate and contaminating the final hydrate lattice.

References

  • Chem-Impex. "4-Hydroxy-3-methylbenzoic acid hydrate".
  • Aaron Chemicals. "499-76-3 | MFCD02094739 | 4-Hydroxy-3-methylbenzoic acid".
  • ChemBK. "4-Hydroxy-3-methylbenzoic acid".
  • Univ-Mila. "PW 01: recrystallization - E-learning: Pharmaceutical Chemistry Lab".
  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents".
  • BIA. "Crystallisation in pharmaceutical processes".
  • Chemistry LibreTexts. "3.6F: Troubleshooting".

Sources

Optimization

Scale-Up Support Center: 4-Hydroxy-3-methylbenzoic Acid Hydrate Synthesis

Welcome to the Technical Support Center for the scale-up and synthesis of 4-Hydroxy-3-methylbenzoic acid hydrate. As a Senior Application Scientist, I have designed this guide to move beyond superficial instructions. Suc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 4-Hydroxy-3-methylbenzoic acid hydrate. As a Senior Application Scientist, I have designed this guide to move beyond superficial instructions. Successful scale-up of this highly pure fine chemical[1] requires a deep understanding of the thermodynamic and kinetic causalities that govern the Kolbe-Schmitt carboxylation and subsequent hydration processes.

Below, you will find our self-validating protocols, quantitative optimization data, and mechanistic troubleshooting guides to ensure high-yield, batch-to-batch consistency.

Process Visualization: Scale-Up Workflow

The industrial standard for synthesizing 4-Hydroxy-3-methylbenzoic acid relies on the highly regioselective Kolbe-Schmitt carboxylation of o-cresol, followed by controlled aqueous crystallization to isolate the stable hydrate form[1],[2].

Workflow N1 o-Cresol (Starting Material) N2 Potassium Phenolate Formation (KOH, Toluene reflux) N1->N2 Deprotonation N3 Azeotropic Drying (Crucial for CO2 insertion) N2->N3 Water Removal N4 Kolbe-Schmitt Carboxylation (CO2, 160°C, 5-8 bar) N3->N4 K+ directs para-substitution N5 Acidification & Precipitation (Aqueous HCl, pH 2.5) N4->N5 Intermediate Potassium Salt N6 4-Hydroxy-3-methylbenzoic Acid Hydrate N5->N6 Crystallization in H2O

Scale-up workflow for 4-Hydroxy-3-methylbenzoic acid hydrate via Kolbe-Schmitt carboxylation.

Standard Operating Procedure (SOP): Self-Validating Scale-Up Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Potassium Phenolate Formation & Azeotropic Drying

  • Action: Charge a 50 L glass-lined reactor with o-cresol (10.0 kg, 92.5 mol) and toluene (20 L). Slowly add aqueous Potassium Hydroxide (KOH, 45% w/w, 1.05 eq). Heat to reflux and remove water azeotropically using a Dean-Stark trap.

  • Causality: KOH is strictly required over NaOH to ensure para-selectivity. The larger ionic radius of K⁺ prevents tight chelation of the transition state, allowing CO₂ attack at the less sterically hindered para position[3].

  • Validation Checkpoint: The reaction is ready for carboxylation only when water collection in the trap completely ceases. Residual moisture will quench the phenolate and react with CO₂ to form potassium bicarbonate, halting the reaction.

Step 2: High-Pressure Kolbe-Schmitt Carboxylation

  • Action: Transfer the dry potassium o-cresolate to a high-pressure stainless-steel autoclave. Pressurize the vessel with dry CO₂ to 6-8 bar and heat to 150-160°C for 6 to 8 hours.

  • Causality: High temperature and pressure overcome the activation energy required for the electrophilic aromatic substitution of CO₂ onto the deactivated potassium phenolate ring.

  • Validation Checkpoint: Monitor the internal pressure drop. A sustained plateau in CO₂ consumption (pressure stabilization) indicates complete conversion of the starting material.

Step 3: Acidification & Hydrate Crystallization

  • Action: Cool the reactor to 80°C and vent excess CO₂. Dissolve the crude potassium salt in 30 L of deionized water. Slowly acidify with 37% HCl until the pH reaches 2.0 - 2.5.

  • Causality: The pKa of the target carboxylic acid is approximately 4.5. Dropping the pH below 2.5 ensures complete protonation and precipitation of the free acid.

  • Validation Checkpoint: Heat the suspension to 95°C to fully dissolve the crude product, then apply a controlled cooling ramp (0.5°C/min) to 5°C. Slow cooling in an aqueous environment ensures the thermodynamic formation of the stable hydrate crystal lattice, preventing the kinetic trapping of amorphous anhydrous forms. Filter and dry under a mild vacuum at 30°C.

Quantitative Data: Regioselectivity Optimization

The choice of alkali metal base is the single most critical variable in determining the regioselectivity of the carboxylation[3]. The table below summarizes the optimization parameters required to achieve >99.0% purity[1].

Table 1: Optimization Parameters for Regioselective Carboxylation of o-Cresol

Base UsedCation Radius (Å)Temp (°C)CO₂ Pressure (bar)Conversion (%)Para-Selectivity (%)Primary Product Isolated
NaOH 1.021506.085< 52-Hydroxy-3-methylbenzoic acid
KOH 1.381506.092> 954-Hydroxy-3-methylbenzoic acid
K₂CO₃ 1.381608.088> 984-Hydroxy-3-methylbenzoic acid
Cs₂CO₃ 1.671405.096> 994-Hydroxy-3-methylbenzoic acid

Troubleshooting Logic & FAQs

Regioselectivity Root Issue: Poor Regioselectivity (High Ortho Isomer) CheckBase Evaluate Alkali Metal Base Root->CheckBase Sodium Sodium Hydroxide (NaOH) CheckBase->Sodium Incorrect Base Potassium Potassium Hydroxide (KOH) CheckBase->Potassium Correct Base Ortho Strong Chelation Favors Ortho-Carboxylation Sodium->Ortho Leads to Impurity Para Weak Chelation / Kinetic Control Favors Para-Carboxylation Potassium->Para Yields Target Product

Mechanistic troubleshooting logic for correcting regioselectivity issues during carboxylation.

Q1: Why is my batch yielding predominantly the ortho-isomer instead of the target para-isomer?

Answer: This is a classic regioselectivity failure driven by the choice of alkali metal base. If you use Sodium Hydroxide (NaOH), the smaller Na⁺ ion strongly chelates the phenoxide oxygen and the incoming CO₂ molecule, directing the electrophilic attack to the adjacent ortho position. To synthesize 4-Hydroxy-3-methylbenzoic acid, you must use Potassium Hydroxide (KOH) or Cesium salts. The larger K⁺ or Cs⁺ ions coordinate weakly, allowing the reaction to be governed by steric and thermodynamic factors, which heavily favor the para position[3].

Q2: My final product is failing moisture content specifications and caking during storage. How do I stabilize the hydrate?

Answer: 4-Hydroxy-3-methylbenzoic acid features both hydroxyl and carboxylic acid groups that are highly prone to absorbing ambient moisture[4]. If your post-crystallization drying temperature exceeds 40°C under high vacuum, you risk partially dehydrating the stable hydrate lattice into a highly hygroscopic anhydrous form. Ensure drying is conducted at a mild 30°C. Furthermore, store the final hydrate in well-sealed, light-resistant containers (e.g., amber glass or opaque airtight plastics) in a cool, dry environment to prevent moisture-induced caking and gradual oxidation[4].

Q3: Why does the CO₂ pressure fail to drop during the Kolbe-Schmitt carboxylation step?

Answer: A lack of CO₂ consumption indicates that the phenolate is either not formed or has been prematurely quenched. The most common culprit is incomplete azeotropic drying in Step 1. Even trace amounts of residual water will preferentially react with pressurized CO₂ to form potassium bicarbonate (KHCO₃), effectively neutralizing your base and preventing the carboxylation of o-cresol. Ensure the Dean-Stark trap shows absolutely zero water evolution before transferring the mixture to the autoclave.

Q4: What is the advantage of isolating the hydrate form over the anhydrous form for pharmaceutical applications?

Answer: The hydrate form of 4-Hydroxy-3-methylbenzoic acid exhibits significantly improved hydrophilicity and solubility in aqueous solutions compared to its anhydrous counterpart[2]. This makes it a superior building block and pH regulator in pharmaceutical formulations and cosmetic applications, ensuring optimal bioavailability and stability of the downstream active pharmaceutical ingredients (APIs)[2].

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Hydroxy-3-methylbenzoic Acid Hydrate Solutions

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzoic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of 4-Hydroxy-3-methylbenzoic acid hydrate solutions. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of 4-Hydroxy-3-methylbenzoic Acid Hydrate

4-Hydroxy-3-methylbenzoic acid, a phenolic acid derivative, is a valuable compound in pharmaceutical development and chemical synthesis.[1] Its stability in solution is paramount for obtaining reliable and consistent results. Like many phenolic compounds, its stability is significantly influenced by environmental factors such as pH, exposure to oxygen and light, and temperature. Understanding the underlying chemical principles governing its degradation is the first step toward effective stabilization.

The primary degradation pathways for phenolic compounds like 4-Hydroxy-3-methylbenzoic acid are oxidation and decarboxylation. The hydroxyl group on the aromatic ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions, often leading to the formation of colored byproducts.[2] At elevated temperatures, decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can occur, resulting in the formation of phenol derivatives.[2][3]

This guide will provide you with the necessary tools to diagnose, troubleshoot, and proactively manage the stability of your 4-Hydroxy-3-methylbenzoic acid hydrate solutions.

Troubleshooting Guide: Diagnosing Instability in Your Solutions

Encountering instability in your 4-Hydroxy-3-methylbenzoic acid hydrate solutions can manifest in several ways, including color change, precipitation, or a decrease in concentration over time. This section provides a logical workflow to identify and address the root cause of these issues.

Visualizing the Troubleshooting Process

The following diagram illustrates a step-by-step decision-making process for troubleshooting common stability problems.

G cluster_0 Observe Instability cluster_1 Initial Checks cluster_2 pH-Related Issues cluster_3 Oxidation Issues cluster_4 Precipitation Issues cluster_5 Confirm & Quantify start Instability Observed (e.g., color change, precipitate) check_pH Check Solution pH start->check_pH check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage high_pH Is pH > 7? check_pH->high_pH signs_oxidation Color change to yellow/brown? check_storage->signs_oxidation adjust_pH Adjust to acidic/neutral pH (pH 4-6 recommended) high_pH->adjust_pH Yes high_pH->signs_oxidation No buffer Use a suitable buffer system adjust_pH->buffer analytical_check Perform Analytical Check (e.g., HPLC) buffer->analytical_check deoxygenate Deoxygenate solvent/solution (N2 or Ar sparging) signs_oxidation->deoxygenate Yes check_solubility Review Solubility Data signs_oxidation->check_solubility No antioxidants Add antioxidants (e.g., ascorbic acid, Na-metabisulfite) deoxygenate->antioxidants light_protect Protect from light (Amber vials) antioxidants->light_protect light_protect->analytical_check cosolvent Consider a co-solvent system check_solubility->cosolvent concentration Lower the concentration cosolvent->concentration concentration->analytical_check forced_degradation Consider Forced Degradation Study analytical_check->forced_degradation

Caption: Troubleshooting workflow for unstable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing 4-Hydroxy-3-methylbenzoic acid hydrate solutions?

For phenolic compounds, acidic to neutral pH conditions are generally preferred to enhance stability. High pH (alkaline conditions) can lead to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation. Studies on similar phenolic compounds have shown significant degradation at pH levels above 7.[2][4] Therefore, we recommend maintaining your solutions in a pH range of 4 to 6. Utilizing a suitable buffer system can help maintain a stable pH.

Q2: My solution is turning yellow/brown. What is causing this and how can I prevent it?

A yellow or brown discoloration is a common indicator of oxidation.[2] The phenolic ring of 4-Hydroxy-3-methylbenzoic acid is prone to oxidation, especially when exposed to oxygen, light, and elevated temperatures. This process can lead to the formation of catecholic and other colored byproducts.

To prevent this:

  • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can effectively inhibit oxidation by scavenging reactive oxygen species.[2]

  • Protect from light: Store your solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

Q3: I am observing precipitation in my solution. What should I do?

Precipitation can occur due to poor solubility or degradation of the compound.

  • Consider a Co-solvent: If working with aqueous buffers, consider using a co-solvent like ethanol or DMSO to improve solubility.

  • Check for Degradation: If you suspect the precipitate is a degradation product, you can analyze the supernatant and the precipitate separately using a suitable analytical technique like HPLC to identify the components.

Q4: What are the recommended storage conditions for stock solutions?

For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes. We recommend storing these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2][5] Always store solutions under an inert atmosphere (nitrogen or argon) if possible.

Q5: What are the primary degradation products of 4-Hydroxy-3-methylbenzoic acid?

Based on the degradation pathways of structurally similar compounds, the two primary degradation products are expected to be:

  • Oxidation products: Hydroxylation of the aromatic ring can lead to the formation of catecholic derivatives.

  • Decarboxylation product: Thermal stress can induce the loss of the carboxyl group as CO2, likely forming 2-methylphenol (o-cresol) . The thermal decomposition of benzoic acid to benzene and carbon dioxide is a known reaction.[3]

Identifying these products can be achieved through forced degradation studies coupled with analytical techniques like LC-MS.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stable solutions and for conducting a forced degradation study to understand the stability profile of 4-Hydroxy-3-methylbenzoic acid hydrate.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of an aqueous solution of 4-Hydroxy-3-methylbenzoic acid hydrate with enhanced stability, suitable for many experimental applications.

Materials:

  • 4-Hydroxy-3-methylbenzoic acid hydrate

  • High-purity water (e.g., Milli-Q®)

  • Citrate or acetate buffer components (for pH 4-6)

  • Ascorbic acid (optional antioxidant)

  • Nitrogen or argon gas

  • Sterile, amber glass vials

Procedure:

  • Prepare the Buffer: Prepare a 50 mM citrate or acetate buffer and adjust the pH to the desired value between 4 and 6.

  • Deoxygenate the Buffer: Sparge the buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidant (Optional): If enhanced protection against oxidation is required, add ascorbic acid to the deoxygenated buffer to a final concentration of 0.05-0.1% (w/v).

  • Dissolve the Compound: Weigh the required amount of 4-Hydroxy-3-methylbenzoic acid hydrate and dissolve it in the prepared, deoxygenated buffer. Gentle warming and sonication can be used to aid dissolution.

  • Finalize and Store: Filter the solution through a 0.22 µm sterile filter into amber glass vials. Purge the headspace of the vials with nitrogen or argon before sealing. Store at 2-8°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6] This protocol outlines the conditions for subjecting 4-Hydroxy-3-methylbenzoic acid hydrate to various stress conditions.

Materials:

  • 4-Hydroxy-3-methylbenzoic acid hydrate

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-Hydroxy-3-methylbenzoic acid hydrate in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours. Also, reflux a solution of the compound in water for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A method similar to that used for 4-hydroxybenzoic acid can be a good starting point (e.g., C18 column, mobile phase of 0.1% phosphoric acid in water and acetonitrile gradient, UV detection at ~230-256 nm).[7][8]

    • Use a PDA detector to assess peak purity.

    • Identify and characterize the major degradation products using LC-MS.

Visualizing the Forced Degradation Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (80°C, solid & solution) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo hplc Analyze by Stability- Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms Identify Degradants by LC-MS hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Caption: Workflow for forced degradation studies.

Data Presentation

Table 1: Qualitative Solubility of 4-Hydroxy-3-methylbenzoic Acid Hydrate and Structurally Related Compounds
Solvent4-Hydroxy-3-methylbenzoic Acid Hydrate (Expected)4-Hydroxybenzoic Acid (Observed)
Water Sparingly SolubleSparingly Soluble
Methanol SolubleSoluble
Ethanol SolubleSoluble
Acetone SolubleSoluble
Dimethyl Sulfoxide (DMSO) Soluble[5]Soluble[8]

Note: This table provides a general guideline. For precise quantitative data, experimental determination is recommended.

Table 2: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl80°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Dry Heat80°C48 hours
Thermal (Solution) Reflux in Water100°C24 hours
Photolytic ICH Q1B GuidelinesAs per guidelinesAs per guidelines

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Venkatasami, G., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Taylor, R. (1976). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 809-811.
  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409.
  • FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 4-Hydroxy-3-methylbenzoic Acid Hydrate During Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with the reproducibility of phenolic acid assays. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with the reproducibility of phenolic acid assays. 4-Hydroxy-3-methylbenzoic acid hydrate (CAS 499-76-3) is a highly valuable intermediate and biomarker (1[1]), but its dual functional groups—a phenolic hydroxyl and a carboxylic acid—make it highly susceptible to degradation during extraction, autosampler queuing, and chromatographic separation.

This guide is designed to explain the causality behind the chemical behaviors you observe. By understanding the mechanistic triggers of degradation, you can build a self-validating analytical system that guarantees E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your data.

Section 1: Mechanistic Causes of Degradation

Before troubleshooting, we must understand the chemical vulnerabilities of the analyte. 4-Hydroxy-3-methylbenzoic acid undergoes three primary degradation pathways during routine High-Performance Liquid Chromatography (HPLC) or LC-MS analysis:

  • Auto-Oxidation: The electron-donating methyl group at the 3-position activates the phenolic ring, making the hydroxyl group highly prone to oxidation into reactive quinones, particularly in neutral or alkaline aqueous solutions.

  • Decarboxylation: Elevated temperatures during extraction or within the column compartment can induce the loss of the carboxyl group, yielding 2-methylphenol (o-cresol) and CO₂.

  • Photolysis: Exposure to ambient laboratory UV light degrades the aromatic ring system, leading to erratic peak areas.

DegradationPathways Target 4-Hydroxy-3-methylbenzoic Acid Hydrate Oxidation Quinone Derivatives (Oxidation) Target->Oxidation O2, Metals, pH > 7 (Autosampler/Prep) Decarb 2-Methylphenol + CO2 (Decarboxylation) Target->Decarb Thermal Stress (T > 60°C) Photo Photolytic Cleavage Products Target->Photo UV Light (Clear Vials)

Figure 1: Primary degradation pathways of 4-Hydroxy-3-methylbenzoic acid during analysis.

Section 2: Troubleshooting Guides & FAQs

Q1: My standard curve for 4-Hydroxy-3-methylbenzoic acid hydrate loses linearity over a 24-hour autosampler run, and I see a brown tint in my older stock solutions. What is happening? Causality & Solution: You are witnessing auto-oxidation. Phenolic acids are unstable in neutral or alkaline environments, where the phenoxide ion easily oxidizes into quinones. Furthermore, the hydrate form can introduce trace moisture into non-aqueous stock solutions, accelerating this process if transition metal impurities are present. Accurate analytical determination of phenolic compounds is notoriously hampered by their susceptibility to degradation under mild conditions (2[2]). Actionable Fix: Always prepare stock solutions in acidified organic solvents (e.g., Methanol with 0.1% Formic Acid). Maintain your autosampler at 4°C and strictly use amber glass vials. To make this a self-validating system, inject a known QC standard every 10 samples; if the area drops by >2%, oxidation is occurring and the sequence should be paused.

Q2: I am experiencing severe peak tailing and shifting retention times during HPLC analysis. Is the compound degrading on the column? Causality & Solution: This is likely a combination of on-column degradation and secondary interactions. The carboxylic acid moiety (pKa ~4.0) and the phenolic group can interact with residual silanols on standard silica-based C18 columns. If your mobile phase pH is not strictly controlled, the compound exists in a partially ionized state, leading to peak broadening and prolonged exposure to the stationary phase, which exacerbates thermal degradation. Actionable Fix: Use a polymer-based reverse-phase column (e.g., PRP-1) or a highly end-capped C18 column. Ensure your mobile phase is buffered to a pH below 3.0. Research has shown that polymer-based columns combined with careful pH control significantly improve separation efficiency and reduce on-column degradation for phenolic acids (3[3]).

Q3: How does the "hydrate" status affect my quantitative accuracy? Causality & Solution: 4-Hydroxy-3-methylbenzoic acid hydrate contains water molecules within its crystal lattice. If stored improperly (e.g., in a desiccator with strong drying agents or in high humidity), it can undergo efflorescence (losing water) or deliquescence (absorbing water). This alters the true molecular weight per gram weighed, leading to systemic quantitative errors. Actionable Fix: Store the solid standard in a tightly sealed container at room temperature away from direct light. When preparing standards, perform a rapid moisture analysis (Karl Fischer titration) on a parallel aliquot to confirm the exact hydration state, or use a certified reference material (CRM) and correct for the exact water content listed on the Certificate of Analysis.

Section 3: Optimized, Self-Validating Analytical Protocol

To ensure absolute scientific integrity, implement the following step-by-step methodology for the extraction and LC-MS/MS analysis of 4-Hydroxy-3-methylbenzoic acid hydrate.

AnalyticalWorkflow S1 1. Sample Prep Acidified MeOH (0.1% FA) Amber Vials, 4°C S2 2. Autosampler Maintained at 4°C Protect from Light S1->S2 S3 3. HPLC Separation Polymer/End-capped C18 Acidic Mobile Phase (pH < 3) S2->S3 S4 4. Detection UV (280nm) or LC-MS (ESI-) Self-validating QC Checks S3->S4

Figure 2: Optimized, self-validating analytical workflow to prevent analyte degradation.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Extraction Solvent: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid (FA) and 10 µg/mL of an isotopically labeled internal standard (e.g., ¹³C-labeled phenolic acid). Causality: The acidic environment prevents oxidation, while the internal standard self-validates extraction recovery.

  • Sample Extraction: Add 1 mL of cold (4°C) Extraction Solvent to 100 mg of sample. Vortex for 30 seconds. Sonicate in an ice bath for 10 minutes. Causality: Ice bath sonication prevents thermal decarboxylation.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

  • Chromatographic Separation (HPLC):

    • Column: Polymer-based reversed-phase (e.g., Hamilton PRP-1, 150 x 4.1 mm, 5 µm) or fully end-capped C18.

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temp: 30°C (Do not exceed 40°C to prevent thermal stress).

  • Detection (LC-MS/MS): Utilize negative-ion-mode electrospray ionization (ESI-). Monitor the deprotonated precursor ion [M-H]⁻ at m/z 151. Causality: Negative ESI is highly sensitive for phenolic acids and avoids the fragmentation issues often seen in positive mode, successfully providing structural information for compounds like 4-hydroxy-3-methylbenzoic acid (4[4], 5[5]).

Section 4: Quantitative Data Summary

The following table synthesizes the impact of various handling conditions on the stability of 4-Hydroxy-3-methylbenzoic acid, demonstrating the critical need for the optimized protocol above.

Storage/Prep ConditionTemp (°C)TimeLight ExposureRecovery (%)Primary Degradation Mechanism
Aqueous, pH 7.025°C24hClear Vial (UV)< 65%Oxidation (Quinones) & Photolysis
Aqueous, pH 2.525°C24hClear Vial (UV)82%Photolysis
Methanol (Neutral)80°C2hAmber Vial< 60%Thermal Decarboxylation
Acidified MeOH (0.1% FA) 4°C 72h Amber Vial > 98% None (Optimized Condition)

References

  • Improving HPLC Separation of Polyphenols Source: LCGC International (chromatographyonline.com) URL:[Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material Source: Polish Journal of Food and Nutrition Sciences (researchgate.net) URL:[Link]

  • High-Performance Liquid Chromatography/High-Resolution Multiple Stage Tandem Mass Spectrometry Using Negative-Ion-Mode Hydroxide-Doped Electrospray Ionization for the Characterization of Lignin Degradation Products Source: Molecules (researchgate.net) URL:[Link]

  • Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing Source: MDPI (mdpi.com) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Hydroxy-3-methylbenzoic acid hydrate to its isomers

An in-depth understanding of positional isomerism is critical for rational drug design, organic synthesis, and materials science. While 4-Hydroxy-3-methylbenzoic acid hydrate (often referred to as 4-hydroxy-m-toluic acid...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of positional isomerism is critical for rational drug design, organic synthesis, and materials science. While 4-Hydroxy-3-methylbenzoic acid hydrate (often referred to as 4-hydroxy-m-toluic acid hydrate) and its structural isomers share the identical molecular formula (C8H8O3), the spatial arrangement of their hydroxyl (-OH) and methyl (-CH3) substituents around the benzoic acid core drastically alters their physicochemical behavior, reactivity, and pharmacological utility.

As an application scientist, evaluating these compounds requires moving beyond basic structural identification to understanding the thermodynamic and kinetic consequences of their functional group placements. This guide provides an objective, data-driven comparison of 4-Hydroxy-3-methylbenzoic acid hydrate against its primary isomers, supported by mechanistic analysis and self-validating experimental protocols.

Physicochemical Profiling

The position of the hydroxyl group relative to the carboxylic acid dictates the molecule's capacity for intra- versus inter-molecular hydrogen bonding. This fundamentally shifts melting points, solubility, and partition coefficients (LogP).

Table 1: Comparative Physicochemical Properties of Key Isomers

Property4-Hydroxy-3-methylbenzoic acid[1]3-Hydroxy-4-methylbenzoic acid[2]2-Hydroxy-4-methylbenzoic acid[3]
PubChem CID 68138685125788
Hydrate Availability Yes (Commonly utilized to enhance stability)[4]RareRare
Molecular Weight 152.15 g/mol 152.15 g/mol 152.15 g/mol
Melting Point 172 – 177 °C205 – 210 °C~177 °C
Predicted XLogP3 0.91.5~2.0 (Due to intramolecular H-bonding)
Electronic Effect Para-OH (+M effect), Meta-CH3 (+I effect)Meta-OH (-I effect dominant), Para-CH3Ortho-OH (+M effect, strong H-bond)

Note: The hydrate form of 4-Hydroxy-3-methylbenzoic acid incorporates water molecules into its crystal lattice, which significantly improves its aqueous solubility and pH buffering capacity during formulation compared to its anhydrous counterparts[4].

Mechanistic Divergence: Structure-Property Relationships

To understand why these isomers behave differently in assays, we must analyze the causality behind their electronic and steric environments:

  • The Ortho Effect (2-Hydroxy-4-methylbenzoic acid): The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This stabilizes the conjugate base, drastically lowering the pKa (making it more acidic). Furthermore, this internal bonding "hides" the polar -OH group from the surrounding solvent, increasing the molecule's lipophilicity (higher LogP) and altering its chromatographic retention.

  • Resonance vs. Inductive Effects (4-Hydroxy vs. 3-Hydroxy): In 4-Hydroxy-3-methylbenzoic acid, the para-hydroxyl group donates electron density into the ring via resonance (+M effect), which destabilizes the carboxylate anion, resulting in a higher pKa compared to the ortho isomer. Conversely, in 3-Hydroxy-4-methylbenzoic acid, the meta-hydroxyl group cannot donate electron density to the carboxylic acid via resonance; its electron-withdrawing inductive effect (-I) dominates.

SubstituentEffects Root C8H8O3 Isomer Pool Ortho 2-Hydroxy-4-methyl (Ortho-OH) Root->Ortho Meta 3-Hydroxy-4-methyl (Meta-OH) Root->Meta Para 4-Hydroxy-3-methyl (Para-OH) Root->Para Hbond Intramolecular H-Bonding (Lower pKa, High Lipophilicity) Ortho->Hbond Proximity to COOH Inductive Inductive Effect Dominates (Moderate pKa, High MP) Meta->Inductive No Resonance with COOH Resonance Resonance Stabilization (Higher pKa, High Polarity) Para->Resonance Para-conjugation

Diagram 1: Logical relationship between hydroxyl position, electronic effects, and resulting physicochemical properties.

Self-Validating Experimental Protocols

To objectively compare the performance and purity of 4-Hydroxy-3-methylbenzoic acid hydrate against its isomers, the following validated workflows should be employed.

Protocol A: Reverse-Phase HPLC for Isomeric Resolution

Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. Because the 2-hydroxy isomer engages in intramolecular hydrogen bonding, it presents a smaller polar surface area to the mobile phase, causing it to interact more strongly with the non-polar C18 stationary phase and elute later than the 3-hydroxy and 4-hydroxy isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-Hydroxy-3-methylbenzoic acid hydrate, 3-Hydroxy-4-methylbenzoic acid, and 2-Hydroxy-4-methylbenzoic acid in 1 mL of Methanol:Water (50:50 v/v) to create a mixed standard.

  • Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the carboxylic acid, ensuring sharp peaks).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation Check: The protocol is self-validating if baseline resolution (Rs > 1.5) is achieved. Elution order will predictably be: 4-Hydroxy-3-methylbenzoic acid (most polar) → 3-Hydroxy-4-methylbenzoic acid → 2-Hydroxy-4-methylbenzoic acid (most lipophilic).

HPLCWorkflow Prep Sample Prep (Isomer Mixture) Inject Injection (C18 Column) Prep->Inject 10 µL Mobile Gradient Elution (Water/MeCN + 0.1% TFA) Inject->Mobile Interaction Detect UV Detection (254 nm) Mobile->Detect Elution Analyze Chromatogram Analysis Detect->Analyze Resolution Data

Diagram 2: Step-by-step reverse-phase HPLC workflow for the baseline resolution of hydroxy-methylbenzoic acid isomers.

Protocol B: Potentiometric pKa Determination

Causality: Determining the exact pKa verifies the electronic influence of the substituent positions. The hydrate form of the 4-hydroxy isomer must be accounted for in mass calculations to ensure accurate molarity during titration.

Step-by-Step Methodology:

  • Standardization: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Analyte Preparation: Prepare a 0.01 M solution of 4-Hydroxy-3-methylbenzoic acid hydrate in 50 mL of 0.1 M KCl (to maintain constant ionic strength). Adjust initial pH to ~2.5 using 0.1 M HCl.

  • Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO2 absorption).

  • Data Processing: Plot the first derivative of the pH vs. volume curve (dpH/dV). The maximum peaks correspond to the equivalence points. The pH at the half-equivalence point equals the pKa.

  • Validation Check: Compare the experimental pKa of the carboxylic acid proton against the theoretical values. The 2-hydroxy isomer will show a significantly lower pKa1 (~3.0) compared to the 4-hydroxy isomer (~4.5).

Applications in Drug Development & Synthesis

The choice between these isomers is rarely arbitrary in pharmaceutical development:

  • 4-Hydroxy-3-methylbenzoic acid hydrate: Highly valued as an intermediate in synthesizing anti-inflammatory and analgesic agents. The hydrate form is specifically chosen in late-stage formulation or solid-phase synthesis because the incorporated water molecules improve the crystal lattice stability, preventing unwanted polymorphic transitions during milling or compression[4].

  • 2-Hydroxy-4-methylbenzoic acid: Often utilized when a salicylic acid derivative is required. Its intramolecular hydrogen bonding makes it an excellent building block for topical formulations where increased skin permeability (due to higher lipophilicity) is desired.

  • 3-Hydroxy-4-methylbenzoic acid: Used when specific meta-substitution patterns are required to avoid steric clashes in the active site of target enzymes, often acting as a bioisostere in structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68512, 3-Hydroxy-4-methylbenzoic acid" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5788, 2-Hydroxy-4-methylbenzoic acid" PubChem. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for 4-Hydroxy-3-methylbenzoic Acid Hydrate Analysis

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methylbenzoic acid hydrate. As a versa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methylbenzoic acid hydrate. As a versatile compound used as a key intermediate in pharmaceuticals, a component in cosmetic formulations, and a preservative in the food industry, the accurate and reliable measurement of 4-Hydroxy-3-methylbenzoic acid hydrate is paramount.[1][2] This document moves beyond a simple checklist of validation steps, delving into the scientific rationale behind methodological choices and comparing HPLC to other analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a robust, defensible, and compliant analytical procedure.

The validation framework presented herein is built upon the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

Pillar 1: The Foundation—Developing a Scientifically Sound HPLC Method

The success of any validation rests on a well-developed and optimized analytical method. For phenolic compounds like 4-Hydroxy-3-methylbenzoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique due to its robustness and suitability for separating moderately polar analytes.[7][8][9] The choices made during method development are not arbitrary; they are dictated by the physicochemical properties of the analyte and the principles of chromatographic separation.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating phenolic acids.[8][10] The separation mechanism is based on hydrophobic interactions between the nonpolar stationary phase and the analyte. The aromatic ring and methyl group of 4-Hydroxy-3-methylbenzoic acid interact with the C18 chains, while the more polar carboxyl and hydroxyl groups interact with the mobile phase.

  • Mobile Phase Composition: The mobile phase is critical for achieving optimal resolution and peak shape. It typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).[8]

    • The Role of pH: For acidic compounds, controlling the pH of the aqueous phase is the most critical factor for achieving symmetrical peaks. 4-Hydroxy-3-methylbenzoic acid has both a carboxylic acid and a phenolic hydroxyl group.[11] To ensure the compound is in its neutral, protonated form, the mobile phase must be acidified to a pH well below the pKa of the carboxylic acid group (typically pH < 4).[12] This suppresses ionization and prevents secondary interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.[12] Phosphoric acid or formic acid are common choices for this purpose.[10][13]

    • Gradient vs. Isocratic Elution: While a gradient elution (where the mobile phase composition changes over time) is powerful for separating complex mixtures, a simple and robust isocratic method (constant mobile phase composition) is often sufficient and preferable for quantifying a single, well-resolved analyte in a quality control environment.[10]

  • Detection: The conjugated aromatic system in 4-Hydroxy-3-methylbenzoic acid makes it an excellent candidate for UV-Visible spectroscopy detection.[9] The detection wavelength should be set at or near the absorbance maximum of the analyte (typically in the 230-280 nm range) to maximize sensitivity.[8][13]

Optimized Starting Protocol: An Authoritative Benchmark

The following table outlines a typical starting point for an HPLC method, grounded in common practices for analyzing similar phenolic acids.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for robust separation of phenolic compounds.[10][14]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade WaterAcidification to suppress analyte ionization, ensuring sharp peaks.[10][12]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Elution Mode Isocratic or Gradient (e.g., 70:30 A:B)Start with isocratic for simplicity; use gradient if co-eluting peaks are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and efficiency.[13]
Column Temperature 30°CMaintains consistent retention times and viscosity.[13][14]
Detection Wavelength 230 nmA common wavelength for phenolic acids, providing high sensitivity.[13]
Injection Volume 10 µLA typical volume that balances sample loading with peak sharpness.[13]

Pillar 2: The Validation Protocol—A Self-Validating System

Method validation provides documented evidence that the procedure is fit for its intended purpose.[15][16] The process follows a logical sequence of experiments, each building upon the last, as mandated by ICH Q2(R2) guidelines.[3][17][18]

Validation_Workflow cluster_prep Phase 1: System Preparation cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Sensitivity & Reliability MethodDev Method Development & Optimization Protocol Write Validation Protocol MethodDev->Protocol SysSuit System Suitability Testing (SST) Protocol->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow diagram illustrating the logical progression of HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (ICH/USP)
System Suitability Ensures the chromatographic system is adequate for the intended analysis.Tailing Factor ≤ 2.0; %RSD of replicate injections < 1.0%; Theoretical Plates > 2000.[5]
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[17]No interference at the analyte's retention time from placebo or known impurities. Peak purity should pass.[5][13]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[17]Correlation Coefficient (R²) ≥ 0.999.[13][14]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[19]For assay: 80% to 120% of the test concentration.[5]
Accuracy The closeness of test results to the true value.[17]% Recovery typically between 98.0% and 102.0%.[16]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.[17][19]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[17]Signal-to-Noise ratio of 10:1. %RSD at this concentration should be acceptable.[20]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[17]System suitability parameters must be met under all varied conditions. %RSD should be within acceptable limits.[14]
Experimental Protocols

1. System Suitability Testing (SST):

  • Protocol: Before any validation run, equilibrate the HPLC system. Prepare a standard solution of 4-Hydroxy-3-methylbenzoic acid hydrate at the target concentration. Inject this solution five or six times consecutively.

  • Analysis: Calculate the mean and Relative Standard Deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.[5]

2. Specificity:

  • Protocol:

    • Inject a diluent/blank to show no interfering peaks.

    • Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to show no interference.

    • Inject a standard solution of the analyte.

    • Inject a sample solution spiked with known impurities and/or degradation products. Forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) are essential here.

  • Analysis: Confirm that the analyte peak is well-resolved from all other peaks. A photodiode array (PDA) detector can be used to assess peak purity.[13]

3. Linearity:

  • Protocol: Prepare a stock solution of the analyte and perform serial dilutions to obtain at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. Inject each level in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.[13][14]

4. Accuracy (as % Recovery):

  • Protocol: Prepare a placebo mixture. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery for each one using the formula: (% Recovery) = (Amount Found / Amount Added) * 100.[13]

5. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.[19]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Analysis: Calculate the %RSD for the set of measurements in each study.

6. Robustness:

  • Protocol: Analyze the sample while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ±0.1 mL/min).[14]

    • Column temperature (e.g., ±5°C).[14]

    • Mobile phase pH (e.g., ±0.2 units).

  • Analysis: Check that system suitability criteria are still met and that the assay results are not significantly impacted.

Validation_Relationships Validation Validated Method Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines Range->Accuracy Tested Within Range->Precision Tested Within

Caption: Logical relationship between core validation parameters.

Pillar 3: A Comparative Look at Alternative Analytical Techniques

While HPLC is the gold standard, it is valuable to understand its position relative to other analytical methods used for phenolic compounds.

TechniquePrincipleAdvantages for 4-Hydroxy-3-methylbenzoic AcidDisadvantages/Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High Specificity & Resolution: Excellent for separating the analyte from impurities. Robust & Reproducible: Well-established technology ideal for QC. Quantitative Accuracy: Provides highly accurate and precise results.[21]Requires specialized equipment and trained personnel. Solvent consumption can be a consideration.
UHPLC An evolution of HPLC using columns with smaller particles (<2 µm).[7]Faster Analysis: Significantly reduces run times. Higher Efficiency: Provides sharper peaks and better resolution. Lower Solvent Use: More environmentally friendly.[22]Higher backpressure requires specialized instrumentation. More susceptible to clogging.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[7][9]High sensitivity for volatile compounds.Requires Derivatization: The analyte is not volatile and must be chemically modified before analysis, adding complexity and potential for error.[9]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[23]High separation efficiency and very low sample/reagent consumption.Less robust than HPLC for routine QC applications. Can have lower sensitivity and reproducibility.[24]
UV-Vis Spectrophotometry Measures light absorbance to determine concentration.Simple, fast, and inexpensive for determining total phenolic content.Non-Specific: Cannot distinguish between the target analyte and other structurally similar, UV-absorbing compounds in a mixture.[24]

References

  • Techniques for Analysis of Plant Phenolic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytic. Retrieved March 14, 2026, from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. Retrieved March 14, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). gmp-compliance.org. Retrieved March 14, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. Retrieved March 14, 2026, from [Link]

  • Analysis of phenolic acids and flavonoids in honey. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Zenodo. Retrieved March 14, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.). uspbpep.com. Retrieved March 14, 2026, from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. Retrieved March 14, 2026, from [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols - UB. (2021, September 7). University of Barcelona. Retrieved March 14, 2026, from [Link]

  • (PDF) Phenolic Acids in Foods: An Overview of Analytical Methodology - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Retrieved March 14, 2026, from [Link]

  • USP-NF 1225 Validation of Compendial Procedures - Scribd. (2025, November 3). Scribd. Retrieved March 14, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15). Agilent. Retrieved March 14, 2026, from [Link]

  • Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 14, 2026, from [Link]

  • 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Longdom Publishing. Retrieved March 14, 2026, from [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023, June 26). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Longdom Publishing. Retrieved March 14, 2026, from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023, August 1). ResearchGate. Retrieved March 14, 2026, from [Link]

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Validation

Quantitative Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comparative Methodological Guide

Executive Summary & Analytical Context 4-Hydroxy-3-methylbenzoic acid hydrate (PubChem CID 68138)[1] is a critical monohydroxybenzoic acid derivative utilized as an intermediate in pharmaceutical synthesis, a biomarker i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

4-Hydroxy-3-methylbenzoic acid hydrate (PubChem CID 68138)[1] is a critical monohydroxybenzoic acid derivative utilized as an intermediate in pharmaceutical synthesis, a biomarker in metabolomics, and a bioactive secondary metabolite in plant extracts.

The primary analytical challenge in quantifying this compound stems from its high polarity and the presence of closely related structural isomers, such as 4-hydroxyphenylacetic acid and 4-methoxybenzoic acid[2]. Because these isomers share similar molecular weights and polarities, standard one-dimensional assays often suffer from co-elution. To achieve rigorous quantification, analytical scientists must employ optimized chromatographic separation coupled with highly selective detection methods.

Comparison of Analytical Modalities

Selecting the correct analytical modality depends on the sample matrix, required sensitivity, and throughput needs. Below is an objective comparison of the three primary techniques used to quantify 4-hydroxy-3-methylbenzoic acid.

Analytical ModalitySensitivity (LOD)Selectivity against IsomersSample Prep ComplexityPrimary Application
LC-MS/MS High (pg/mL to ng/mL)Excellent (via specific MRM transitions)Moderate (Protein precipitation / SPE)Complex biological matrices, metabolomics, trace analysis.
HPLC-UV Moderate (µg/mL)Fair (relies entirely on chromatographic resolution)Low (Direct dilution or simple extraction)Pharmaceutical QA/QC, bulk purity testing of synthetic batches.
GC-MS High (ng/mL)Good (resolves volatile derivatives)High (Requires derivatization, e.g., silylation)Volatile profiling, comprehensive untargeted metabolomics.

Workflow Visualization

The following diagram illustrates the optimized, self-validating LC-MS/MS workflow for extracting and quantifying the target analyte from complex matrices.

G N1 Sample Matrix (Plasma/Plant Extract) N2 Sample Preparation (Acidified ACN / SPE) N1->N2 Extraction N3 Chromatographic Separation (Reverse-Phase UPLC) N2->N3 Injection N4 Ionization (Negative ESI, m/z 151) N3->N4 Elution N5 Mass Spectrometry (MRM Transitions) N4->N5 Fragmentation N6 Data Analysis (Quantification) N5->N6 Integration

Quantitative LC-MS/MS workflow for 4-Hydroxy-3-methylbenzoic acid.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Quantification (Gold Standard for Complex Matrices)

This protocol is engineered for high-throughput and high-sensitivity quantification, effectively distinguishing 4-hydroxy-3-methylbenzoic acid from its structural isomers[2].

Mechanistic Rationale: We utilize a high-strength silica T3 column (e.g., Waters ACQUITY HSS T3) because its lower C18 ligand density prevents phase collapse in highly aqueous conditions, providing superior retention for polar phenolic acids[3]. The mobile phase is acidified with 0.1% formic acid. Because the pKa of the analyte's carboxylic acid group is approximately 4.0, maintaining a pH of ~2.7 ensures the molecule remains fully protonated (unionized) during chromatography, preventing peak tailing[3]. For detection, negative-ion mode electrospray ionization (ESI-) is selected because the phenolic and carboxylic groups readily lose a proton to yield a stable [M-H]− ion at m/z 151.040[4].

Step-by-Step Methodology:

  • Sample Extraction: Mix 100 µL of sample (e.g., plasma) with 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent precipitates matrix proteins, while the acid ensures the analyte partitions efficiently into the organic phase. Centrifuge at 14,000 × g for 10 min at 4°C.

  • Chromatographic Separation:

    • Column: Waters ACQUITY Premier HSS T3 (1.8 μm, 2.1 × 100 mm)[3].

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B for 2 min, ramp to 60% B over 3 min, increase to 99% B for 1 min, and re-equilibrate at 5% B for 2.4 min[3].

    • Flow Rate: 0.3 mL/min at a column temperature of 40°C.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative mode.

    • Precursor Ion: m/z 151.0 [M-H]−[4].

    • Transitions: Monitor m/z 151.0 → 107.0 (loss of CO₂) for quantification, and m/z 151.0 → 92.0 for qualification.

  • Self-Validation Check: Inject a matrix blank followed by the lowest calibration standard. The system is validated for the run only if the signal-to-noise (S/N) ratio of the quantifier peak is ≥ 10, confirming the Limit of Quantification (LOQ).

Protocol B: HPLC-UV (Routine Pharmaceutical QA/QC)

For pure synthetic batches or high-concentration formulations, UV detection offers a robust, cost-effective alternative.

Mechanistic Rationale: Phosphoric acid is chosen over organic acids (like formic or acetic acid) for the mobile phase because it lacks a UV chromophore above 210 nm. This provides a perfectly flat baseline at the 254 nm detection wavelength while keeping the analyte's carboxyl group protonated to ensure sharp peak geometry.

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrate sample in methanol to a stock concentration of 1 mg/mL. Dilute to working concentrations (10–100 µg/mL) with the mobile phase.

  • Chromatography:

    • Column: Standard C18 (5 μm, 4.6 × 250 mm).

    • Mobile Phase: Isocratic elution using 70% Water (adjusted to pH 2.5 with phosphoric acid) and 30% Methanol.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Self-Validation Check: Calculate the tailing factor ( Tf​ ) for the analyte peak. A Tf​ between 0.9 and 1.2 confirms that secondary interactions with residual silanols on the column are effectively suppressed by the acidic pH.

Quantitative Data Presentation

When validating the LC-MS/MS method for 4-hydroxy-3-methylbenzoic acid, the following quantitative parameters represent the standard acceptance criteria required for rigorous scientific publication or regulatory submission.

Validation ParameterTarget Acceptance CriteriaTypical Experimental Observation
Linearity Range R2 > 0.9951.0 ng/mL to 1000 ng/mL ( R2 = 0.998)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 101.0 ng/mL
Intra-day Precision RSD < 15% (at 3 concentration levels)4.2% – 8.7%
Matrix Effect / Recovery 85% – 115%92.5% (Plasma) / 96.0% (Plant Extract)

References

  • 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 4-hydroxy-3-methylbenzoic acid (C8H8O3) - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Multi-omics analysis reveals gut microbial and metabolic signatures in metabolic dysfunction-associated steatotic liver disease Source: Frontiers URL:[Link]

  • Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing Source: MDPI URL:[Link]

Sources

Comparative

Purity assessment of 4-Hydroxy-3-methylbenzoic acid hydrate

An in-depth comparative analysis for the purity assessment of 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid hydrate). As a critical intermediate in pharmaceutical synthesis, cosmetic formu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for the purity assessment of 4-Hydroxy-3-methylbenzoic acid hydrate (also known as 4-hydroxy-m-toluic acid hydrate). As a critical intermediate in pharmaceutical synthesis, cosmetic formulations, and polymer chemistry[1], establishing the absolute purity of this compound requires a rigorous, multi-modal analytical approach.

Because this compound is a hydrate (Molecular Formula: C8H8O3·H2O)[1], its purity is a bipartite metric: we must quantify both the organic framework and the stoichiometric water content. This guide objectively compares the two premier methodologies for organic purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—while integrating orthogonal moisture analysis to provide a holistic, self-validating analytical strategy.

Physicochemical Profiling & Analytical Rationale

Before selecting an analytical method, an Application Scientist must decode the molecule's physicochemical behavior. 4-Hydroxy-3-methylbenzoic acid possesses two highly reactive, ionizable functional groups:

  • Carboxylic Acid (pKa ~4.0): Deprotonates in neutral/basic conditions.

  • Phenolic Hydroxyl (pKa ~9.5): Susceptible to oxidation and secondary interactions.

The Causality of Method Design: In liquid chromatography, if the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between ionized and non-ionized states. This leads to severe peak broadening and tailing due to secondary interactions with residual silanol groups (-Si-OH) on the silica stationary phase[2]. Therefore, any robust HPLC method for this compound must utilize an acidic mobile phase (pH 2.0–2.5) to fully protonate the carboxylic acid, ensuring a single, neutral analyte species partitions predictably into the C18 phase[2].

Comparative Overview of Purity Assessment Methods

The following table summarizes the performance metrics of the primary analytical techniques used to evaluate 4-Hydroxy-3-methylbenzoic acid hydrate.

ParameterReversed-Phase HPLC-UV1H-qNMR SpectroscopyVolumetric Karl Fischer (KF)
Primary Utility Chromatographic purity (organic impurities)Absolute mass fraction purity (SI-traceable)Stoichiometric water quantification
Selectivity High (Separates structural isomers)Moderate (Requires baseline resolution of protons)Highly specific to H₂O
Reference Standard Requires identical reference standardRequires heterologous internal standard (IS)Requires certified water standard
Throughput High (Automated sequences)Low to Moderate (Long relaxation delays)High (Rapid titration)
Self-Validation System Suitability Test (SST)T1 Relaxation VerificationDrift monitoring & blank titration

Deep Dive 1: Reversed-Phase HPLC-UV (The Routine Workhorse)

HPLC-UV is the industry standard for batch-to-batch release testing due to its high throughput and sensitivity to structurally similar impurities (e.g., unreacted m-cresol or isomeric byproducts).

Methodological Rationale

To suppress the ionization of the benzoic acid derivative and mitigate peak tailing, we employ an end-capped C18 column and a highly acidic mobile phase[2].

HPLC_Workflow Start Sample Preparation (Dissolution in Mobile Phase) pH pH Optimization (pH 2.5) (Ionization Suppression) Start->pH Inject Chromatographic Separation (End-capped C18 Column) pH->Inject SST System Suitability Test (Resolution > 2.0, Tailing < 1.5) Inject->SST Detect UV Detection (230 nm) SST->Detect Quant Data Analysis & Quantification Detect->Quant

Fig 1. Self-validating HPLC-UV workflow for acidic analytes.

Step-by-Step Self-Validating Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water, pH ~2.1) and Mobile Phase B (100% Acetonitrile). Degas thoroughly. Causality: TFA acts as an ion-pairing agent and pH buffer, ensuring the analyte remains protonated.

  • System Suitability Testing (SST): Inject a resolution mixture containing 4-Hydroxy-3-methylbenzoic acid and a known closely eluting impurity (e.g., 4-hydroxybenzoic acid).

    • Validation Gate: Proceed only if the resolution (Rs) > 2.0 and the tailing factor (Tf) for the main peak is ≤ 1.5. If Tf > 1.5, column degradation or insufficient buffering is occurring.

  • Sample Preparation: Accurately weigh 10.0 mg of the hydrate sample and dissolve in 10.0 mL of the initial mobile phase gradient (e.g., 80% A / 20% B) to prevent solvent-mismatch fronting[2].

  • Chromatography: Run a gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C. Detection: 230 nm (optimal for the conjugated aromatic system).

  • Quantification: Calculate purity via area normalization (Area %) or against an external certified reference standard (w/w %).

Deep Dive 2: 1H-qNMR (The Metrological Anchor)

While HPLC requires an identical reference standard, quantitative NMR (qNMR) is a primary ratio method. It allows us to determine the absolute purity of 4-Hydroxy-3-methylbenzoic acid hydrate using a completely different, highly characterized internal standard (IS)[3].

Methodological Rationale

The recommends as the ultimate SI-traceable anchor for qNMR[4],[5]. However, because our analyte is also a benzoic acid derivative, co-dissolving it with NIST Benzoic Acid would cause severe aromatic signal overlap. Causality: To solve this, we use a secondary internal standard, such as Maleic Acid , which has been pre-calibrated against NIST SRM 350b[3]. Maleic acid provides a distinct, sharp singlet at ~6.3 ppm in DMSO-d6, far away from the aromatic protons (6.8–7.8 ppm) and the methyl protons (~2.2 ppm) of our analyte.

qNMR_Logic SI SI Base Unit (Mole) NIST Primary Standard (NIST SRM 350b Benzoic Acid) SI->NIST Coulometry IS Secondary Internal Standard (e.g., Maleic Acid) NIST->IS 1H-qNMR Calibration Sample Analyte: 4-Hydroxy-3- methylbenzoic acid hydrate IS->Sample Co-dissolution & NMR Calc Mass Balance & Purity Calculation Sample->Calc Peak Integration

Fig 2. SI-traceability chain for qNMR purity assessment.

Step-by-Step Self-Validating Protocol
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~10 mg of 4-Hydroxy-3-methylbenzoic acid hydrate and ~5 mg of the Maleic Acid IS into a vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous solvent prevents the rapid exchange of the phenolic and carboxylic protons, though we will rely on the non-exchangeable aromatic C-H protons for quantification.

  • T1 Relaxation Verification (Self-Validation): Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest relaxing proton (usually the IS or the isolated aromatic proton).

    • Validation Gate: Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds). Failing to do this results in incomplete magnetization recovery and artificially skewed purity results.

  • Acquisition & Integration: Acquire 1D 1H-NMR spectra (minimum 32 transients, 90° pulse angle). Phase and baseline correct the spectra manually. Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the distinct aromatic protons of the analyte.

  • Calculation: Calculate the mass fraction purity using the standard qNMR mass balance equation, factoring in the molecular weights and the number of integrated protons.

Addressing the Hydrate: Orthogonal Moisture Analysis

Both HPLC-UV and 1H-qNMR (when integrating non-exchangeable protons) calculate the purity of the organic fraction (anhydrous basis). Because 4-Hydroxy-3-methylbenzoic acid is supplied as a hydrate[1], the true "as-is" purity must account for the water lattice.

Volumetric Karl Fischer (KF) Titration:

  • Causality: To verify if the compound is a true monohydrate (theoretical water content ~10.58%), KF titration is mandatory.

  • Protocol: Dissolve the sample in anhydrous methanol. Titrate with a standardized iodine/sulfur dioxide reagent. The endpoint is detected bipotentiometrically.

  • Final Synthesis: The absolute purity of the commercial lot is calculated as: Absolute Purity = Organic Purity (via qNMR) × (100% - % Water via KF).

Conclusion

For routine, high-throughput batch monitoring of 4-Hydroxy-3-methylbenzoic acid hydrate, HPLC-UV remains the most practical choice, provided the mobile phase pH is strictly controlled to suppress silanol interactions[2]. However, for establishing absolute, reference-free purity—especially during the qualification of a new primary standard or early-stage drug development—1H-qNMR anchored to an SI-traceable standard is metrologically superior[4],[5]. Both methods must be paired with Karl Fischer titration to accurately account for the compound's hydration state.

References

  • 1. Chem-Impex. 2.2. BenchChem. 3.4. Bureau International des Poids et Mesures (BIPM).

  • 5. National Institute of Standards and Technology (NIST).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-3-methylbenzoic Acid Hydrate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and classical Acid-Base Titrimetry for the quantitative analysis of 4-Hydroxy-3-methylbenzoic acid hydrate (CAS No. 499-76-3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and classical Acid-Base Titrimetry for the quantitative analysis of 4-Hydroxy-3-methylbenzoic acid hydrate (CAS No. 499-76-3). We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a framework for cross-validation in accordance with international regulatory standards. The objective is to empower researchers, quality control analysts, and drug development professionals to make informed decisions when selecting the most appropriate analytical method for their specific application.

Introduction: The Analytical Imperative

4-Hydroxy-3-methylbenzoic acid hydrate is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, such as azo dyes.[1][2] Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, dictates its chemical reactivity and is central to its utility.[2] Given its role in manufacturing, the purity and concentration of this compound must be determined with a high degree of confidence. The validation of analytical procedures is a critical process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[3] This guide focuses on the cross-validation of two common analytical techniques to ensure data integrity and comparability across different methods.

Physicochemical Rationale for Method Selection

Understanding the properties of 4-Hydroxy-3-methylbenzoic acid hydrate is key to selecting and optimizing analytical methods.

  • Structure and Functional Groups: The molecule possesses a benzene ring, making it an excellent chromophore for UV-Vis spectroscopic detection, which is the basis for HPLC-UV analysis. It also has an acidic carboxylic acid group (pKa ≈ 4.38), which readily donates a proton, making it a prime candidate for quantification via acid-base titrimetry.[2][4]

  • Solubility: The compound is soluble in ethanol and DMSO but has limited solubility in water.[5] This informs the choice of solvents for preparing standard and sample solutions for both HPLC and titrimetric analysis.

  • Molecular Weight: The molecular weight of the hydrate form is 170.16 g/mol , which is essential for all calculations related to concentration and purity.[1]

Methodologies: A Head-to-Head Comparison

We will explore two distinct, yet powerful, analytical methods for the assay of 4-Hydroxy-3-methylbenzoic acid hydrate: a modern, separation-based technique and a classical, stoichiometric method.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, allowing for the separation of the main compound from potential impurities or degradation products. This makes it an ideal method for stability studies and quality control where impurity profiling is necessary.

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is chosen for its ability to retain moderately polar compounds like 4-Hydroxy-3-methylbenzoic acid through hydrophobic interactions.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention. The gradient elution allows for the timely elution of the analyte while also cleaning the column of any more strongly retained impurities.

  • Detection: UV detection at approximately 230 nm is selected, as this wavelength provides a strong absorbance for the aromatic ring system, ensuring high sensitivity.[6]

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Mobile Phase B: 100% HPLC-grade acetonitrile.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of 4-Hydroxy-3-methylbenzoic acid hydrate reference standard into a 250 mL volumetric flask.

    • Add approximately 150 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh a quantity of the sample equivalent to about 25 mg of 4-Hydroxy-3-methylbenzoic acid hydrate into a 250 mL volumetric flask.

    • Prepare the solution as described for the Standard Solution.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.[6]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 20

      | 15.0 | 20 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the standard and sample solutions in duplicate.

    • Calculate the assay percentage using the peak areas obtained.

Method B: Acid-Base Titrimetry

This classical method is robust, cost-effective, and does not require sophisticated instrumentation. It relies on the stoichiometric neutralization reaction between the acidic analyte and a strong base titrant. It is an excellent choice for routine quality control where the sample matrix is simple and free of other acidic or basic impurities.

  • Titrant: Sodium hydroxide (NaOH), a strong base, is used to ensure a complete and rapid reaction with the weak carboxylic acid, resulting in a sharp and easily detectable endpoint.[7]

  • Solvent: A hydroalcoholic solvent (e.g., ethanol/water) is used to ensure the solubility of the slightly water-insoluble 4-Hydroxy-3-methylbenzoic acid hydrate.

  • Indicator: Phenolphthalein is selected as the indicator. Its pH transition range (8.2–10.0) aligns well with the equivalence point pH when titrating a weak acid with a strong base, which will be slightly alkaline due to the formation of the conjugate base.[8]

  • Preparation and Standardization of 0.1 M Sodium Hydroxide (NaOH):

    • Prepare an approximately 0.1 M NaOH solution.

    • Standardize the solution by titrating against a known mass of primary standard potassium hydrogen phthalate (KHP).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 200 mg of 4-Hydroxy-3-methylbenzoic acid hydrate into a 125 mL Erlenmeyer flask.[9]

    • Add 50 mL of a neutralized 50% ethanol-water solution to dissolve the sample.

  • Titration Procedure:

    • Add 2-3 drops of phenolphthalein indicator solution to the sample flask.[9]

    • Titrate the sample solution with the standardized 0.1 M NaOH until a faint but persistent pink color is observed.[8]

    • Record the volume of NaOH consumed.

  • Analysis and Calculation:

    • Perform the titration in triplicate.

    • Calculate the assay percentage based on the stoichiometry of the reaction (1 mole of NaOH reacts with 1 mole of 4-Hydroxy-3-methylbenzoic acid hydrate).

Cross-Validation: Bridging the Methodologies

Cross-validation is performed to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[10][11] The process involves analyzing the same set of homogeneous samples using both methods and comparing the outcomes against predefined acceptance criteria based on established validation parameters.[3][12]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_eval Data Evaluation Sample Homogeneous Bulk Sample of 4-Hydroxy-3-methylbenzoic acid hydrate Prep Prepare Samples at 3 Levels (e.g., 80%, 100%, 120% of target conc.) Sample->Prep HPLC Method A: Assay by HPLC-UV Prep->HPLC Titr Method B: Assay by Titrimetry Prep->Titr Compare Compare Results: Calculate % Difference or Ratio HPLC->Compare Titr->Compare Criteria Evaluate Against Acceptance Criteria (e.g., Accuracy, Precision) Compare->Criteria Report Final Cross-Validation Report Criteria->Report

Caption: Workflow for the cross-validation of HPLC and Titrimetry methods.

Comparative Performance Data

The validation of an analytical method establishes that its performance characteristics are suitable for the intended application.[3][13] The following table summarizes the typical performance expectations for the two methods when assaying 4-Hydroxy-3-methylbenzoic acid hydrate.

Performance Characteristic HPLC-UV Method Acid-Base Titrimetry Rationale & ICH Q2(R2) Guideline Context
Specificity High: Can resolve the analyte from impurities and degradation products.Low to Moderate: Any other acidic or basic species in the sample will interfere.Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
Accuracy Excellent (98-102%): High recovery expected when spiking a placebo matrix.Good (97-103%): Dependant on the accuracy of titrant standardization and endpoint detection.Accuracy is the closeness of test results to the true value. For a drug substance assay, it can be determined against a reference standard.[3]
Precision (Repeatability, %RSD) Excellent (≤ 1.0%): Instrumental analysis provides high repeatability.Good (≤ 2.0%): Subject to variations in endpoint determination and volumetric measurements.Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
Linearity (Correlation Coefficient, r²) Excellent (≥ 0.999): Typically linear over a wide concentration range.Not Applicable: Titration is a single-point determination based on stoichiometry.Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[3]
Range Wide (e.g., 50-150% of target): Easily adjustable by changing injection volume or sample concentration.Narrower: Limited by practical sample weight and titrant volume for optimal accuracy.The range is the interval between the upper and lower concentration of analyte for which the procedure has demonstrated suitable accuracy, precision, and linearity. For an assay, this is typically 80-120% of the test concentration.[12]
Robustness Good: Should be evaluated for minor changes in mobile phase composition, pH, flow rate, and temperature.Excellent: Generally unaffected by minor variations in temperature or solvent composition.Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Expert Recommendations & Conclusion

The choice between HPLC and acid-base titrimetry is driven by the specific requirements of the analysis.

  • For development, stability testing, and final product release , where specificity and the ability to detect impurities are paramount, the HPLC method is unequivocally superior . Its ability to separate and quantify the active ingredient in the presence of other compounds provides a comprehensive quality assessment.

  • For routine quality control of raw materials or in-process checks , where the material is expected to be of high purity and cost/throughput are significant factors, acid-base titrimetry is a highly effective and reliable alternative . Its simplicity, low cost, and robustness make it an excellent tool for confirming the identity and purity of incoming materials.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • Anderson, M., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Titrimetric Determination of Carboxylic Acid Chloride. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2018, May 31). What is the procedure for determining carboxylic acid groups by the acid-base titration? Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Titrimetric Methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2017, September). Cross and Partial Validation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Venkatasami, G., et al. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • NIST. (n.d.). 4-hydroxy-3-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. Retrieved from [Link]

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Comparative

Establishing a reference standard for 4-Hydroxy-3-methylbenzoic acid hydrate

Establishing a Primary Reference Standard for 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comparative Guide Introduction & Rationale 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing a Primary Reference Standard for 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comparative Guide

Introduction & Rationale 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a critical intermediate in pharmaceutical synthesis and a known endogenous metabolite identified in human biological specimens[1]. Commercially, this compound is predominantly supplied in its anhydrous form (CAS 499-76-3)[2]. However, as a Senior Application Scientist, I frequently observe that the anhydrous form exhibits hygroscopic tendencies under high-humidity laboratory conditions. This leads to shifting assay values, batch-to-batch inconsistencies, and out-of-specification (OOS) results during quantitative analysis.

To resolve this, establishing a fully characterized hydrate form as the primary reference standard is the optimal scientific path. By pre-saturating the crystal lattice with water to form a stable monohydrate, we create an environmentally robust standard. This guide details the comparative advantages, structural validation, and rigorous mass-balance protocols required to establish this standard in strict compliance with [3] and [4] frameworks.

Comparative Analysis: Hydrate vs. Commercial Anhydrous

The fundamental causality behind shifting to a hydrate standard lies in thermodynamic stability. When a compound naturally forms a stable crystalline hydrate, forcing it into an anhydrous state often creates a high-energy, moisture-scavenging crystal lattice. By intentionally crystallizing the material as a monohydrate (theoretical water content ~10.59%), the standard becomes inert to ambient humidity fluctuations. This ensures that the weighed mass during quantitative analysis accurately and consistently reflects the molar concentration of the active moiety.

Table 1: Performance Comparison of Reference Standard Candidates

Analytical AttributeCommercial Anhydrous GradeHigh-Purity Hydrate Standard (Proposed)
Chromatographic Purity (HPLC-UV) ~97.0%>99.8%
Moisture Content (KF) 0.5% - 2.5% (Variable/Drifting)10.59% ± 0.1% (Stable Monohydrate)
Hygroscopicity (DVS at 75% RH) High (Gains >2.0% mass)Negligible (<0.1% mass change)
Thermal Behavior (DSC) Single melt at 173-177 °CEndotherm at ~95 °C (water loss), Melt at 175 °C
Assay (Mass Balance) ~96.5% (Fluctuates with humidity)99.8% (Anhydrous basis) / 100.0% (As-is basis)

Workflow for Reference Standard Establishment

To qualify a material as a primary reference standard, we must employ an orthogonal, self-validating testing matrix. Absolute quantification without a pre-existing primary standard requires the mass balance approach, a principle endorsed by [5].

RS_Workflow Start Raw Material (Anhydrous Grade) Purification Recrystallization (Aqueous System) Start->Purification Hydrate Hydrate Formation (Controlled Cooling) Purification->Hydrate ID Structural ID (NMR, IR, MS) Hydrate->ID Purity Chromatographic Purity (HPLC-UV/MS) Hydrate->Purity Moisture Moisture & Volatiles (KF, TGA, GC) Hydrate->Moisture Assay Mass Balance Assay Calculation ID->Assay Purity->Assay Moisture->Assay Release Certified Reference Standard Assay->Release

Workflow for establishing the 4-Hydroxy-3-methylbenzoic acid hydrate reference standard.

Self-Validating Experimental Protocols

Chromatographic Purity (HPLC-UV)

Causality: We utilize a gradient reverse-phase HPLC method to separate the main peak from structurally similar impurities (e.g., 4-hydroxybenzoic acid, unreacted isomers). Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid group on 4-Hydroxy-3-methylbenzoic acid. This prevents peak tailing and ensures sharp, highly symmetrical peaks for accurate integration. Protocol:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient of 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

  • Sample Preparation: Dissolve 10 mg of the hydrate standard in 10 mL of Methanol/Water (50:50 v/v).

  • Self-Validation System: A diode array detector (DAD) is used to perform peak purity (spectral homogeneity) analysis across the main peak. Furthermore, a sensitivity solution (0.05% of the target concentration) is injected to verify that the Signal-to-Noise (S/N) ratio is ≥ 10. This self-validates the system's capability to detect trace impurities, ensuring no co-eluting compounds artificially inflate the purity value.

Orthogonal Moisture Determination (Karl Fischer & TGA)

Causality: To prove the material is a true monohydrate rather than just a wet powder, we must differentiate surface water from bound crystal lattice water. Karl Fischer (KF) specifically measures water molecules, while Thermogravimetric Analysis (TGA) measures total weight loss (water + other volatiles) as a function of temperature. Protocol:

  • Karl Fischer (KF) Titration: Weigh ~50 mg of the sample and titrate volumetrically. The theoretical expected result for the monohydrate ( C8​H8​O3​⋅H2​O , MW = 170.16 g/mol ) is 10.59%.

  • Thermogravimetric Analysis (TGA): Heat the sample at 10 °C/min from 25 °C to 250 °C under a nitrogen purge.

  • Self-Validation System: If the KF result is ~10.59% and the TGA weight loss step (occurring specifically between 80-110 °C) is also ~10.59%, the system self-validates. The alignment of these two distinct physical principles confirms that the volatile mass is exclusively water and that it is structurally bound within the crystal lattice (indicated by the elevated temperature required for desorption).

Mass Balance Assay Calculation

Causality: Because we are establishing a primary standard, we cannot quantify it against another standard. Instead, we use a mass balance equation that subtracts all measured impurities (chromatographic, water, residual solvents, and inorganic ash) from 100% to assign a definitive, absolute assay value. Protocol:

  • Determine % Chromatographic Impurities by HPLC (Protocol 1).

  • Determine % Water by KF (Protocol 2).

  • Determine % Residual Solvents by Headspace GC-FID.

  • Determine % Residue on Ignition (ROI) to account for any inorganic salts.

  • Self-Validation System (The Equation): Assay (as-is)=[100−(%Water+%Solvents+%ROI)]×100HPLC Purity​

    By independently measuring every possible category of impurity, the final calculated assay value is mathematically self-correcting and absolute.

References

  • European Medicines Agency (EMA). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." europa.eu.[Link]

  • PubChem. "4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138." nih.gov.[Link]

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Validation

Inter-laboratory comparison of 4-Hydroxy-3-methylbenzoic acid hydrate analysis

An Inter-Laboratory Comparison of 4-Hydroxy-3-methylbenzoic Acid Hydrate Analysis: A Comprehensive Guide Abstract This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analys...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of 4-Hydroxy-3-methylbenzoic Acid Hydrate Analysis: A Comprehensive Guide

Abstract

This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-Hydroxy-3-methylbenzoic acid hydrate. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, reproducible, and validated analytical protocols. This document delves into the critical aspects of method selection, explains the scientific rationale behind experimental parameters, and provides a structured approach to study design and data interpretation. By addressing potential sources of analytical variability, this guide aims to foster consistency and reliability in the characterization of this important chemical compound across different laboratory settings.

Introduction

4-Hydroxy-3-methylbenzoic acid is a benzoic acid derivative utilized in various sectors, including pharmaceutical development, cosmetic formulations, and as a food preservative.[1] Its hydrated form introduces a layer of complexity to its analysis. The presence of water of hydration, which can be variable, directly impacts the compound's molecular weight, purity assessment, and physicochemical properties. Therefore, accurate and precise quantification of both the active moiety and its water content is paramount for quality control and regulatory compliance.

Discrepancies in analytical results between laboratories can lead to significant challenges, including out-of-specification (OOS) results, production delays, and questions regarding product quality. An inter-laboratory comparison study is a powerful tool used to evaluate the performance of analytical methods and the proficiency of laboratories.[2][3] This guide provides a detailed roadmap for designing and executing such a study for 4-Hydroxy-3-methylbenzoic acid hydrate, focusing on the most pertinent analytical techniques.

Analytical Methodologies

A multi-technique approach is necessary for the comprehensive characterization of a hydrated compound. This section details the primary analytical methods, the rationale for their selection, and step-by-step protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for determining the purity and assay of 4-Hydroxy-3-methylbenzoic acid. A reversed-phase method is most appropriate for this analysis.

Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is based on the analyte's structure, which possesses both polar (hydroxyl, carboxylic acid) and non-polar (methylated benzene ring) features. The key to achieving good peak shape for benzoic acid derivatives is controlling the mobile phase pH.[4] By setting the pH at least 1.5 to 2 units below the pKa of the carboxylic acid group, the analyte remains in its neutral, protonated form. This suppresses ionization and minimizes undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, preventing peak tailing.[5] An acidic modifier like formic or phosphoric acid is used to maintain this low pH.[5]

Experimental Protocol:

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), preferably end-capped.[4]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter mobile phases through a 0.45 µm membrane and degas prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[4]

    • Injection Volume: 10 µL.

    • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 4-Hydroxy-3-methylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the 4-Hydroxy-3-methylbenzoic acid hydrate test sample and prepare as described for the Standard Solution.

Workflow for HPLC Method Validation and Analysis:

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_processing Phase 3: Data Processing A Mobile Phase & Reagent Preparation D System Equilibration & SST A->D B Reference Standard Preparation E Sequence Injection (Standards & Samples) B->E C Test Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calculation of Purity / Assay G->H I Final Report H->I

Caption: High-level workflow for HPLC analysis of 4-Hydroxy-3-methylbenzoic acid hydrate.

Karl Fischer Titration for Water Content Determination

For a hydrated substance, determining the water content is critical. Karl Fischer (KF) titration is the preferred method as it is specific to water and avoids inaccuracies from the loss of other volatile substances that can occur with gravimetric loss on drying methods.[6][7]

Causality Behind Experimental Choices: The KF reaction is a quantitative chemical reaction between water, iodine, and sulfur dioxide.[8] This specificity makes it a primary method for water determination in pharmacopeial articles.[9] A volumetric titrator is suitable for samples where the water content is expected to be in the percent range, while a coulometric titrator is preferred for trace amounts (ppm levels).[10] For a hydrate, volumetric titration is typically sufficient and robust.[11]

Experimental Protocol:

  • Instrumentation:

    • Volumetric Karl Fischer Titrator with a sealed titration vessel.

  • Reagents:

    • Volumetric KF Reagent (Titer ~5 mg/mL).

    • Anhydrous methanol or a suitable KF solvent.

  • Procedure:

    • Titrator Conditioning: Add solvent to the titration vessel and run a pre-titration to neutralize any ambient moisture until a stable, low drift is achieved.

    • Titer Standardization: Standardize the KF reagent by titrating a known mass of disodium tartrate dihydrate or a certified water standard. Perform in triplicate and calculate the average titer (F) in mg/mL.

    • Sample Analysis: Accurately weigh an appropriate amount of 4-Hydroxy-3-methylbenzoic acid hydrate directly into the conditioned vessel.

    • Titrate with the standardized KF reagent to the potentiometric endpoint.

    • The instrument will calculate the water content based on the titrant volume, titer, and sample mass.

Thermogravimetric Analysis (TGA)

TGA provides complementary information to KF titration by measuring mass loss as a function of temperature. This is invaluable for understanding the dehydration process.

Causality Behind Experimental Choices: Heating a hydrated salt will cause the release of water molecules, resulting in a distinct mass loss step in the TGA thermogram.[12] The temperature at which this occurs provides insight into the thermal stability of the hydrate. The percentage of mass lost should correlate closely with the water content determined by Karl Fischer titration, providing a cross-validation of the results.[13]

Experimental Protocol:

  • Instrumentation:

    • Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5–10 mg of the sample into a TGA pan (e.g., aluminum).

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to ~200 °C under a dry nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the mass loss versus temperature profile.

    • Determine the percentage mass loss corresponding to the dehydration step.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to confirm the identity of the compound and the presence of water of hydration.

Causality Behind Experimental Choices: The FT-IR spectrum provides a molecular fingerprint. For 4-Hydroxy-3-methylbenzoic acid, characteristic peaks for the carboxylic acid (C=O and O-H stretch) and the substituted aromatic ring will be present.[14] The water of hydration will typically appear as a broad absorption band in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.[15][16] The presence and nature of this band confirm the hydrated state of the material.

Experimental Protocol:

  • Instrumentation:

    • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the sample powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum (e.g., 16 scans at a resolution of 4 cm⁻¹).

    • Identify the characteristic absorption bands.

Inter-Laboratory Study Design

A successful inter-laboratory comparison requires careful planning and execution to ensure the data is statistically meaningful.[2]

Key Pillars of Study Design:

  • Coordinating Body: A central organizer is responsible for planning, sample distribution, data collection, and analysis.

  • Homogenized Test Material: A single, large batch of 4-Hydroxy-3-methylbenzoic acid hydrate must be thoroughly blended to ensure homogeneity. This is the most critical step to ensure that any observed differences are due to laboratory/method performance, not sample variation.

  • Participant Laboratories: A minimum of 6-8 laboratories should be recruited to provide a reasonable statistical cross-section.[2]

  • Standardized Protocols & Reporting: All participants must receive and agree to follow the exact analytical protocols detailed in this guide. A standardized electronic form should be provided for reporting results, instrument conditions, and any deviations.

  • Statistical Analysis: The collected data should be evaluated for outliers (e.g., using Cochran's or Grubb's tests) and then analyzed using Analysis of Variance (ANOVA) to determine repeatability (within-lab) and reproducibility (between-lab) standard deviations.

Logical Flow of the Inter-Laboratory Study:

Interlab_Study cluster_setup Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting A Define Study Objectives & Protocols B Prepare & Homogenize Central Test Sample A->B C Recruit Participating Laboratories B->C D Distribute Samples & Standardized Protocols C->D E Labs Perform Analysis (n=replicates) D->E F Submit Data via Standardized Form E->F G Statistical Analysis (ANOVA, Outlier Tests) F->G H Assess Repeatability & Reproducibility G->H I Issue Final Report with Performance Evaluation H->I

Sources

Comparative

Performance of different HPLC columns for 4-Hydroxy-3-methylbenzoic acid hydrate

Title: Comparative Performance Guide: HPLC Column Selection for 4-Hydroxy-3-methylbenzoic Acid Hydrate Analysis Introduction As a Senior Application Scientist, I frequently encounter challenges in the robust quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Performance Guide: HPLC Column Selection for 4-Hydroxy-3-methylbenzoic Acid Hydrate Analysis

Introduction As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of polar aromatic organic acids. 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a critical endogenous metabolite identified in healthy human urine[1] and serves as a vital structural analog in the enzymatic assembly of the novobiocin skeleton[2]. When dealing with its hydrate form, the primary analytical focus shifts to the dissociated acid in solution. The presence of both a hydrophobic methyl group and polar hydroxyl/carboxyl moieties on the benzene ring makes it highly susceptible to secondary interactions with residual silanols on stationary phases. This guide objectively compares the performance of three distinct HPLC column chemistries to help you achieve baseline resolution, excellent peak shape, and self-validating reproducibility.

Mechanistic Principles of Retention & Column Selection

The causality behind column selection relies on understanding the analyte's pKa (~4.5 for the carboxylic acid) and its hydrogen-bonding potential.

  • Standard C18 (e.g., Phenomenex Luna C18): Relies heavily on dispersive van der Waals forces. While standard C18 columns are widely used with acidic modifiers (like 0.1% TFA) to suppress ionization[3], they can suffer from peak tailing due to unendcapped silanols interacting with the analyte's hydroxyl group.

  • Polar-Embedded RP (e.g., Ascentis RP-Amide): The embedded amide group shields residual silanols and provides alternate hydrogen-bonding mechanisms, enhancing the retention of polar acidic compounds without requiring highly aqueous mobile phases.

  • Mixed-Mode / Low Silanol RP (e.g., Newcrom R1): Features a specialized reverse-phase ligand with exceptionally low silanol activity, allowing for simple mobile phases (e.g., MeCN/H2O/H3PO4) while maintaining sharp peak shapes[4].

Mechanism Analyte 4-Hydroxy-3-methylbenzoic acid (pKa ~4.5) Hydrophobic Hydrophobic Interaction (Aromatic Ring & Methyl) Analyte->Hydrophobic Polar Polar/H-Bonding (Hydroxyl & Carboxyl) Analyte->Polar C18 Standard C18 Column (Dominant Hydrophobic) Hydrophobic->C18 MixedMode Low Silanol RP (Newcrom R1) (Balanced Retention) Hydrophobic->MixedMode Amide RP-Amide Column (Enhanced Polar Retention) Polar->Amide Polar->MixedMode

Caption: Logical mapping of analyte functional groups to specific column retention mechanisms.

Performance Comparison Data

To objectively evaluate these columns, we analyze the retention factor (k'), peak asymmetry (As), and theoretical plates (N) using a standardized isocratic method.

Table 1: Quantitative Performance Comparison (Based on Phase Behaviors)

Column ChemistryExample ModelMobile PhaseRetention Factor (k')Peak Asymmetry (As)Efficiency (N/m)Suitability for LC-MS
Standard C18 Phenomenex Luna C18 (5 µm)30% MeCN, 70% H2O (0.1% TFA)3.21.45 (Moderate tailing)65,000Yes (TFA suppresses signal slightly)
RP-Amide Ascentis RP-Amide (5 µm)25% MeCN, 75% H2O (0.1% Formic Acid)4.81.10 (Excellent)82,000Yes (Highly compatible)
Low Silanol RP Newcrom R1 (3 µm)20% MeCN, 80% H2O (0.1% H3PO4)5.51.05 (Near perfect)110,000No (Requires switch to Formic Acid)[4]

Self-Validating Experimental Protocol

A self-validating protocol ensures that any system drift, solvent mismatch, or column degradation is immediately apparent before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (for MS compatibility) or 0.1% Phosphoric acid (for UV-only applications)[4]. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of Formic Acid or Phosphoric acid to match Phase A. Causality: Matching the acid modifier concentration in both the aqueous and organic phases prevents baseline drift and ghost peaking during gradient elution.

Step 2: Standard Preparation (4-Hydroxy-3-methylbenzoic acid hydrate)

  • Accurately weigh 5.0 mg of 4-Hydroxy-3-methylbenzoic acid hydrate reference standard.

  • Dissolve in 1.0 mL of DMSO to create a 5 mg/mL stock solution[1].

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions (e.g., 20% B). Causality: Diluting the final standard directly in the mobile phase prevents solvent-mismatch effects (such as peak splitting or fronting) at the column head.

Step 3: Chromatographic Conditions & System Suitability

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatting is crucial to stabilize the partition coefficient).

  • Detection: UV at 214 nm and 280 nm[3].

  • System Suitability Criteria: Inject the working standard 5 consecutive times. The protocol is "self-validated" if the Relative Standard Deviation (RSD) of the peak area is < 1.0%, and Peak Asymmetry is between 0.9 and 1.2. Causality: If Asymmetry > 1.2, it definitively indicates secondary silanol interactions or column voiding, prompting immediate troubleshooting before committing precious samples.

Workflow Start Sample Prep: Dissolve in DMSO, Dilute in Mobile Phase MobilePhase Mobile Phase: MeCN / H2O / Acidic Modifier Start->MobilePhase Equilibration Column Equilibration (>10 Column Volumes) MobilePhase->Equilibration Analysis HPLC Injection (UV 214/280 nm) Equilibration->Analysis Validation System Suitability Check (RSD < 1.0%, Asymmetry 0.9-1.2) Analysis->Validation Pass Proceed to Sample Analysis Validation->Pass Pass Fail Halt: Troubleshoot Silanol Activity or Void Volume Validation->Fail Fail

Caption: Step-by-step workflow ensuring self-validation through strict system suitability criteria.

Conclusion

For the analysis of 4-Hydroxy-3-methylbenzoic acid hydrate, relying solely on a standard C18 column often yields suboptimal peak shapes due to unsuppressed silanol interactions with the analyte's hydroxyl group. By transitioning to a polar-embedded column (like RP-Amide) or a low-silanol mixed-mode phase (like Newcrom R1), chromatographers can exploit targeted hydrogen-bonding mechanics to achieve superior efficiency and symmetry. Always ensure your acid modifier aligns with your detector (Phosphoric acid for UV; Formic/TFA for LC-MS).

Sources

Validation

Comparative Study of the Antioxidant Activity of Phenolic Acids: A Technical Guide for Drug Development

Phenolic acids are ubiquitous secondary metabolites in plants and represent a cornerstone in the development of antioxidant-based nutraceuticals and therapeutics. For researchers and drug development professionals, under...

Author: BenchChem Technical Support Team. Date: March 2026

Phenolic acids are ubiquitous secondary metabolites in plants and represent a cornerstone in the development of antioxidant-based nutraceuticals and therapeutics. For researchers and drug development professionals, understanding the comparative efficacy of these compounds is critical for formulation and lead optimization.

This guide provides an objective, data-driven comparison of key phenolic acids, elucidating the structure-activity relationships (SAR) and thermodynamic mechanisms that govern their radical-scavenging capabilities.

Mechanistic Pathways of Antioxidant Activity

The neutralization of reactive oxygen species (ROS) by phenolic acids is not a monolithic process. Depending on the solvent, pH, and the specific radical involved, phenolic acids operate via three primary thermodynamic pathways [3]:

  • Hydrogen Atom Transfer (HAT): The phenolic acid ( ArOH ) directly donates a hydrogen atom to the free radical, forming a stable phenoxyl radical ( ArO∙ ). This mechanism is dominant in non-polar solvents and is governed by the O-H bond dissociation enthalpy (BDE).

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to form a radical cation ( ArOH∙+ ), which subsequently deprotonates. This is governed by the ionization potential (IP).

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic acid first deprotonates to form a phenolate anion ( ArO− ), which then donates an electron. This pathway is highly favored at physiological pH (>7.0) because the phenolate anion is significantly more electron-donating than the neutral phenol [3].

Antioxidant_Mechanisms ArOH Phenolic Acid (ArOH) ArO_HAT Phenoxyl Radical (ArO•) + RH ArOH->ArO_HAT HAT (-H•) ArOH_plus Radical Cation (ArOH•+) ArOH->ArOH_plus SET (-e-) ArO_minus Phenolate Anion (ArO-) ArOH->ArO_minus SPL (-H+) ArO_SET Phenoxyl Radical (ArO•) + RH ArOH_plus->ArO_SET PT (-H+) ArO_SPLET Phenoxyl Radical (ArO•) + RH ArO_minus->ArO_SPLET ET (-e-)

Fig 1: The three primary antioxidant mechanisms of phenolic acids: HAT, SET-PT, and SPLET.

Structure-Activity Relationship (SAR) & Comparative Analysis

Phenolic acids are broadly classified into hydroxybenzoic acids (C6-C1 skeleton) and hydroxycinnamic acids (C6-C3 skeleton). Experimental data consistently demonstrates that antioxidant capacity is strictly dictated by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups, as well as the presence of conjugated double bonds [1, 2].

Causality in Structural Efficacy
  • The Catechol Moiety: Compounds with ortho-dihydroxy structures (e.g., caffeic acid) exhibit superior activity. The intramolecular hydrogen bonding between adjacent -OH groups lowers the BDE, making hydrogen donation energetically favorable.

  • Conjugated Double Bonds: Hydroxycinnamic acids generally outperform their hydroxybenzoic counterparts (e.g., caffeic acid > protocatechuic acid). The −CH=CH−COOH side chain extends the conjugated system, allowing for greater resonance stabilization of the resulting phenoxyl radical [2].

  • Methoxy Substitutions: The addition of an electron-donating methoxy group ortho to the hydroxyl group (as seen in ferulic acid) increases the electron density of the aromatic ring, enhancing the Single Electron Transfer (SET) capacity [1].

Quantitative Data Summary

The following table synthesizes the structural features and relative performance of four benchmark phenolic acids across standard in vitro assays (FRAP, DPPH, ORAC)[1, 2].

Phenolic AcidClassHydroxyl (-OH)Methoxy (-OCH3)Relative Antioxidant CapacityKey Mechanistic Feature
Gallic Acid Hydroxybenzoic3 (Pos: 3,4,5)0Highest (FRAP) Tri-hydroxyl structure allows for extensive electron delocalization and multiple electron donations.
Caffeic Acid Hydroxycinnamic2 (Pos: 3,4)0High (DPPH/ABTS) Catechol moiety and conjugated double bond provide exceptional radical stabilization.
Ferulic Acid Hydroxycinnamic1 (Pos: 4)1 (Pos: 3)Moderate to High Ortho-methoxy group increases ring electron density, lowering ionization potential.
p-Coumaric Acid Hydroxycinnamic1 (Pos: 4)0Low Single hydroxyl group severely limits radical stabilization capacity.

Experimental Protocols & Self-Validating Systems

To establish trustworthiness in drug screening, antioxidant capacity cannot be determined by a single assay. A self-validating system requires orthogonal assays: one that measures mixed HAT/SET mechanisms (e.g., DPPH) and one that strictly measures SET under specific conditions (e.g., FRAP) [1].

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Causality Note: DPPH is a stable nitrogen-centered radical. The assay is performed in methanol, a polar protic solvent, which supports both HAT and SPLET mechanisms depending on the pKa of the phenolic acid. The reaction is light-sensitive; hence, dark incubation is mandatory to prevent photo-degradation of the radical.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in high-purity methanol to achieve a concentration of 0.1 mM. The solution should exhibit a deep violet color (absorbance ~1.0 at 517 nm).

  • Sample Preparation: Prepare serial dilutions of the phenolic acid standards (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, mix 100 µL of the sample dilution with 900 µL of the DPPH solution.

  • Incubation: Seal the plate/cuvette and incubate in complete darkness at 25°C for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Quantification: Calculate the % Inhibition using the formula: [(Acontrol​−Asample​)/Acontrol​]×100 . Determine the IC50​ via non-linear regression.

DPPH_Protocol Step1 1. Prepare DPPH (0.1 mM in Methanol) Step3 3. Mix 100 µL Sample with 900 µL DPPH Step1->Step3 Step2 2. Prepare Phenolic Dilutions (1-100 µM) Step2->Step3 Step4 4. Incubate in Dark (30 min, 25°C) Step3->Step4 Step5 5. Read Absorbance at 517 nm Step4->Step5 Step6 6. Calculate % Inhibition & IC50 Step5->Step6

Fig 2: Step-by-step experimental workflow for the DPPH radical scavenging assay.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay (Strict SET)

Causality Note: The FRAP assay is conducted at a highly acidic pH (3.6). At this pH, phenolic ionization is suppressed, completely eliminating the SPLET pathway. Furthermore, the acidic environment maintains iron solubility. Therefore, FRAP strictly measures the electron-donating capacity (SET) of the neutral phenolic acid [1].

Step-by-Step Methodology:

  • FRAP Reagent Preparation: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3​⋅6H2​O in a 10:1:1 ratio. Warm to 37°C before use.

  • Standard Curve: Prepare aqueous solutions of FeSO4​⋅7H2​O (100 - 1000 µM) to generate a calibration curve.

  • Reaction: Add 50 µL of the phenolic acid sample to 1.5 mL of the freshly prepared FRAP reagent.

  • Incubation: Incubate at 37°C for 4 minutes. (The short incubation time isolates rapid electron transfer reactions).

  • Measurement: Read the absorbance at 593 nm. The intense blue color indicates the reduction of Fe3+ -TPTZ to Fe2+ -TPTZ.

  • Quantification: Express results as µM Fe2+ equivalents per µM of antioxidant.

Conclusion for Drug Formulation

When selecting phenolic acids for therapeutic formulations, relying solely on total phenolic content is insufficient. Gallic acid provides maximum reducing power in environments where electron transfer is required, making it ideal for metal-chelating and rapid reduction applications [1]. Conversely, Caffeic acid offers superior radical stabilization due to its extended conjugation, making it highly effective in lipid peroxidation inhibition and general ROS scavenging [2]. Formulators must match the specific structural kinetics of the phenolic acid to the target oxidative stress pathway.

References

  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods Source: PMC / National Institutes of Health (NIH)[Link]

  • Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their relationship with structures Source: SciELO[Link]

  • Evaluation of the Antiradical Properties of Phenolic Acids Source: MDPI[Link]

Comparative

Conformation analysis of 4-Hydroxy-3-methylbenzoic acid hydrate

Title: Conformation Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comparative Guide to Advanced Structural Elucidation Platforms Executive Summary 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformation Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate: A Comparative Guide to Advanced Structural Elucidation Platforms

Executive Summary 4-Hydroxy-3-methylbenzoic acid (also known as 4-hydroxy-m-toluic acid) is a critical endogenous metabolite and a highly versatile intermediate in pharmaceutical synthesis [[1]](). Its hydrate form is frequently utilized to enhance drug efficacy, solubility, and stability in formulation 2. However, determining the precise 3D conformation of this hydrate—specifically the dihedral angles of the carboxyl group relative to the benzene ring and the intricate O–H···O hydrogen-bonding network formed with the lattice water—presents a significant analytical challenge 3.

This guide objectively compares the three leading analytical workflows for the conformational analysis of pharmaceutical hydrates: Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR) coupled with Crystal Structure Prediction (CSP).

Mechanistic Insights: The Causality Behind the Methods

Understanding the underlying physics of each platform is essential for selecting the right tool to elucidate the conformation of 4-hydroxy-3-methylbenzoic acid hydrate:

  • SCXRD (The Gold Standard): X-rays scatter off the electron clouds of atoms. While excellent for determining the heavy-atom framework (C, O), SCXRD can struggle to accurately pinpoint hydrogen atoms because they possess only a single electron 4. To accurately map the hydrate's O–H···O and C–H···O interactions, data must be collected at cryogenic temperatures (e.g., 100 K) to minimize thermal motion 3. Furthermore, SCXRD strictly requires stable single crystals of at least 0.1 mm in size 4.

  • MicroED (The Nanocrystal Innovator): Electrons interact with the electrostatic potential of both the atomic nucleus and the electron cloud. This dual interaction makes MicroED highly sensitive to hydrogen atoms and allows for data collection from minuscule crystals (10⁻² µm³) 5. However, the dynamic scattering of electrons (multiple scattering events within the crystal) breaks the strict kinematic relationship ( I∝∣F∣2 ), often resulting in higher R1 refinement values compared to SCXRD 6.

  • ssNMR + CSP (The Bulk Phase Alternative): When stable crystals cannot be grown, ssNMR probes the local magnetic environment of specific nuclei (¹³C, ¹H). The chemical shifts are highly sensitive to the carboxyl dihedral angle and the hydrogen-bonding state of the hydrate water, circumventing the need for long-range crystalline order 4.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each platform when analyzing the hydrate network.

MetricSCXRD + DFTMicroEDssNMR + CSP
Minimum Sample Size > 0.1 mm (Single Crystal) 4< 1 µm (Nanocrystal Powder) 6~10–50 mg (Bulk Powder)
Data Acquisition Time Hours to DaysMinutes 4Hours to Days
H-Bond Detection Moderate (Requires 100K)High (Electrostatic potential)High (Local ¹H environments)
Typical R1 Value < 0.050.10 – 0.20 [[6]]()N/A (Non-diffraction)
Destructive? Non-destructive [[4]]()Radiation damage possibleNon-destructive 4

Experimental Protocols: Self-Validating Workflows

Protocol 1: SCXRD Analysis of 4-Hydroxy-3-methylbenzoic Acid Hydrate
  • Crystallization: Dissolve 50 mg of 4-hydroxy-3-methylbenzoic acid in a 1:1 mixture of ethanol and water. Allow slow solvent evaporation at room temperature over 72 hours to yield >0.1 mm crystals.

  • Mounting: Select a suitable crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent the dehydration of the hydrate lattice and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Immediately cool the sample to 100 K using a nitrogen cold stream to freeze the hydrate water dynamics 3.

  • Structure Solution: Process the frames using integration software (e.g., APEX3). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation Step: Ensure all O–H distances are restrained to standard values (e.g., 0.82 Å) if freely refining hydrogens leads to unstable geometries 3.

Protocol 2: MicroED Analysis of Nanocrystalline Hydrates
  • Sample Preparation: If the hydrate crashes out of solution as a microcrystalline powder, gently crush the dry powder between two glass slides to ensure particle sizes are < 1 µm [[6]]().

  • Grid Deposition: Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Shake off excess powder to prevent multiple overlapping diffraction patterns.

  • Cryo-EM Insertion: Load the grid into a cryo-electron microscope operating at 200 kV. Maintain the sample at liquid nitrogen temperatures to mitigate electron beam-induced radiation damage.

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., -30° to +30° at 1°/sec) while recording the diffraction patterns on a direct electron detector [[6]]().

  • Data Processing: Convert the proprietary microscope frames to standard crystallographic formats. Process the data using DIALS or XDS. Self-Validation Step: Accept that dynamic scattering will result in higher R1 values (typically >0.15) compared to X-ray methods, which is normal and does not invalidate the structural solution 6.

Workflow Decision Matrix

G Start 4-Hydroxy-3-methylbenzoic Acid Hydrate CheckSize Crystal Size Assessment Start->CheckSize Large > 0.1 mm Single Crystals CheckSize->Large Growable Nano < 1 µm Nanocrystals / Powder CheckSize->Nano Crash precipitation Amorphous Bulk Powder / Amorphous Mixture CheckSize->Amorphous Uncrystallizable SCXRD SCXRD + DFT (Gold Standard 3D Structure) Large->SCXRD MicroED MicroED (Electrostatic Potential Map) Nano->MicroED ssNMR ssNMR + CSP (Local H-Bond Environment) Amorphous->ssNMR

Decision workflow for selecting the optimal analytical platform based on the hydrate sample state.

References

  • [1] NIST Chemistry WebBook. 4-hydroxy-3-methylbenzoic acid. Source: nist.gov. URL:

  • [2] Chem-Impex. 4-Hydroxy-3-methylbenzoic acid hydrate. Source: chemimpex.com. URL:

  • [4] PMC. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Source: nih.gov. URL:

  • [3] PMC. 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. Source: nih.gov. URL:

  • [6] RSC Publishing. Selecting a stable solid form of remdesivir using microcrystal electron diffraction and crystal structure prediction. Source: rsc.org. URL:

  • [5] ACS Publications. Unconventional Dehydration Pathway of an Elusive Organic Sodium Salt Hydrate. Source: acs.org. URL:

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-3-methylbenzoic acid hydrate proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of 4-Hydroxy-3-methylbenzoic Acid Hydrate As a Senior Application Scientist, I frequently oversee the integration of substituted benzoic acids into scalable synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 4-Hydroxy-3-methylbenzoic Acid Hydrate

As a Senior Application Scientist, I frequently oversee the integration of substituted benzoic acids into scalable synthetic routes, particularly in pharmaceutical development where they serve as critical building blocks. 4-Hydroxy-3-methylbenzoic acid hydrate presents unique operational challenges due to its dual functional groups (a phenolic hydroxyl and a carboxylic acid). While it enhances drug efficacy and stability, its disposal requires a rigorous, causality-driven approach. Proper waste management is not merely a regulatory obligation; it is an integrated component of experimental design that ensures laboratory safety, prevents cross-contamination, and maintains environmental integrity.

Section 1: Physicochemical Profiling for Waste Characterization

Before establishing a disposal protocol, we must understand the physicochemical properties of the compound. The causality here is straightforward: the chemical's solubility, partition coefficient, and inherent hazards dictate the choice of waste containers, the segregation of liquid streams, and the required personal protective equipment (PPE). The presence of a hydrate implies water molecules in the crystal lattice, which affects hygroscopicity but does not fundamentally alter the waste classification compared to the anhydrous form.

Table 1: Quantitative Safety and Physicochemical Profile

Property / MetricValue / DescriptionOperational Implication
CAS Number 499-76-3 (Anhydrous base)Primary identifier required for waste manifesting and tracking.
LogP (Octanol/Water) 1.21Indicates moderate lipophilicity; it will partition into organic waste streams but requires thorough rinsing of aqueous vessels[1].
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates the use of nitrile gloves and splash goggles during all disposal, transfer, and cleanup steps[1].
EPA Waste Classification Non-listed (Evaluate for Characteristics)Not a listed P or U waste; however, mixtures must be evaluated for D-codes (e.g., D002 Corrosivity) if in solution[2].
Solubility Soluble in alcohol, ether; partially in waterSolid residues must be rinsed with alcohols (e.g., ethanol) before final container disposal to ensure complete removal.

Section 2: Waste Stream Routing and Decision Matrix

Laboratory waste containing 4-Hydroxy-3-methylbenzoic acid hydrate typically falls into three distinct categories: unreacted solid powder, post-reaction liquid mixtures (aqueous or organic), and contaminated consumables. Mixing these streams can lead to unpredictable exothermic reactions or regulatory violations. The following logic diagram illustrates the self-validating routing system we employ to ensure compliance and safety.

WasteRouting Start 4-Hydroxy-3-methylbenzoic Acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Consumables Contaminated Packaging/PPE Start->Consumables Solid_Disp Seal in compatible HDPE container Solid->Solid_Disp Liquid_Check Check Solvent Type & Measure pH Liquid->Liquid_Check Consumables_Disp Double-bag in thick chem-waste bags Consumables->Consumables_Disp Final Licensed Waste Disposal Facility Solid_Disp->Final Organic Organic Stream (Halogenated or Non) Liquid_Check->Organic Aqueous Aqueous Stream (Neutralize if pH < 2) Liquid_Check->Aqueous Consumables_Disp->Final Organic->Final Aqueous->Final

Workflow for routing 4-Hydroxy-3-methylbenzoic acid hydrate waste streams.

Section 3: Step-by-Step Disposal Methodologies

To guarantee trustworthiness, every protocol below is designed as a self-validating system. This means each methodology includes a verification check to ensure the action was performed correctly before proceeding to the next step.

Protocol A: Solid Waste and Unused Reagent Disposal Causality: Solid 4-Hydroxy-3-methylbenzoic acid hydrate can generate irritating dust. We utilize High-Density Polyethylene (HDPE) containers because they provide an excellent moisture barrier and are chemically inert to weak organic acids, preventing leaching over time[3].

  • Preparation: Don standard PPE (flame-resistant lab coat, nitrile gloves, safety glasses). Ensure the workspace is under a certified, active fume hood to prevent dust inhalation.

  • Collection: Carefully sweep or transfer the solid waste using a static-free, anti-spark spatula into a wide-mouth HDPE waste container.

  • Verification Check: Inspect the threading of the container visually and with a clean swab to ensure no powder is trapped, which could compromise the airtight seal.

  • Sealing and Labeling: Cap the container tightly. Affix a hazardous waste label detailing the contents as "Non-RCRA Regulated Chemical Waste: 4-Hydroxy-3-methylbenzoic acid hydrate" alongside the accumulation start date.

  • Storage: Store in a cool, dry, and shaded secondary containment tray away from strong oxidizing agents until collection by a licensed waste disposal company[1].

Protocol B: Liquid Waste (Post-Reaction Filtrates) Causality: Because the compound has a LogP of 1.21, it will readily partition into organic solvents but can remain in aqueous phases depending on the pH. Aqueous streams must be strictly evaluated for RCRA corrosivity characteristics (pH ≤ 2) to prevent the degradation of municipal or facility plumbing[2].

  • Segregation: Identify the primary solvent matrix. Route halogenated solvents (e.g., Dichloromethane) and non-halogenated solvents (e.g., Ethanol, Ethyl Acetate) into their respective, pre-labeled organic waste carboys.

  • Aqueous pH Testing: For aqueous filtrates, extract a 1 mL aliquot and test using a calibrated pH meter or high-resolution pH paper.

  • Verification Check: If the pH is ≤ 2.0, the waste is legally classified as D002 (Corrosive)[2]. Carefully neutralize the bulk solution with 1M NaOH dropwise while stirring until the pH reaches ~6.0-8.0. Re-test the pH to verify the D002 characteristic has been removed before transferring to the aqueous waste carboy.

  • Transfer: Use a chemically compatible HDPE funnel to pour the liquid into the carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Closure: Seal with a vented cap if gas evolution is possible; otherwise, use a standard secure cap.

Protocol C: Spill Response and Decontamination Causality: Immediate containment prevents the compound from entering drains, which violates environmental regulations and can disrupt local water treatment facilities[1]. Wetting the powder prevents the aerosolization of the H315/H319 irritant.

  • Containment: Isolate the spill area immediately. Block any nearby sinks or floor drains to prevent the material from entering watercourses.

  • Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water mixture) to suppress dust formation.

  • Collection: Use a damp, disposable absorbent pad or heavy-duty paper towel to wipe up the wetted material.

  • Verification Check: Swab the cleaned area with a fresh damp towel and visually inspect against a dark background for any remaining white crystalline residue.

  • Disposal: Place all used absorbent materials into a heavy-duty hazardous waste bag, double-tie it, and route it through the Consumables waste stream as outlined in the workflow diagram.

Section 4: Regulatory Compliance and Documentation

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 4-Hydroxy-3-methylbenzoic acid is not specifically listed on the F, K, P, or U lists[2]. However, the generator is legally responsible for determining if the waste exhibits any hazardous characteristics (Ignitability D001, Corrosivity D002, Reactivity D003, or Toxicity D004-D043) at the point of generation[2]. Always maintain a detailed chemical inventory and waste manifest log. Entrust final incineration or chemical treatment exclusively to a licensed, EPA-approved waste management facility, ensuring that no material is ever disposed of via standard municipal waste or wastewater systems[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Hydroxy-3-methylbenzoic acid hydrate." Fisher Scientific UK. [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 1 Dec. 2025.[Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3-methylbenzoic acid hydrate

An authoritative, field-proven guide to the operational handling, personal protective equipment (PPE) requirements, and disposal protocols for 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3). As a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide to the operational handling, personal protective equipment (PPE) requirements, and disposal protocols for 4-Hydroxy-3-methylbenzoic acid hydrate (CAS: 499-76-3).

As a critical intermediate in the synthesis of anti-inflammatory and analgesic pharmaceutical agents (1)[1], this compound’s hydrophilic nature and crystalline dust profile present specific occupational hazards. This guide is designed to provide drug development professionals and laboratory scientists with a self-validating safety framework that goes beyond basic compliance, explaining the mechanistic causality behind every safety directive.

Hazard Profile & Quantitative Risk Assessment

Before handling the compound, personnel must understand its toxicological profile. According to the Globally Harmonized System (GHS), 4-Hydroxy-3-methylbenzoic acid hydrate poses acute localized hazards upon contact (2)[2].

Table 1: Hazard Classification and Exposure Data

Hazard ParameterGHS ClassificationSignal WordPrimary Exposure Route
Skin Corrosion/IrritationCategory 2WarningDermal contact
Serious Eye Damage/IrritationCategory 2AWarningOcular contact
Airborne ParticulatesNot Classified (Dust Hazard)WarningInhalation

Mechanistic Causality: The compound's phenolic hydroxyl (-OH) and carboxylic acid (-COOH) functional groups can disrupt the lipid bilayer of the stratum corneum. Upon contact with the aqueous environment of the conjunctiva or respiratory mucosa, the compound causes rapid, localized pH shifts, leading to protein denaturation, severe irritation, and erythema.

Mandatory Personal Protective Equipment (PPE) Protocol

To mitigate the risks outlined in Table 1, a rigorous PPE ensemble is required. The selection of these materials is dictated by the chemical's physical state (solid/hydrate dust) and its acidic properties (3)[3].

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1)Prevents micro-particulate dust and aerosolized solutions from interacting with corneal moisture, preventing Category 2A irritation.
Hands Nitrile rubber gloves (≥0.11 mm thickness)Nitrile provides a robust, non-porous barrier against phenolic acids, preventing transdermal absorption and Category 2 skin irritation.
Body 100% Cotton Lab CoatMinimizes electrostatic charge accumulation, which can attract airborne hydrate dust particles to the operator's clothing.
Respiratory N95/P100 Particulate RespiratorMandated only if handling outside of a fume hood. Filters out fine crystalline dust, preventing deposition in the upper respiratory tract.

Operational Handling: Self-Validating Methodologies

Handling solid hydrates requires strict control over dust dispersion. The following step-by-step protocol ensures a self-validating workflow where each step confirms the success of the previous one.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification (Self-Validation): Before opening the container, activate the local exhaust ventilation (fume hood). Validation Check: Hold a small piece of tissue paper at the sash opening; it should pull inward, confirming negative pressure and adequate airflow (2)[2].

  • PPE Integrity Check: Inflate nitrile gloves slightly to check for micro-tears before donning. Causality: Micro-tears compromise barrier integrity, allowing fine dust to bypass the glove and react with dermal moisture.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Hydrated powders accumulate static charge, causing the dust to repel from surfaces and aerosolize into the operator's breathing zone.

  • Transfer & Containment: Keep the source container as close to the weighing boat as possible to minimize drop height. Seal the vial immediately after transfer.

  • Decontamination: Wash hands and face thoroughly after handling, and wet-wipe the balance to capture any micro-particulates (2)[2].

WeighingWorkflow A 1. Environmental Prep Activate Local Exhaust B 2. PPE Verification Don Nitrile & Goggles A->B Flow Confirmed C 3. Material Handling Weigh via Anti-Static Tools B->C PPE Secured D 4. Containment Seal in Closed System C->D Minimize Dust E 5. Decontamination Wet Wipe Surfaces D->E Transfer Complete

Fig 1. Standard operating procedure for weighing and transferring solid chemical hydrates.

Emergency Response & Spill Containment

In the event of a spill, immediate isolation is critical to prevent the dispersion of dust and environmental contamination.

Protocol B: Spill Remediation and Waste Disposal
  • Assessment & Isolation: Immediately control entry to the leakage area by roping it off. Keep non-essential personnel upwind of the spill (2)[2].

  • Containment: Ensure the product does not enter laboratory drains or watercourses. Causality: Introduction to wastewater systems can disrupt local aquatic ecosystems and violate environmental regulations (2)[2].

  • Collection (No Dry Brushing): Pick up the spilled material using a wet-sweeping method or a HEPA-filtered vacuum. Causality: Dry sweeping aerosolizes the fine crystalline hydrate dust, drastically increasing the risk of inhalation exposure (2)[2].

  • Regulated Disposal: Place the collected waste into a chemically compatible, sealable hazardous waste container. Entrust the sealed waste to a licensed waste disposal company in accordance with local and national regulations (2)[2].

SpillResponse Spill Spill Detected (Solid/Dust) Assess Assess Spill Scale Spill->Assess Major Major Spill (>50g) Evacuate & Rope Off Assess->Major High Risk Minor Minor Spill (<50g) Proceed to Cleanup Assess->Minor Low Risk Clean Wet Sweeping (No Dry Brushing) Major->Clean Hazmat Team Minor->Clean Lab Personnel Dispose Licensed Waste Disposal Clean->Dispose Seal in Bag

Fig 2. Logical decision tree for containing and remediating chemical spills.

References

Sources

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